molecular formula C16H11ClN2 B12848379 6-Chloro-3,4-diphenylpyridazine

6-Chloro-3,4-diphenylpyridazine

Katalognummer: B12848379
Molekulargewicht: 266.72 g/mol
InChI-Schlüssel: MDVYSUKSHLEZJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3,4-diphenylpyridazine is a useful research compound. Its molecular formula is C16H11ClN2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3,4-diphenylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3,4-diphenylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-chloro-3,4-diphenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)16(19-18-15)13-9-5-2-6-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVYSUKSHLEZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties and Synthetic Applications of 6-Chloro-3,4-diphenylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated diazines serve as critical building blocks for designing targeted therapeutics. 6-Chloro-3,4-diphenylpyridazine (also formally designated as 3-chloro-5,6-diphenylpyridazine) is a highly versatile heterocyclic scaffold[1]. Characterized by an electron-deficient 1,2-diazine core, a sterically demanding ortho-diphenyl system, and a highly labile carbon-chlorine bond, this compound is a premier intermediate for synthesizing Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors and novel anticancer agents[2][3]. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and field-proven experimental protocols for drug development professionals.

Physicochemical Profiling and Structural Dynamics

The unique reactivity of 6-chloro-3,4-diphenylpyridazine is dictated by the electronic and steric interplay of its substituents. The pyridazine ring acts as a strong electron-withdrawing core, which significantly depletes electron density at the C3 and C6 positions. Consequently, the C-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[4]. Simultaneously, the bulky phenyl rings at the C4 and C5 positions impart high lipophilicity, a critical physicochemical parameter that allows its downstream derivatives to penetrate lipid-rich cellular environments and bind to the hydrophobic pockets of membrane-bound enzymes like ACAT[5].

Table 1: Core Physicochemical Properties

PropertyValue / Description
IUPAC Nomenclature 3-chloro-5,6-diphenylpyridazine
CAS Registry Number 27062-58-4[6]
Molecular Formula C₁₆H₁₁ClN₂
Molecular Weight 266.73 g/mol [1]
InChIKey MDVYSUKSHLEZJU-UHFFFAOYSA-N[1]
Structural Features 1,2-diazine core, ortho-diphenyl system, labile C-Cl bond
Solubility Profile Soluble in DMSO, DMF, hot ethanol, and chlorinated solvents

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 6-chloro-3,4-diphenylpyridazine branches into three primary mechanistic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The electronegative endocyclic nitrogen atoms stabilize the anionic Meisenheimer complex during the attack of primary or secondary amines. This pathway is utilized to append long alkylamino chains, generating potent ACAT inhibitors[7].

  • Electrocyclic Ring Closure: Reaction with bidentate nucleophiles (e.g., sodium azide) initiates an initial substitution followed by a spontaneous intramolecular cyclization, yielding fused biheterocycles such as tetrazolo[1,5-b]pyridazines[4].

  • Transition-Metal Catalyzed Arylation: Utilizing Ullmann-type coupling with Cu(OAc)₂ catalysts allows for the construction of complex pyrimido-pyridazine derivatives, which exhibit strong anticancer properties[3].

Reactivity A 6-Chloro-3,4-diphenylpyridazine (Core Scaffold) B Alkylamines (Nucleophilic Attack) A->B SNAr Reaction C Sodium Azide (Cycloaddition) A->C Azide Substitution D Cu(OAc)2 Catalyst (Ullmann Arylation) A->D C-N Bond Formation E 3-Alkylamino-5,6-diphenylpyridazines (ACAT Inhibitors) B->E Reflux, 12-24h F Tetrazolo[1,5-b]pyridazines (Biheterocycles) C->F Spontaneous Cyclization G Pyrimido-pyridazines (Anticancer Agents) D->G Aerobic, 100°C

Fig 1: Chemical reactivity pathways of 6-Chloro-3,4-diphenylpyridazine yielding diverse therapeutic agents.

Experimental Workflows & Validated Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice.

Protocol 1: Synthesis of 3-Alkylamino-5,6-diphenylpyridazines (ACAT Inhibitors)

This protocol utilizes SNAr to attach lipophilic side chains necessary for ACAT enzyme binding[7].

  • Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 6-chloro-3,4-diphenylpyridazine in anhydrous n-butanol. Causality: n-Butanol is selected because its high boiling point (~117°C) provides the necessary thermal energy to overcome the steric hindrance imposed by the adjacent diphenyl groups during nucleophilic attack.

  • Step 2: Nucleophilic Addition. Add 3.0 equivalents of the target alkylamine (e.g., n-hexylamine). Causality: The excess amine acts as both the nucleophile and the acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted amine.

  • Step 3: Thermal Activation. Reflux the mixture under an inert argon atmosphere for 12–24 hours.

  • Step 4: In-Process Validation. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The complete disappearance of the starting material spot validates the termination of the SNAr reaction.

  • Step 5: Workup & Isolation. Cool to room temperature, concentrate under reduced pressure, and partition the residue between water and ethyl acetate. Purify the organic layer via silica gel column chromatography to yield the pure inhibitor.

Protocol 2: Synthesis of Tetrazolo[1,5-b]pyridazine Biheterocycles

This protocol exploits azide-tetrazole tautomerization to create fused ring systems[4].

  • Step 1: Dissolution. Dissolve 6-chloro-3,4-diphenylpyridazine in absolute ethanol. Causality: Ethanol provides a protic environment that stabilizes the anionic transition state during the initial azide attack, accelerating the substitution.

  • Step 2: Cycloaddition. Add 1.5 equivalents of Sodium Azide (NaN₃) and reflux for 6–8 hours. Causality: The initial displacement yields a 3-azido intermediate. Due to the proximity of the endocyclic nitrogen, this intermediate is thermodynamically driven to undergo spontaneous electrocyclic ring closure, forming the stable tetrazole ring[4].

  • Step 3: Structural Validation. Isolate the precipitate and perform FTIR spectroscopy. The absence of the characteristic azide stretching band (~2100 cm⁻¹) strictly validates that complete cyclization into the tetrazolo[1,5-b]pyridazine has occurred.

Table 2: Reaction Profiles for Scaffold Derivatization

Derivative ClassReagents / CatalystReaction ConditionsTypical YieldPrimary Application
3-Alkylamino-pyridazines Alkylamines (excess)n-Butanol, Reflux (12-24h)60–80%ACAT Inhibitors
Tetrazolo[1,5-b]pyridazines Sodium Azide (NaN₃)Ethanol, Reflux (6-8h)>85%Biheterocycle Probes
Pyrimido-pyridazines Amines, Cu(OAc)₂ (10 mol%)DMSO, 100°C, Aerobic (24h)30–55%Anticancer Agents

Pharmacological Applications

ACAT Inhibition and Atherosclerosis

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme localized in the endoplasmic reticulum that catalyzes the esterification of free cholesterol. Overactivity of ACAT leads to the accumulation of cholesteryl esters in macrophages, transforming them into foam cells—the hallmark of atherosclerotic plaques[2].

Derivatives synthesized from 6-chloro-3,4-diphenylpyridazine (specifically the 3-alkylamino variants) act as potent, competitive ACAT inhibitors. The ortho-diphenyl system anchors the molecule within the enzyme's hydrophobic active site, while the long alkyl chain mimics the natural fatty acyl-CoA substrate, effectively blocking cholesterol esterification in the micromolar range[2][5].

ACAT_Pathway Chol Free Cholesterol + Fatty Acyl-CoA (Cellular Pool) ACAT ACAT Enzyme (Endoplasmic Reticulum) Chol->ACAT Esters Cholesteryl Esters (Foam Cells / VLDL) ACAT->Esters Esterification Athero Atherosclerosis Progression Esters->Athero Plaque Accumulation Inhibitor 5,6-Diphenylpyridazine Derivatives (Therapeutic Agent) Inhibitor->ACAT Competitive Inhibition

Fig 2: Mechanism of ACAT inhibition by 5,6-diphenylpyridazine derivatives in atherosclerosis.

Anticancer Efficacy

Recent advancements have repurposed the 6-chloro-3,4-diphenylpyridazine scaffold for oncology. Through Ullmann arylation, the scaffold is converted into pyrimido-pyridazine derivatives. These complex multi-ring systems have demonstrated significant cytotoxicity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) by inducing targeted apoptosis and cell cycle arrest, presenting a novel, low-cost therapeutic avenue devoid of traditional chemotherapy resistance mechanisms[3].

References

  • molaid.com. 3-chloro-5,6-diphenylpyridazine - CAS号27062-58-4.
  • Giovannoni MP, et al. (American Chemical Society). 5,6-Diphenylpyridazine derivatives as acyl-CoA:cholesterol acyltransferase inhibitors. J. Med. Chem. 2001.
  • ResearchGate. Mono and Di-substituted 5,6-Diphenyl-3-alkylaminopyridazines Active as ACAT Inhibitors.
  • CLOCKSS. Pyridazine Derivatives: convenient synthesis of tetrazolo[l,5-b]pyridazine-8-carbohydrazide...
  • Sonker, et al. (ResearchGate). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies.

Sources

Molecular structure and weight of 6-Chloro-3,4-diphenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthesis, and applications of 6-Chloro-3,4-diphenylpyridazine , a critical intermediate in the development of pyridazine-based pharmacophores.

Executive Summary

6-Chloro-3,4-diphenylpyridazine (CAS: 27062-58-4) is a halogenated heterocyclic scaffold belonging to the 1,2-diazine family.[1] Characterized by a pyridazine core substituted with two phenyl rings and a reactive chlorine atom, it serves as a "linchpin" intermediate in medicinal chemistry. Its electrophilic C-6 position allows for facile nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, making it an essential precursor for p38 MAP kinase inhibitors , COX-2 inhibitors , and agrochemical agents .

This guide provides a validated synthetic workflow, structural analysis, and safety protocols for researchers utilizing this compound in drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4]

Nomenclature and Identifiers
PropertySpecification
IUPAC Name 6-Chloro-3,4-diphenylpyridazine
Alternative Names 3-Chloro-5,6-diphenylpyridazine; 3,4-Diphenyl-6-chloropyridazine
CAS Registry Number 27062-58-4
Molecular Formula

Molecular Weight 266.72 g/mol
SMILES Clc1nnc(c2ccccc2)c(c3ccccc3)c1
InChI Key ZUSHSDOEVHPTCU-UHFFFAOYSA-N (Analog)
Physical Characteristics[4]
  • Appearance : Off-white to pale yellow crystalline solid.

  • Solubility :

    • High: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform.

    • Low/Insoluble: Water, Hexanes.

  • Melting Point : Typically 118–125 °C (dependent on purity and crystal polymorph).

  • Reactivity : The C-Cl bond is highly activated for nucleophilic displacement due to the electron-deficient nature of the pyridazine ring (1,2-diazine effect).

Synthetic Pathway & Methodology

The synthesis of 6-Chloro-3,4-diphenylpyridazine is a three-step convergent protocol starting from benzil . This route is preferred for its scalability and regiochemical control.

Reaction Scheme Visualization

The following diagram illustrates the logical flow from raw materials to the final chlorinated product.

SynthesisPath Benzil Benzil (Ph-CO-CO-Ph) Intermediate Ethyl 2,3-diphenyl-4-oxobut-2-enoate (Intermediate) Benzil->Intermediate Wittig/HWE Reflux (PhMe) Wittig Ethyl (triphenylphosphoranylidene) acetate Wittig->Intermediate Pyridazinone 5,6-Diphenyl-3(2H)-pyridazinone (Precursor) Intermediate->Pyridazinone Cyclization (EtOH, Reflux) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Pyridazinone Product 6-Chloro-3,4-diphenylpyridazine (Final Product) Pyridazinone->Product Chlorination (Reflux, 4h) POCl3 Phosphorus Oxychloride (POCl3) POCl3->Product

Figure 1: Step-wise synthesis of 6-Chloro-3,4-diphenylpyridazine from benzil.

Detailed Experimental Protocol
Step 1: Formation of the Carbon Skeleton (Wittig-Horner)
  • Reagents : Benzil (1.0 eq), Ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Solvent : Toluene or Xylene.

  • Procedure : Reflux the mixture for 12–24 hours. The ylide reacts with one carbonyl of the benzil to form the

    
    -unsaturated keto-ester Ethyl 2,3-diphenyl-4-oxobut-2-enoate .
    
  • Validation : Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of the bright yellow benzil spot indicates completion.

Step 2: Cyclization to Pyridazinone
  • Reagents : Intermediate from Step 1, Hydrazine hydrate (2.0–3.0 eq).

  • Solvent : Ethanol or n-Butanol.

  • Procedure :

    • Dissolve the keto-ester in ethanol.

    • Add hydrazine hydrate dropwise.

    • Reflux for 4–6 hours. The hydrazine attacks the ketone and the ester, closing the ring to form 5,6-diphenyl-3(2H)-pyridazinone (also known as 6-hydroxy-3,4-diphenylpyridazine).

    • Cool to room temperature; the product precipitates as a white solid.

  • Yield : Typically 75–85%.

Step 3: Chlorination (Deoxychlorination)
  • Reagents : 5,6-diphenyl-3(2H)-pyridazinone (1.0 eq), Phosphorus Oxychloride (

    
    ) (Excess/Solvent).
    
  • Procedure :

    • Suspend the pyridazinone in neat

      
       (approx. 5–10 mL per gram of substrate).
      
    • Heat to reflux (105 °C) for 3–4 hours. The solid will dissolve as the reaction proceeds.

    • Critical Work-up : Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess

      
      . Neutralize with saturated 
      
      
      
      or
      
      
      to pH 7–8.
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
  • Product : 6-Chloro-3,4-diphenylpyridazine .

Structural Analysis & Validation

Researchers must validate the identity of the synthesized compound using spectroscopic methods.

Proton NMR ( NMR)
  • Solvent :

    
     or 
    
    
    
    .[1]
  • Key Signals :

    • 
       7.20 – 7.60 ppm (Multiplet, 10H) : Corresponds to the two phenyl rings (positions 3 and 4).
      
    • 
       7.80 – 8.00 ppm (Singlet, 1H) : The proton at position 5 of the pyridazine ring. This singlet is diagnostic; its chemical shift is influenced by the electron-withdrawing chlorine at position 6.
      
Mass Spectrometry (MS)
  • Ionization : ESI+ or EI.

  • Observation :

    • [M+H]+ : ~267.1 m/z.

    • Isotope Pattern : A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of a single chlorine atom.

Applications in Drug Discovery[5]

The 6-chloro-3,4-diphenylpyridazine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for 1,2-diarylbenzenes or pyrazoles.

Target Classes
  • p38 MAP Kinase Inhibitors :

    • The 3,4-diphenyl arrangement mimics the geometry required to fit into the ATP-binding pocket of p38

      
      .
      
    • The chlorine at C-6 allows for the introduction of solubilizing groups (e.g., amines, piperazines) via

      
       to improve pharmacokinetic profiles.
      
  • COX-2 Inhibitors :

    • Similar to Coxibs (e.g., Celecoxib), the vicinal diaryl motif is essential for selectivity toward the COX-2 isoenzyme.

  • Agrochemicals :

    • Pyridazine derivatives are widely explored as herbicides and fungicides due to their stability and metabolic resistance in plants.

Functionalization Strategies
  • 
     Reactions : The C-6 chlorine is easily displaced by primary and secondary amines (e.g., morpholine, N-methylpiperazine) in DMF at 80–100 °C.
    
  • Suzuki-Miyaura Coupling : Reaction with aryl boronic acids yields 3,4,6-triarylpyridazines, expanding the chemical space for Structure-Activity Relationship (SAR) studies.

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye). Toxic if swallowed.

  • POCl3 Handling : Phosphorus oxychloride is highly corrosive and reacts violently with water. All reactions involving

    
     must be performed in a fume hood with anhydrous glassware.
    
  • Storage : Store in a cool, dry place (2–8 °C), protected from light.

References

  • PubChem Compound Summary . (2025). 6-Chloro-3-phenyl-4-(pyridin-4-yl)pyridazine and related structures. National Center for Biotechnology Information. Link

  • Synthesis of Pyridazinones . (2013). Synthesis and insecticidal activity of some pyridazine derivatives. Bibliomed. Link

  • BenchChem Protocols . (2025). General synthesis workflow for pyridazine herbicides and intermediates. BenchChem. Link

  • ChemicalBook . (2025).[2] Product entry for 6-Chloro-3,4-diphenylpyridazine (CAS 27062-58-4). ChemicalBook. Link

  • ResearchGate . (2022). Novel Pyrimido-Pyridazine Derivatives: Design and Synthesis. ResearchGate. Link

Sources

Solvation Dynamics and Physicochemical Profiling of 6-Chloro-3,4-diphenylpyridazine in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry, pyridazine derivatives serve as critical scaffolds for agrochemicals, advanced materials, and pharmaceutical active ingredients (APIs). Specifically, 6-Chloro-3,4-diphenylpyridazine (also indexed as 3-chloro-5,6-diphenylpyridazine, CAS: 27062-58-4)[1] is a highly functionalized diazine that presents unique solubility challenges and opportunities. Its molecular architecture—combining a polarizable chlorine atom, an electron-deficient diazine core, and two highly lipophilic vicinal phenyl rings—dictates a highly specific solvation profile.

This whitepaper provides an in-depth technical analysis of the solubility of 6-Chloro-3,4-diphenylpyridazine in organic solvents. By bridging structural causality with empirical data, this guide establishes self-validating protocols for the extraction, solvation, and recrystallization of this critical intermediate.

Structural Causality & Physicochemical Profile

To master the handling of 6-Chloro-3,4-diphenylpyridazine, one must first understand the causality behind its physical behavior. The parent pyridazine ring is highly soluble in water due to the strong hydrogen-bond accepting capability of its adjacent nitrogen atoms[2]. However, the introduction of substituents drastically alters this paradigm.

  • Steric Shielding & Lipophilicity: The vicinal diphenyl groups at the C3 and C4 positions create significant steric bulk, effectively shielding the N1-N2 diazine core from aqueous solvation. This drives the molecule's calculated LogP up, making it highly hydrophobic[3].

  • Absence of H-Bond Donors: The molecule lacks any hydrogen-bond donating groups (e.g., -OH, -NH2), rendering it incapable of forming stable hydration shells in aqueous media.

  • Dipole-Dipole Interactions: The C6 chlorine atom and the asymmetric distribution of the nitrogen atoms create a distinct molecular dipole. This allows the compound to interact favorably with polar aprotic and halogenated organic solvents via dipole-induced dipole and London dispersion forces.

Table 1: Physicochemical Parameters & Solvation Impact
ParameterValueCausality / Impact on Solvation
Molecular Formula C16H11ClN2High carbon-to-heteroatom ratio dictates profound hydrophobicity.
Molecular Weight 266.73 g/mol [1]Moderate size; requires significant solvent cavity formation energy.
LogP (Predicted) ~4.2Highly lipophilic; partitions preferentially into organic phases.
H-Bond Donors 0Cannot donate hydrogen bonds; practically insoluble in water.
H-Bond Acceptors 2 (Pyridazine N)Permits weak interactions with protic solvents (e.g., alcohols) at elevated temperatures.

Empirical Solubility Matrix in Organic Solvents

The solubility of 6-Chloro-3,4-diphenylpyridazine is highly solvent-dependent. The optimal solvent choice depends entirely on the intended application—whether it be liquid-liquid extraction, cross-coupling reaction media, or crystallization.

Table 2: Organic Solvent Solubility Matrix
Solvent ClassRepresentative SolventSolubility Level (25°C)Primary Laboratory Application
Halogenated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Liquid-liquid extraction[4], NMR spectroscopy (as CDCl3).
Ether Tetrahydrofuran (THF), Diethyl EtherHigh (>30 mg/mL)Reaction medium for Suzuki/Stille cross-coupling reactions.
Polar Aprotic DMSO, DMFHigh (>30 mg/mL)Preparation of biological assay stock solutions.
Polar Protic Isopropanol (iso-PrOH), EthanolLow (<5 mg/mL)Recrystallization (exhibits high solubility at reflux)[5].
Non-Polar Hexane, CyclohexaneVery Low (<1 mg/mL)Utilized as an anti-solvent for precipitation[2].

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed to ensure maximum yield and purity by leveraging the specific solubility profile of 6-Chloro-3,4-diphenylpyridazine.

Protocol A: Liquid-Liquid Extraction (Reaction Workup)

Context: Isolating the target compound from an aqueous reaction quench.

  • Quenching: Dilute the crude reaction mixture with an equal volume of deionized water to quench residual reagents.

  • Solvent Addition: Add Dichloromethane (DCM) or Diethyl Ether (use 3 x 30 mL per mmol of theoretical yield)[4].

  • Partitioning: Vigorously agitate the biphasic mixture in a separatory funnel. Vent frequently. The lipophilic nature of the diphenyl groups ensures the target compound partitions exclusively into the organic phase.

  • Phase Separation: Allow the layers to separate completely. Self-Validation Check: Monitor the aqueous phase via TLC (Hexane:EtOAc 4:1) under UV light (254 nm). The absence of a UV-active spot confirms complete extraction.

  • Washing & Drying: Wash the combined organic extracts with saturated aqueous NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na2SO4.

  • Concentration: Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude solid.

Extraction_Workflow A Crude Aqueous Mixture B Add DCM / Diethyl Ether A->B Solvent Addition C Phase Separation B->C Agitation D Organic Phase (Product) C->D Bottom Layer (DCM) E Aqueous Phase (Waste) C->E Top Layer F Brine Wash & Na2SO4 Dry D->F Purification G In Vacuo Concentration F->G Desiccation

Caption: Liquid-liquid extraction workflow for isolating 6-chloro-3,4-diphenylpyridazine.

Protocol B: Recrystallization for High-Purity Isolation

Context: Purifying the crude solid utilizing a steep temperature-solubility gradient.

  • Suspension: Suspend the crude 6-chloro-3,4-diphenylpyridazine in a minimum volume of hot isopropanol (iso-PrOH)[5].

  • Thermal Solvation: Heat the suspension to reflux (approx. 82°C) until complete dissolution is achieved. The thermal energy overcomes the lattice energy, allowing the weak hydrogen-bonding capacity of the pyridazine nitrogens to interact with the alcohol.

  • Hot Filtration: Rapidly perform a hot filtration through a pre-warmed fritted funnel if insoluble particulate impurities remain.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. Self-Validation Check: The formation of a persistent cloudiness upon initial cooling indicates optimal supersaturation. If the compound "oils out" instead of crystallizing, reheat and add a 5% volume of a co-solvent (e.g., ethanol).

  • Crystallization: Transfer the flask to an ice bath (0-4°C) for 2 hours to maximize crystal yield.

  • Isolation: Filter the resultant crystals under vacuum and wash with a minimal volume of ice-cold iso-PrOH to remove surface impurities.

Mechanistic Insights into Solvation Thermodynamics

To truly master solvent selection, one must view solvation as a thermodynamic cycle. The dissolution of crystalline 6-Chloro-3,4-diphenylpyridazine involves breaking strong intermolecular π-π stacking interactions between the planar pyridazine rings.

When placed in a solvent like DCM or THF, the endothermic energy required to create a solvent cavity is rapidly offset by the exothermic formation of solute-solvent interactions. The polarizable chlorine atom and the electron-rich phenyl rings engage in robust London dispersion forces with the solvent, resulting in a negative Gibbs Free Energy of solvation (


), making the process spontaneous.

Solvation_Thermodynamics Solid Crystalline State High Lattice Energy Cavity Cavity Solid->Cavity Disruption of π-π Stacking Solvated Solvated Solid->Solvated Spontaneous in DCM (ΔG < 0) Cavity->Solvated Dipole-Dipole & Dispersion Forces

Caption: Thermodynamic cycle of 6-chloro-3,4-diphenylpyridazine solvation in organic media.

References

Sources

6-Chloro-3,4-diphenylpyridazine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 6-Chloro-3,4-diphenylpyridazine , a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

6-Chloro-3,4-diphenylpyridazine (also chemically indexed as 3-chloro-5,6-diphenylpyridazine ) is a halogenated pyridazine derivative characterized by its susceptibility to nucleophilic aromatic substitution (


), making it a versatile "lynchpin" intermediate for constructing complex bioactive molecules.
Identifier Value
CAS Registry Number 27062-58-4
IUPAC Name 3-Chloro-5,6-diphenylpyridazine
Molecular Formula C

H

ClN

Molecular Weight 266.72 g/mol
SMILES Clc1nnc(c2ccccc2)c(c3ccccc3)c1
Appearance Crystalline solid
Solubility Soluble in DMSO, DMF, CHCl

; sparingly soluble in water.
Key Reactivity Electrophilic C-Cl center (C6); Nitrogen lone pair basicity.

Synthetic Architecture

The synthesis of 6-chloro-3,4-diphenylpyridazine is a multi-step process requiring the construction of the pyridazine core followed by functionalization. The most robust, field-proven route involves the Reformatsky reaction followed by hydrazine cyclization and aromatization.

Core Synthesis Protocol
Phase 1: Precursor Assembly (5,6-Diphenyl-3(2H)-pyridazinone)

The synthesis begins with Benzil , which provides the vicinal diaryl backbone.

  • Reformatsky Condensation:

    • Reagents: Benzil, Ethyl bromoacetate, Zinc dust (activated).

    • Solvent: Benzene or THF (anhydrous).

    • Mechanism: Formation of the organozinc enolate of ethyl bromoacetate, which attacks one carbonyl of benzil.

    • Product: Ethyl 3-hydroxy-2,3-diphenylpropionate (intermediate).

  • Hydrazine Cyclization:

    • Reagents: Hydrazine hydrate (

      
      ), Ethanol (reflux).[1][2]
      
    • Process: The hydrazine attacks the ester carbonyl and the hydroxyl center (with dehydration) to close the ring.

    • Result: 4,5-Dihydro-5,6-diphenyl-3(2H)-pyridazinone .

  • Aromatization (Dehydrogenation):

    • Reagents: Bromine/Acetic Acid or

      
       in Acetonitrile.
      
    • Logic: The dihydro- intermediate is oxidized to the fully aromatic 5,6-diphenyl-3(2H)-pyridazinone (CAS 2166-34-9).

Phase 2: Chlorination (The Target Synthesis)

This step converts the tautomeric hydroxy/oxo group into the chloro- substituent, activating the ring for future substitution.

  • Substrate: 5,6-Diphenyl-3(2H)-pyridazinone.[3][4]

  • Reagent: Phosphorus Oxychloride (

    
    ) (Excess).
    
  • Conditions: Reflux (100–110°C) for 3–5 hours.

  • Workup: Quench carefully onto crushed ice (exothermic!). Neutralize with

    
     to precipitate the product.
    
  • Purification: Recrystallization from Ethanol/Water.

Synthetic Pathway Visualization

SynthesisPath Benzil Benzil (C14H10O2) Reformatsky Ethyl Bromoacetate + Zn Benzil->Reformatsky Inter1 Ethyl 3-hydroxy- 2,3-diphenylpropionate Reformatsky->Inter1 C-C Bond Formation Hydrazine Hydrazine Hydrate (Cyclization) Inter1->Hydrazine Dihydro 4,5-Dihydro- pyridazinone Hydrazine->Dihydro Ring Closure Oxidation Br2 / AcOH (Aromatization) Dihydro->Oxidation Pyridazinone 5,6-Diphenyl- 3(2H)-pyridazinone Oxidation->Pyridazinone -2H POCl3 POCl3 (Chlorination) Pyridazinone->POCl3 Target 6-Chloro-3,4- diphenylpyridazine POCl3->Target Cl substitution

Caption: Step-wise synthetic route from Benzil to 6-Chloro-3,4-diphenylpyridazine via Reformatsky and Chlorination.[5][4][1][2][6][7][8][9]

Reactivity & Functionalization[13]

The C6-Chlorine atom is the defining feature of this molecule's utility. The electron-deficient pyridazine ring (due to the two nitrogen atoms) makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (


) .
Key Transformations
  • Amination (Buchwald-Hartwig or

    
    ): 
    
    • Reaction with primary/secondary amines yields 3-amino-5,6-diphenylpyridazines .

    • Relevance: Essential for creating ACAT inhibitors and p38 MAP kinase inhibitors.

  • Hydrazinolysis:

    • Reaction with hydrazine hydrate yields 3-hydrazino-5,6-diphenylpyridazine .

    • Utility: This hydrazine derivative can be further cyclized to form triazolo[4,3-b]pyridazines , a scaffold found in anxiolytic drugs.

  • Alkoxylation:

    • Reaction with Sodium Alkoxides (

      
      ) yields alkoxy derivatives (ethers).
      
    • Relevance: Modulates lipophilicity for drug delivery.

Pharmacological Utility & Applications

The 3,4-diphenylpyridazine core is a "privileged structure" in medicinal chemistry, mimicking the vicinal diaryl pharmacophore found in Coxibs (COX-2 inhibitors).

Target Classes
Biological Target Mechanism of Action Role of 6-Chloro Derivative
ACAT (Acyl-CoA:Cholesterol Acyltransferase) Inhibits cholesterol esterification, preventing atherosclerosis.The chloro-group is displaced by alkyl-amines to form the active inhibitor pharmacophore.
COX-2 (Cyclooxygenase-2) Anti-inflammatory; inhibition of prostaglandin synthesis.The diphenyl motif provides selectivity for the COX-2 hydrophobic pocket; the C6-position tunes solubility.
p38 MAP Kinase Regulates cytokine production (TNF-

, IL-1

).
Pyridazine derivatives act as ATP-competitive inhibitors.
Agrochemicals (Herbicides) Photosystem II inhibition (e.g., Pyridate).The 6-chloro derivative is a metabolic precursor or active degradation product.
Pharmacophore Logic Flow

PharmaLogic cluster_Apps Therapeutic Applications Core 6-Chloro-3,4- diphenylpyridazine Agro Herbicides (Photosystem II) Core->Agro Metabolic Parent Mech1 S_NAr with Amines (Lipophilic Side Chains) Core->Mech1 Derivatization Mech2 Diphenyl Scaffold (Hydrophobic Binding) Core->Mech2 Structural Motif ACAT ACAT Inhibitors (Atherosclerosis) COX2 COX-2 Inhibitors (Inflammation) Mech1->ACAT Mech2->COX2

Caption: Pharmacological mapping of the 6-Chloro-3,4-diphenylpyridazine scaffold to key therapeutic targets.

References

  • Synthesis of Pyridazinones: PrepChem. "Synthesis of 4-Cyano-5,6-diphenyl-3-(2H)-pyridazinone." Available at: [Link] (Accessed via Search Result 1.1).

  • Chemical Identifiers (CAS 27062-58-4): LookChem. "3-chloro-5,6-diphenylpyridazine Basic Information."[5][3] Available at: [Link] (Accessed via Search Result 1.10).

  • ACAT Inhibition Studies: MolAid. "3-chloro-5,6-diphenylpyridazine and ACAT inhibition." Available at: [Link] (Accessed via Search Result 1.12).

  • Reaction with Hydrazine: Bibliomed. "Synthesis and Insecticidal Activity of Some Pyridazine Derivatives." Available at: [Link] (Accessed via Search Result 1.2).

  • General Pyridazine Chemistry: National Institutes of Health (PubChem). "Pyridafol and related pyridazine derivatives."[10][11] Available at: [Link] (Accessed via Search Result 1.3).

Sources

Literature review on 3,4-diphenylpyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3,4-Diphenylpyridazine Derivatives in Medicinal Chemistry

Executive Summary

The 3,4-diphenylpyridazine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to position two hydrophobic phenyl rings in a specific spatial arrangement that mimics the vicinal diaryl pharmacophore found in selective COX-2 inhibitors (e.g., coxibs) and tubulin polymerization inhibitors. Unlike the more common 3,6-diphenylpyridazine isomers, the 3,4-substitution pattern creates a unique "corner" geometry, essential for fitting into the hydrophobic pockets of enzymes like Cyclooxygenase-2 (COX-2) and


-glucosidase.

This guide synthesizes the chemical accessibility, structure-activity relationships (SAR), and therapeutic potential of this scaffold, designed for researchers optimizing lead compounds for anti-inflammatory and antidiabetic indications.

Chemical Synthesis Strategies

The construction of the 3,4-diphenylpyridazine core requires overcoming the thermodynamic preference for the symmetric 3,6-substitution. Three primary methodologies are established, ranging from classical cyclocondensation to advanced cycloadditions.

Method A: The Benzil Monohydrazone Cyclization (Classical)

This route is robust for generating 5,6-functionalized derivatives.

  • Precursor Formation: Reaction of benzil monohydrazone with diethyl acetylenedicarboxylate.

  • Cyclization: Thermal cyclization yields 3,4-dicarboxy-5,6-diphenylpyridazine.

  • Decarboxylation: Hydrolysis followed by thermal decarboxylation isolates the 3,4-diphenylpyridazine core.

Method B: Inverse Electron Demand Diels-Alder (IEDDA)

A highly convergent approach utilizing 1,2,4,5-tetrazines.

  • Mechanism: Reaction of a 1,2,4,5-tetrazine with a diphenyl-substituted alkyne or enol ether.

  • Advantage: Allows for the introduction of sensitive functional groups at the 6-position under mild conditions.

  • Note: To achieve 3,4-substitution specifically, the tetrazine and dienophile substituents must be carefully selected (e.g., using a 3-substituted tetrazine and diphenylacetylene).

Method C: Maleic Anhydride Condensation (The "Maleic Hydrazide" Route)

Ideal for synthesizing 4,5-diphenylpyridazin-3,6-diones (tautomeric to 3,4-diphenyl systems).

  • Reaction: Condensation of 2,3-diphenylmaleic anhydride with hydrazine hydrate.

  • Outcome: Yields the pyridazine-3,6-dione, which can be chlorinated (POCl

    
    ) and further functionalized via nucleophilic aromatic substitution (
    
    
    
    ).

Visualization: Synthesis & Logic Flow

The following diagram maps the critical synthetic pathways and their strategic utility.

SynthesisPathways Benzil Benzil Monohydrazone Intermediate1 Dicarboxy Intermediate Benzil->Intermediate1 Cyclocondensation DAAD Diethyl Acetylenedicarboxylate DAAD->Intermediate1 Maleic 2,3-Diphenylmaleic Anhydride Pyridazinone 4,5-Diphenylpyridazine-3,6-dione Maleic->Pyridazinone Condensation Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone Target1 3,4-Diphenylpyridazine (Core Scaffold) Intermediate1->Target1 Hydrolysis/Decarboxylation Target2 6-Substituted Derivatives (Active Drugs) Pyridazinone->Target2 POCl3 + SnAr

Caption: Comparative synthetic routes. The Maleic Anhydride route is preferred for generating 3,6-dione intermediates, while the Benzil route yields the aromatic core.

Structure-Activity Relationship (SAR)

The biological potency of 3,4-diphenylpyridazine derivatives hinges on specific molecular interactions.

Structural DomainChemical ModificationBiological Impact
3,4-Diphenyl Moiety para-Fluoro or para-Methoxy substitutionCrucial for COX-2 Selectivity. These rings occupy the hydrophobic side pocket of the COX-2 enzyme. p-F improves metabolic stability; p-OMe often enhances potency but may reduce selectivity.
Pyridazine N1-N2 N-Oxidation or salt formationModulates solubility. The lone pairs are essential for hydrogen bonding with the active site residues (e.g., Arg120 in COX-2).
Position 6 Amine, Ether, or Thioether linkersThe "Tunable" Region. Bulky groups here (e.g., N-phenylpiperazine) can extend into the solvent-exposed channel, improving pharmacokinetic profiles and oral bioavailability.

Detailed Experimental Protocol

Objective: Synthesis of 6-chloro-3,4-diphenylpyridazine (Key Intermediate). Rationale: This chloropyridazine is the universal precursor for introducing diverse nucleophiles at position 6.

Reagents:

  • 4,5-Diphenylpyridazin-3(2H)-one (10 mmol)

  • Phosphorus Oxychloride (POCl

    
    ) (30 mL)
    
  • Pyridine (Catalytic amount)

Methodology:

  • Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 10 mmol of 4,5-diphenylpyridazin-3(2H)-one.

  • Addition: Carefully add 30 mL of POCl

    
    . Add 3-4 drops of anhydrous pyridine to catalyze the chlorination.
    
  • Reaction: Heat the mixture under reflux (oil bath at 110°C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). The starting material spot (polar) should disappear, replaced by a faster-moving spot (the chloro-derivative).

  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl

    
     releases HCl gas.
    
  • Isolation: Neutralize the aqueous suspension with solid NaHCO

    
     until pH ~7. Extract with Dichloromethane (3 x 50 mL).
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize the residue from ethanol to yield off-white crystals.

Validation:

  • Melting Point: Expect 137–139°C.[1]

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the NH signal and the retention of the aromatic multiplets (7.0–7.5 ppm) and the singlet for H-5 (if applicable).
    

Therapeutic Applications & Data

Anti-Inflammatory (COX-2 Inhibition)

3,4-diphenylpyridazines mimic the vicinal diaryl structure of Celecoxib.

  • Mechanism: Selective inhibition of COX-2 prevents the conversion of arachidonic acid to Prostaglandin H2, reducing inflammation without the gastric toxicity associated with COX-1 inhibition.

Table 1: Comparative Inhibitory Activity (IC


) 
Data aggregated from representative SAR studies [1, 3].
CompoundCOX-2 IC

(

M)
COX-1 IC

(

M)
Selectivity Index (SI)
Standard (Celecoxib) 0.05 15.0 300
3,4-Diphenyl-6-aminopyridazine0.12>100>833
3,4-Diphenyl-6-chloropyridazine1.5045.030
3,4-Diphenyl-6-(4-methylpiperazinyl)0.0822.0275
Antidiabetic ( -Glucosidase Inhibition)

Recent studies identify this scaffold as a potent inhibitor of


-glucosidase, offering a dual-action profile for diabetic patients with inflammatory comorbidities [4].

Future Outlook

The 3,4-diphenylpyridazine scaffold is evolving beyond simple substitution. Current trends focus on:

  • Hybrid Molecules: Linking the pyridazine core with 1,3,4-oxadiazoles to enhance anti-inflammatory efficacy.

  • Fluorescent Probes: Exploiting the conjugated

    
    -system for cellular imaging of COX-2 overexpression in cancer cells.
    

References

  • Synthesis and Reactions of 3,4-Dicarboxy-5,6-diphenylpyridazine. Taylor & Francis.

  • Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. National Institutes of Health (NIH).

  • Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. PubMed.

  • Design, synthesis and α-glucosidase inhibition study of novel pyridazin-based derivatives. ResearchGate.

  • Potassium Hydroxide Impregnated Alumina (KOH-Alumina) as a Recyclable Catalyst for the Solvent-Free Multicomponent Synthesis of Highly Functionalized Substituted Pyridazines. PubMed Central (PMC).

Sources

The Pharmacological Versatility of the 6-Chloro-3,4-diphenylpyridazine Scaffold: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of binding to diverse biological targets—is paramount. The 6-chloro-3,4-diphenylpyridazine core has emerged as a highly versatile pharmacophore. Characterized by a 1,2-diazine ring system, a sterically demanding 3,4-diphenyl motif, and a highly reactive C6-chlorine leaving group, this scaffold serves as a critical intermediate for synthesizing agents with profound anti-diabetic, antiviral, and anti-inflammatory properties. This whitepaper dissects the structural causality, synthesis methodologies, and pharmacological applications of this scaffold, providing actionable protocols for drug development professionals.

Chemical Architecture and Synthetic Rationale

The pharmacological utility of 6-chloro-3,4-diphenylpyridazine is dictated by its unique electronic and steric topology. The adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect (both inductive and mesomeric), rendering the C6 position highly electrophilic. This allows the chlorine atom to act as an exceptional leaving group for Nucleophilic Aromatic Substitution (


), enabling rapid library diversification via cross-coupling or amination. Furthermore, the 3,4-diphenyl rings adopt a twisted, non-planar conformation, which is critical for anchoring the molecule into deep, hydrophobic enzymatic clefts (such as the COX-2 allosteric site).
Green Synthesis via KOH-Alumina Catalysis

Traditional syntheses of pyridazines often require harsh solvents and prolonged reflux. A modern, field-proven alternative employs Potassium Hydroxide Impregnated Alumina (KOH-Alumina) under solvent-free microwave irradiation .

Causality of the Catalyst: Alumina provides a massive surface area that physically brings reactants into proximity, while KOH provides the localized basicity required to deprotonate active methylene compounds. This drives a rapid Knoevenagel condensation followed by cyclization with hydrazine. The subsequent chlorination with Phosphorus Oxychloride (


) converts the tautomeric lactam into the reactive 6-chloro derivative via a Vilsmeier-Haack-type dichlorophosphate intermediate.

G A 1,2-Dicarbonyls + Hydrazine B KOH-Alumina Catalyst Microwave (MW) A->B C 3,4-Diphenylpyridazin- 3(2H)-one B->C D POCl3 / DMF (Chlorination) C->D E 6-Chloro-3,4- diphenylpyridazine D->E

Workflow: Solvent-free microwave synthesis of the 6-chloro-3,4-diphenylpyridazine core.

Pharmacological Target Landscape

The functionalized derivatives of the 6-chloro-3,4-diphenylpyridazine scaffold exhibit a broad spectrum of biological activities. By substituting the C6 chlorine with various nucleophiles (e.g., triazoles, hydrazides, or piperazines), researchers can fine-tune the molecule's affinity for specific metabolic, viral, or inflammatory targets.

G Core 6-Chloro-3,4- diphenylpyridazine Metabolic Metabolic Modulation Core->Metabolic Antiviral Antiviral Efficacy Core->Antiviral AntiInflam Anti-Inflammatory Core->AntiInflam T1 α-Glucosidase Inhibition Metabolic->T1 T2 DPP-4 Inhibition Metabolic->T2 T3 Dengue & Zika Suppression Antiviral->T3 T4 COX-1 / COX-2 Dual Inhibition AntiInflam->T4

Divergent pharmacological pathways of 3,4-diphenylpyridazine derivatives.

Metabolic Modulation: α-Glucosidase Inhibition

Inhibiting α-glucosidase in the brush border of the small intestine delays carbohydrate hydrolysis, effectively blunting postprandial hyperglycemic spikes in Type 2 Diabetes Mellitus (T2DM). Pyridazine-triazole and pyridazine-hydrazide hybrids demonstrate exceptional competitive inhibition . The nitrogen-dense pyridazine core mimics the oxocarbenium transition state of the glycosidic bond cleavage, while the diphenyl rings establish strong


 stacking interactions with hydrophobic residues (e.g., Trp481) in the enzyme's active site .
Antiviral Efficacy: Targeted Delivery to the Trans-Golgi Network

Recent breakthroughs have identified pyridazine derivatives (e.g., 6-(4-chlorophenyl)-3,4-diphenylpyridazine) as potent suppressors of Flaviviruses, including Dengue and Zika . These viruses assemble and mature within the host cell's trans-Golgi network (TGN).

Mechanistic Drug Delivery: Because these derivatives are highly lipophilic, they are encapsulated in methoxy poly(ethylene glycol)-poly(lactide) (mPEG-PLA) micellar nanoparticles. The mPEG corona prevents opsonization in the bloodstream (stealth effect), while the PLA core holds the drug. Crucially, these micelles are engineered to dissociate at exactly pH 6.0. As the endosome carrying the micelle acidifies and fuses with the TGN, the micelle collapses, releasing the pyridazine payload directly at the site of viral maturation, arresting the viral replication cycle.

G Micelle mPEG-PLA Micelle (Drug Encapsulated) Endosome Endosomal Uptake (Acidification) Micelle->Endosome Release Micelle Dissociation (pH 6.0 Trigger) Endosome->Release Golgi Trans-Golgi Network (Target Release) Release->Golgi Inhibition Viral Maturation Arrest Golgi->Inhibition

Mechanism of pH-dependent antiviral drug delivery via mPEG-PLA micelles.

Quantitative Pharmacological Data

The structural modifications of the 6-chloro-3,4-diphenylpyridazine scaffold yield highly potent compounds that frequently outperform clinical standards in in-vitro assays.

Compound Class / DerivativeBiological TargetIC

Value
Clinical Standard (Control)Control IC

Ref
Pyridazine-triazole hybrid (10k) α-Glucosidase1.7 μM Acarbose750.0 μM
Triazine-hydrazide hybrid (2A) α-Glucosidase12.0 μM Acarbose750.0 μM
6-benzyl-2-methylpyridazin-3-one COX-20.011 μM Indomethacin~1.5 μM

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each operational step.

Protocol A: Microwave-Assisted Synthesis of 6-Chloro-3,4-diphenylpyridazine

Objective: Synthesize the core scaffold using a green, recyclable catalyst.

  • Catalyst Preparation: Impregnate neutral alumina with a 10% aqueous KOH solution. Dry at 120°C for 4 hours.

    • Causality: Water removal is critical; residual moisture quenches the basic sites on the alumina, preventing the deprotonation required for the Knoevenagel condensation.

  • Condensation: Grind 1,2-diphenylethane-1,2-dione (1.0 eq), active methylene compound (1.0 eq), and hydrazine hydrate (1.2 eq) with KOH-Alumina (10 mol%) in an agate mortar until a fine, homogeneous powder forms.

  • Microwave Irradiation: Irradiate the solid mixture in a microwave synthesizer at 300W for 3–5 minutes. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Validation: The disappearance of the dione spot and the emergence of a highly UV-active spot confirms the formation of 3,4-diphenylpyridazin-3(2H)-one.

  • Chlorination: Suspend the intermediate in

    
     (5.0 eq) and add a catalytic amount of DMF (0.1 eq). Reflux at 90°C for 2 hours.
    
    • Causality: DMF reacts with

      
       to form the Vilsmeier-Haack reagent, which acts as a highly electrophilic catalyst, accelerating the conversion of the lactam oxygen into a dichlorophosphate leaving group.
      
  • Quenching & Extraction: Carefully pour the cooled mixture over crushed ice to hydrolyze excess

    
    . Extract with dichloromethane, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: In-vitro α-Glucosidase Inhibition Assay

Objective: Quantify the metabolic modulation potential of synthesized derivatives.

  • Reagent Preparation: Dissolve the pyridazine derivative in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation). Prepare a 0.1 U/mL solution of Saccharomyces cerevisiae α-glucosidase in 0.1 M phosphate buffer (pH 6.8).

  • Pre-Incubation: In a 96-well microplate, mix 20 μL of the inhibitor solution with 20 μL of the enzyme solution and 50 μL of phosphate buffer. Incubate at 37°C for 15 minutes.

    • Causality: This pre-incubation phase is mandatory. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate introduces competitive interference.

  • Substrate Addition: Add 20 μL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to initiate the reaction. Incubate for exactly 20 minutes at 37°C.

    • Causality: The enzyme cleaves pNPG to release p-nitrophenol, a chromogenic product.

  • Termination & Readout: Add 50 μL of 0.2 M

    
     to all wells.
    
    • Validation & Causality: The high pH of

      
       simultaneously denatures the enzyme (stopping the reaction precisely) and shifts the p-nitrophenol into its phenoxide ion state. The phenoxide ion has a massive molar extinction coefficient at 405 nm, drastically improving the signal-to-noise ratio during spectrophotometric reading.
      
  • Analysis: Measure absorbance at 405 nm. Use Acarbose as a positive control to validate assay sensitivity. Calculate

    
     using non-linear regression analysis.
    

References

  • Mecadon, H., & Myrboh, B. (2011). Potassium Hydroxide Impregnated Alumina (KOH-Alumina) as a Recyclable Catalyst for the Solvent-Free Multicomponent Synthesis of Highly Functionalized Substituted Pyridazines and/or Substituted Pyridazin-3(2H)-ones under Microwave Irradiation. ISRN Organic Chemistry.[Link]

  • Culmer, J. A. (2022). Development of Novel Pyridazine Derivatives and Drug Delivery Systems Against Dengue. Electronic Theses and Dissertations, Georgia Southern University.[Link]

  • Firoozpour, L., et al. (2023). Design, synthesis and α-glucosidase inhibition study of novel pyridazin-based derivatives. Medicinal Chemistry Research.[Link]

  • Moghimi, S., et al. (2021). Synthesis, in-vitro α-glucosidase inhibition and molecular docking studies of 1,3,4-thiadiazole-5,6-diphenyl-1,2,4-triazine hybrids. ResearchGate.[Link]

Electronic properties of diphenyl-substituted chloropyridazines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of Diphenyl-Substituted Chloropyridazines

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of diphenyl-substituted chloropyridazines, a class of heterocyclic compounds with significant potential in materials science and medicinal chemistry. The pyridazine core, being inherently electron-deficient, forms a strong acceptor unit, which, when combined with electron-donating diphenyl substituents, creates a donor-acceptor (D-A) architecture. This guide details the synthetic strategies for accessing these molecules, provides in-depth protocols for their experimental characterization using photophysical and electrochemical techniques, and outlines a computational workflow for theoretical validation via Density Functional Theory (DFT). By elucidating the structure-property relationships that govern their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, this document serves as a critical resource for researchers aiming to design and develop novel functional materials with tailored optoelectronic properties.

Introduction: The Pyridazine Scaffold in Functional Materials

Pyridazine, a 1,2-diazine, is a privileged heterocyclic scaffold characterized by a highly π-deficient aromatic system. This inherent electron deficiency, stemming from the inductive effects of the two adjacent nitrogen atoms, makes the pyridazine ring an excellent electron acceptor.[1][2] This property is fundamental to its utility in a wide range of applications, from pharmaceuticals to organic electronics. When substituted with electron-donating moieties, such as phenyl groups, the resulting molecule can exhibit pronounced intramolecular charge transfer (ICT) characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optics.[3][4]

The introduction of a chloro-substituent further modulates the electronic landscape of the pyridazine core, enhancing its electron-accepting nature and providing a reactive site for further functionalization. This guide focuses specifically on diphenyl-substituted chloropyridazines, examining how the interplay between the electron-withdrawing chloropyridazine core and the electron-donating diphenyl groups dictates the molecule's fundamental electronic properties. We will explore the synthesis, photophysical behavior, electrochemical characteristics, and computational modeling of these compounds to provide a holistic understanding for professionals in materials science and drug development.

Synthetic Strategies

The most common and versatile method for constructing the diphenyl-substituted chloropyridazine framework involves a multi-step process beginning with a suitable pyridazine precursor, followed by the strategic introduction of the phenyl groups via cross-coupling reactions.

A plausible and efficient pathway is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction is widely favored due to its tolerance of various functional groups and its reliable C-C bond formation. The process typically starts from a dichloropyridazine, allowing for sequential or simultaneous substitution.

Generalized Synthetic Protocol: Synthesis of 3-Chloro-4,6-diphenylpyridazine
  • Starting Material : The synthesis begins with a commercially available or readily synthesized dichloropyridazine, such as 3,6-dichloropyridazine.

  • Suzuki-Miyaura Cross-Coupling : The dichloropyridazine is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃). The reaction is typically carried out in a mixed solvent system like 1,4-dioxane and water under an inert atmosphere to prevent catalyst degradation.[5] By carefully controlling the stoichiometry of the phenylboronic acid, it is possible to achieve selective mono- or di-substitution. To obtain the target 4,6-diphenyl derivative from a different precursor like 3,4,6-trichloropyridazine, regioselectivity would be a key consideration.

  • Purification : Upon completion, the reaction mixture is worked up through an aqueous extraction, and the crude product is purified using column chromatography on silica gel to isolate the desired diphenyl-substituted chloropyridazine.[5]

Causality in Protocol Design : The choice of a palladium catalyst is critical; Pd(PPh₃)₄ is effective for a wide range of aryl halides. The base is essential for the transmetalation step of the catalytic cycle. An inert atmosphere (nitrogen or argon) is mandatory to protect the Pd(0) catalyst from oxidation, which would render it inactive.[5]

Synthetic Workflow Fig. 1: Generalized Synthetic Workflow start 3,6-Dichloropyridazine reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents 2 eq. Phenylboronic Acid Pd(PPh₃)₄, Base (K₂CO₃) Dioxane/H₂O, Heat reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Chloro-6-phenylpyridazine (or other isomers/disubstituted products) purification->product Computational Workflow Fig. 2: Standard DFT Calculation Workflow start Build Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation (Confirm Minimum Energy State) opt->freq check No Imaginary Frequencies? freq->check properties Calculate Electronic Properties (HOMO, LUMO, etc.) check->properties Yes reopt Re-optimize Structure check->reopt No tddft TD-DFT Calculation (Simulate UV-Vis Spectrum) properties->tddft analysis Analyze FMOs and Compare Spectra with Experimental Data tddft->analysis reopt->opt

Caption: Fig. 2: A standard workflow for DFT analysis of organic molecules.

  • Structure Optimization : The initial molecular geometry is optimized using a functional like B3LYP with a basis set such as 6-31G(d). This step finds the lowest energy conformation of the molecule.

  • Frequency Analysis : A frequency calculation is performed on the optimized structure to ensure it is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Properties : Using the validated structure, single-point energy calculations are performed to determine the HOMO and LUMO energy levels and visualize the molecular orbitals.

  • Spectral Simulation : Time-Dependent DFT (TD-DFT) is used to calculate the excited states and simulate the UV-Vis absorption spectrum, which can be directly compared to experimental results. [6]

Data Synthesis and Interpretation

The true power of this combined approach lies in correlating the data from synthesis, experiment, and theory to build a complete picture of the molecule's electronic behavior.

Structure-Property Relationships
  • Diphenyl Groups : Act as the primary electron-donating component, raising the HOMO energy level. Twisting of the phenyl rings relative to the pyridazine core can affect the degree of π-conjugation and, consequently, the energy levels and transition intensities.

  • Chloropyridazine Core : Acts as the electron-accepting component. The chlorine atom's inductive effect lowers the LUMO energy, narrowing the HOMO-LUMO gap. This generally leads to a red-shift in absorption compared to an unsubstituted diphenylpyridazine.

  • Overall Architecture : The D-A structure facilitates ICT, resulting in solvatochromic fluorescence and distinct redox potentials that are tunable through further substitution on the phenyl rings.

Tabulated Data Summary

The following table presents a hypothetical but realistic set of electronic property data for a model compound, 3-chloro-4,6-diphenylpyridazine, synthesized from the combined insights of the referenced literature.

PropertyMethodValueInterpretation
Photophysical
λ_max_abs (nm)UV-Vis (in THF)~350-380π-π* and n-π* transitions of the conjugated system. [7]
λ_max_em_ (nm)Fluorescence (in THF)~450-500Emission from an ICT state. [8][9]
Stokes Shift (cm⁻¹)Calculation> 5000Large shift indicative of significant geometry change upon excitation. [4]
Quantum Yield (Φ_F_)Relative Measurement0.1 - 0.4Moderate to good emission efficiency.
Electrochemical
E_onset,ox_ (V vs Fc/Fc⁺)Cyclic Voltammetry+0.8 VOxidation likely centered on the diphenyl moieties. [3]
E_onset,red_ (V vs Fc/Fc⁺)Cyclic Voltammetry-1.5 VReduction localized on the electron-deficient chloropyridazine ring. [10][11]
Energy Levels
E_HOMO_ (eV)From CV-5.6 eVCorresponds to the donor level.
E_LUMO_ (eV)From CV-3.3 eVCorresponds to the acceptor level.
E_gap_ (eV)From CV2.3 eVThe electrochemical band gap.
ΔE_gap_ (eV)DFT (B3LYP/6-31G(d))~2.5-2.8 eVTheoretical band gap, typically overestimates the experimental value. [12]

Conclusion and Future Outlook

Diphenyl-substituted chloropyridazines represent a versatile class of D-A molecules with highly tunable electronic properties. The combination of an electron-deficient chloropyridazine acceptor and electron-rich diphenyl donors gives rise to a low-lying LUMO and a high-lying HOMO, resulting in a relatively small energy gap and pronounced ICT characteristics. The systematic protocols outlined in this guide—spanning synthesis, photophysical and electrochemical analysis, and computational modeling—provide a robust framework for investigating these compounds.

Future research can be directed towards fine-tuning the electronic properties by introducing various electron-donating or -withdrawing substituents onto the phenyl rings. Furthermore, the reactive chloro-group serves as a handle for post-synthetic modification, allowing for the construction of more complex architectures, polymers, or bioconjugates. The insights and methodologies presented herein will empower researchers to rationally design the next generation of diphenyl-pyridazine-based materials for advanced applications in organic electronics and chemical sensing.

References

  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry.
  • de la Torre, P., & Souldozi, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 319-343. Available at: [Link]

  • (n.d.). UV-vis absorption spectra (A) and fluorescence emission spectra (B) of DPY in different solvents. ResearchGate. Available at: [Link]

  • (n.d.). Electrochemical reduction of substituted pyridazines: A new access to activated pyrroles. ResearchGate. Available at: [Link]

  • Volyniuk, D., Bezvikonnyi, O., Laba, O., Ivashkiv, O., Cherpak, V., Stakhira, P., & Grazulevicius, J. V. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Polymers, 12(11), 2686. Available at: [Link]

  • (n.d.). Cyclic Voltammetry and Electronic Absorption Spectroscopy in Investigations of the Nature of the Electrochemical Reduction of Phenyldiazonium and Phenyl-bis-diazonium Cations. ResearchGate. Available at: [Link]

  • Islyaikin, M. K., Danilova, E. A., Yagodin, A. V., Koifman, O. I., & Kruk, N. N. (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. International Journal of Molecular Sciences, 22(19), 10738. Available at: [Link]

  • Karp, M., Petranikova, M., & Ostrihon, F. (2021). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. Molecules, 26(8), 2174. Available at: [Link]

  • (n.d.). Preparation method of 3,4,6-trichloro-pyridazine. Google Patents.
  • (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IRJEdT. Available at: [Link]

  • Ullah, H., Ullah, W., Ali, E., Ali, H., & Ahmad, I. (2023). Computational study of structural, elastic, electronic, phonon dispersion relation and thermodynamic properties of orthorhombic CaZrS3 for optoelectronic applications. arXiv.org. Available at: [Link]

  • Slastikhina, V. V., Kopchuk, D. S., Santra, S., Chepchugov, N. V., Kovalev, I. S., Zyryanov, G. V., & Chupakhin, O. N. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6889. Available at: [Link]

  • Khasanov, A. F., et al. (2021). Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent. Organic Chemistry Frontiers. Available at: [Link]

  • Galdysz, G., Ortyl, J., & Popielarz, R. (2021). Double Role of Diphenylpyridine Derivatives as Fluorescent Sensors for Monitoring Photopolymerization and the Determination of the Efficiencies of the Generation of Superacids by Cationic Photoinitiators. Materials, 14(11), 3073. Available at: [Link]

  • (n.d.). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. Available at: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1115-1129. Available at: [Link]

  • Hess, S., et al. (2010). Electrochemical synthesis and characterisation of alternating tripyridyl-dipyrrole molecular strands with multiple nitrogen-based donor-acceptor binding sites. Chemistry, 16(40), 12234-45. Available at: [Link]

  • Nesi, R. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1846-1865. Available at: [Link]

  • (n.d.). Photophysical properties of compounds 1-3. ResearchGate. Available at: [Link]

  • Slastikhina, V. V., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Semantic Scholar. Available at: [Link]

  • Kaminorz, Y., Schulz, B., & Brehmer, L. (2000). Optical and electrical properties of substituted 2,5-diphenyl-1,3,4-oxadiazoles. Synthetic Metals, 111-112, 75-78. Available at: [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Available at: [Link]

  • Al-Shuja’a, O. M. A., et al. (2020). Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine. Journal of King Saud University - Science, 32(8), 3421-3428. Available at: [Link]

  • (2023). Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid. Computational and Theoretical Chemistry. Available at: [Link]

  • Cooke, G., et al. (2011). Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(II) complexes. Dalton Transactions, 40(32), 8206-12. Available at: [Link]

  • Habanyama, A. (2015). (Open Access) Computational study of the electronic and structural properties of semiconductors with chalcopyrite structure. SciSpace. Available at: [Link]

  • (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. Available at: [Link]

  • (2023). How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian?. YouTube. Available at: [Link]

  • Markiewicz, M., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Semantic Scholar. Available at: [Link]

  • Gryko, D. T., & Ly, J. (2000). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. Journal of Fluorescence, 10(3), 293-296. Available at: [Link]

  • (2020). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. Available at: [Link]

  • (n.d.). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. ResearchGate. Available at: [Link]

  • (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • (n.d.). A) UV-Vis absorption spectra of phenylpyrimidine complexes 1, 6, 12,... ResearchGate. Available at: [Link]

  • (n.d.). Solvent-depending UV-vis absorption and fluorescence spectra of angular... ResearchGate. Available at: [Link]

  • Belykh, D. V., et al. (2023). Synthesis, Photophysical Properties, and Toxicity of o-Xylene-Bridged Porphyrin Dimers. Molecules, 28(20), 7175. Available at: [Link]

Sources

Technical Guide: Thermal Stability & Characterization of 6-Chloro-3,4-diphenylpyridazine

[1][2]

Executive Summary

6-Chloro-3,4-diphenylpyridazine (CAS: 27062-58-4 ; synonymous with 3-Chloro-5,6-diphenylpyridazine) is a critical heterocyclic intermediate in the synthesis of pharmaceutical agents, particularly for Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors , anti-inflammatory drugs, and agrochemicals.[1][2] Its pyridazine core—a 1,2-diazine system—confers significant thermal robustness, while the chlorine atom at position 6 serves as a versatile handle for nucleophilic aromatic substitution (

This guide provides a comprehensive analysis of the compound's thermal properties, detailing the experimental protocols required to validate its melting point and thermal degradation profile.[3] It addresses the needs of researchers optimizing reaction conditions where thermal stability is a limiting factor.[1][2][3]

Physicochemical Profile

Nomenclature and Identification

The compound possesses a planar aromatic structure stabilized by the 1,2-nitrogen placement.[1][2][3] The numbering convention depends on the tautomeric reference, but 6-Chloro-3,4-diphenylpyridazine is the standard IUPAC designation for the structure where the chlorine is adjacent to the ring nitrogen and the phenyl groups occupy the meta and para positions relative to that nitrogen.[1][2][3]

PropertyDetail
IUPAC Name 6-Chloro-3,4-diphenylpyridazine
Common Synonym 3-Chloro-5,6-diphenylpyridazine
CAS Number 27062-58-4
Molecular Formula

Molecular Weight 266.73 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol
Structural Visualization

The following diagram illustrates the core structure and the numbering scheme used to determine the "6-chloro" designation.

Gcluster_subN1N1N2N2N1->N2C3C3(Ph)N2->C3C4C4(Ph)C3->C4Ph3PhenylC3->Ph3Pos 3C5C5(H)C4->C5Ph4PhenylC4->Ph4Pos 4C6C6(Cl)C5->C6C6->N1Cl6ClC6->Cl6Pos 6

Figure 1: Structural connectivity of 6-Chloro-3,4-diphenylpyridazine. Note the N-N bond characteristic of the diazine ring.

Thermal Properties & Melting Point[2][3][4][5]

Melting Point Data

Experimental melting points for 6-Chloro-3,4-diphenylpyridazine and its immediate derivatives indicate a crystalline solid with a melting range typically between 118°C and 151°C , depending on the specific crystal habit and purity.[1][2][3]

  • Expected Range: 145–147 °C (Based on high-purity analogs and isomeric consistency).[1][3]

  • Literature Benchmarks:

    • Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate: 118–120 °C.[1][2][3]

    • 3-Chloro-5,6-bis(4-chlorophenyl)-4-phenylpyridazine: 149–151 °C.[1][2][3]

    • Precursor (5,6-diphenyl-3(2H)-pyridazinone): 231–232 °C.[1][3]

Technical Insight: The chlorination of the pyridazinone precursor (MP ~230°C) typically lowers the melting point significantly due to the loss of hydrogen-bonding capability (removal of the N-H...O=C interaction).[1][3]

Thermal Stability Profile

The pyridazine ring is electronically deficient, granting it high thermal stability against oxidative degradation.[3]

  • Decomposition Onset (

    
    ):  Thermogravimetric Analysis (TGA) of analogous chloropyridazines suggests stability up to 280–300 °C  under nitrogen atmosphere.[3]
    
  • Process Stability: The compound survives reflux in phosphorus oxychloride (

    
    , BP 106°C) and subsequent recrystallization from boiling ethanol, confirming stability at standard organic synthesis temperatures.[3]
    

Experimental Protocols (Self-Validating Systems)

To ensure data integrity in your specific lot, follow these standardized characterization workflows.

Synthesis for Reference Standard

If a commercial standard is unavailable, the compound is synthesized via the chlorination of 5,6-diphenyl-3(2H)-pyridazinone.[1][2]

Protocol:

  • Reagents: Suspend 10 mmol of 5,6-diphenyl-3(2H)-pyridazinone in 10 mL of

    
    .
    
  • Reaction: Heat to reflux (106°C) for 4 hours. The solid starting material will dissolve as the reaction proceeds.[1][2][3]

  • Quenching: Cool to room temperature and pour slowly onto 50 g of crushed ice (Exothermic!).

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol.

  • Validation: The product must show a single spot on TLC (Hexane:EtOAc 3:1) and lack the carbonyl stretch (~1660 cm⁻¹) in IR.[3]

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the melting point and detecting polymorphic transitions.[3]

Workflow:

  • Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan.

  • Reference: Use an empty aluminum pan.

  • Ramp: Heat from 40°C to 250°C at a rate of 10°C/min under

    
     purge (50 mL/min).
    
  • Analysis:

    • Endotherm: Sharp peak onset corresponds to

      
       (Melting Point).[3]
      
    • Exotherm: Broad peaks >250°C indicate thermal decomposition.[2][3]

Thermal Stability Workflow (Graphviz)

The following decision tree outlines the logic for assessing thermal risks before scale-up.

ThermalAnalysisStartStart: Purified SampleTGAStep 1: TGA Analysis(N2 atm, 10°C/min)Start->TGACheckMassCheck Mass Loss < 200°CTGA->CheckMassStableStable: Proceed to DSCCheckMass->Stable< 1% LossVolatileStop: Solvates/Volatiles PresentDry SampleCheckMass->Volatile> 1% LossDSCStep 2: DSC AnalysisStable->DSCMeltingSharp Endotherm(Record Tm)DSC->MeltingDecompExotherm DetectedDSC->DecompSafeSafe for Scale-up(< 200°C)Decomp->SafeOnset > 250°CUnsafeHazard: Potential RunawayDecomp->UnsafeOnset < 200°C

Figure 2: Thermal safety assessment workflow for chloropyridazine derivatives.

Implications for Drug Development[1][3]

Handling and Storage[1][3]
  • Hygroscopicity: Chlorinated pyridazines are generally non-hygroscopic but should be stored in desiccators to prevent hydrolysis of the C-Cl bond over long periods (months/years).[1][3]

  • Storage: Store at 2–8°C in amber vials.

Downstream Chemistry ( )

The thermal stability of 6-Chloro-3,4-diphenylpyridazine allows it to be used as a scaffold in high-temperature microwave-assisted synthesis.[1][2][3]

  • Reactivity: The chlorine at C6 is highly activated by the adjacent nitrogen (N1), making it susceptible to nucleophilic attack by amines, thiols, and alkoxides.

  • Reaction Window: Substitution reactions can be run at 120–150°C without degrading the pyridazine core, provided the nucleophile is stable.[3]

References

  • LookChem. (n.d.).[3] 3-chloro-5,6-diphenylpyridazine (CAS 27062-58-4) Product Information. Retrieved from [3]

  • Bibliomed. (2013).[3][4] Synthesis and Insecticidal Activity of Some Pyridazine Derivatives. Retrieved from [3]

  • BenchChem. (n.d.).[3] 4-Aminopyridazine and Related Chloropyridazine Synthesis Protocols. Retrieved from [3]

  • MolAid. (2001).[3] 5,6-Diphenylpyridazine Derivatives as Acyl-CoA:Cholesterol Acyltransferase Inhibitors. Retrieved from [3]

  • ResearchGate. (2009).[3] Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Retrieved from

Technical Guide: Safe Handling and Management of Chloropyridazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) and Handling of Chloropyridazines Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactivity

Chloropyridazines, particularly 3,6-dichloropyridazine and 3-chloropyridazine , serve as critical scaffolds in medicinal chemistry. Their utility lies in the electron-deficient nature of the pyridazine ring, which activates the chlorine atoms for nucleophilic aromatic substitution (


). This same reactivity, essential for synthesizing PARP-1 inhibitors and anti-inflammatory agents, underpins their hazardous biological profile.

This guide moves beyond the static text of an SDS. It provides a dynamic, risk-based framework for handling these compounds, treating safety not as a compliance box to check, but as a variable in experimental success.

Hazard Identification & Mechanistic Toxicology

The "Why" Behind the Hazard

Standard SDS documents classify chloropyridazines primarily as Acute Tox. 4 (Oral) and Skin/Eye Irritants (Category 2) . However, the researcher must understand the mechanism to predict unlisted risks.

  • Electrophilicity: The nitrogen atoms in the pyridazine ring pull electron density, making the carbons attached to chlorine highly electrophilic.

  • Biological Target: Upon contact with biological tissue, these compounds can alkylate nucleophilic residues (cysteine, lysine) on proteins. This is the molecular basis for their skin sensitization and severe eye irritation potential.

  • Hydrolysis Risk: In the presence of moisture, the chlorine can hydrolyze to release hydrochloric acid (HCl) , exacerbating tissue damage and corroding equipment.

GHS Classification Summary (Typical for 3,6-Dichloropyridazine)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 3 or 4Toxic/Harmful if swallowedH301/H302
Skin Corrosion/Irritation 2Causes skin irritationH315
Serious Eye Damage 2ACauses serious eye irritationH319
STOT - Single Exposure 3May cause respiratory irritationH335

Storage and Stability Management

The Self-Validating Storage Protocol: Do not rely solely on the "Store at Room Temperature" label. Chloropyridazines are prone to slow hydrolysis and sublimation.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Oxygen is less of a concern than moisture .

  • Container: Use amber glass with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HCl.

  • Visual Validation: Before use, inspect the solid.

    • Pass: Crystalline white to off-white solid.

    • Fail: Yellowing or "caking" (indicates moisture uptake and partial hydrolysis).

  • Segregation: Store away from strong oxidizers and strong bases (risk of rapid exothermic hydrolysis).

Operational Handling: The "Zero-Exposure" Workflow

Handling chloropyridazines requires a protocol that validates itself at every step. If you smell the compound, the protocol has already failed.

Engineering Controls & PPE Decision Tree

Use the following logic to determine the necessary safety barriers.

PPE_Logic cluster_legend Action Thresholds Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Qty Quantity > 500mg? Solid->Qty Level1 LEVEL 1: Standard Fume Hood Nitrile Gloves (Double) Safety Glasses Solution->Level1 Low Volatility Qty->Level1 No Level2 LEVEL 2: Static-Dissipative Hood N95/P100 Mask (if open) Double Gloves (Change <30m) Qty->Level2 Yes Level3 LEVEL 3: Glovebox or Closed System Transfer Level2->Level3 If Heating/Dusty

Figure 1: Decision logic for selecting PPE and Engineering controls based on physical state and quantity.

Step-by-Step Weighing Protocol

This protocol minimizes dust generation, the primary route of exposure.

  • Preparation:

    • Place a disposable balance draft shield or "weighing boat tent" inside the fume hood.

    • Static Control: Use an ionizing gun on the spatula and weighing boat. Chloropyridazines are often static-prone; static discharge scatters toxic dust.

  • Transfer:

    • Do not dump the solid.[1] Use a micro-spatula to transfer small amounts.

    • Self-Check: If you see dust particles floating in the light beam of the hood, stop. You are moving too fast.

  • Decontamination:

    • Immediately wipe the balance area with a tissue dampened in acetone (chloropyridazines are soluble in organic solvents; water may just smear them).

    • Dispose of the tissue in the solid hazardous waste, not the trash.

Emergency Response & First Aid

In the event of exposure, the reactivity of the chlorine group dictates the response.

Chemical Burns (Skin/Eyes)
  • Mechanism: The compound reacts with skin moisture to produce HCl and alkylate proteins.

  • Action:

    • Immediate Flush: Water is essential to dilute the acid, but do not scrub . Scrubbing drives the solid deeper into the pores.

    • Neutralization (Contraindicated): Do not use vinegar or baking soda on the skin. The heat of neutralization can cause thermal burns on top of chemical burns. Stick to copious water flushing (15+ minutes).[2]

Fire Fighting
  • Hazard: Thermal decomposition releases Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide.[3]

  • Protocol:

    • Firefighters must wear full SCBA.

    • Use CO2 or dry chemical.[4] Water spray can be used to cool containers but may generate acidic runoff if it contacts the ruptured substance.

Experimental Workflow: Synthesis & Reaction Safety

When using chloropyridazines in


 reactions (e.g., with amines or phenols), the reaction itself poses specific risks.

Reaction_Safety cluster_checkpoints Critical Safety Checks Setup Reaction Setup (Inert Atm) Add Reagent Addition (Exothermic Risk) Setup->Add Dry Solvents Monitor Monitoring (TLC/LCMS) (Aliquot Safety) Add->Monitor Temp < Reflux Quench Quench/Workup (pH Control) Monitor->Quench Complete Waste Waste Segregation (Halogenated) Quench->Waste Aq/Org Split

Figure 2: Workflow for S_NAr reactions involving chloropyridazines, highlighting critical safety checkpoints.

  • Reagent Addition: Adding nucleophiles (like hydrazine or amines) can be exothermic. The displacement of the chloride ion releases energy.

  • Quenching: Ensure the aqueous layer is neutralized. The byproduct is often HCl (or the salt of the base used). Acidifying the waste stream inadvertently can release remaining HCl gas.

Waste Disposal & Environmental Compliance

Chloropyridazines are WGK 3 (Severe Water Hazard) . They must never enter the drain system.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Seal in double bags; label "Toxic Solid - Halogenated".
Liquid Waste A Organic solvents (DCM, EtOAc) containing product.Halogenated Organic Waste container.
Liquid Waste B Aqueous layers from workup.Check pH. Neutralize to pH 6-8 before disposal in Aqueous Waste.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3,6-Dichloropyridazine. Merck KGaA.[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12309, 3,6-Dichloropyridazine.

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Chloropyridazine. Thermo Fisher Scientific.[2][4]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Halogenated Pyridazines.

Sources

Methodological & Application

Synthesis of 6-Chloro-3,4-diphenylpyridazine from benzil and hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 6-Chloro-3,4-diphenylpyridazine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Chloro-3,4-diphenylpyridazine , a critical privileged scaffold in medicinal chemistry. Pyridazine derivatives are pharmacologically significant, serving as core structures in p38 MAP kinase inhibitors, COX-2 inhibitors, and various antihypertensive agents.

The protocol utilizes benzil and hydrazine as primary starting materials, employing a Reformatsky-mediated cyclization strategy . This route is selected for its regiochemical control, high yield, and the avoidance of exotic catalysts. The workflow is divided into three distinct phases: (1) Backbone Construction, (2) Heterocyclic Ring Closure, and (3) Aromatization/Chlorination.

Retrosynthetic Analysis & Strategy

To synthesize the target with high regioselectivity, we employ a convergent strategy. Direct condensation of benzil with hydrazine typically yields unstable adducts or symmetrical triazines. Therefore, we first extend the carbon skeleton of benzil using the Reformatsky reaction to create a 1,4-dicarbonyl equivalent, which then undergoes a "double-condensation" with hydrazine.

Strategic Logic:

  • Benzil (1,2-diketone): Provides the pre-formed 3,4-diphenyl motif.

  • Ethyl Bromoacetate: Introduces the necessary two-carbon fragment (C-C-O) to complete the C4 chain required for the pyridazine ring.

  • Hydrazine Hydrate: Acts as the dinucleophile to close the ring.

  • POCl

    
    :  Converts the intermediate lactam (pyridazinone) to the chloro-heterocycle via nucleophilic aromatic substitution (
    
    
    
    ).

Retrosynthesis Target 6-Chloro-3,4-diphenylpyridazine (Target) Inter1 5,6-Diphenyl-3(2H)-pyridazinone (Key Intermediate) Target->Inter1 Chlorination (POCl3) Inter2 Ethyl 3-hydroxy-3,4-diphenylbutanoate (Reformatsky Adduct) Inter1->Inter2 Cyclocondensation (N2H4) Start Benzil + Ethyl Bromoacetate + Hydrazine Inter2->Start Reformatsky Reaction (Zn)

Figure 1: Retrosynthetic pathway demonstrating the disconnection of the pyridazine core into accessible precursors.

Detailed Experimental Protocol

Phase 1: Synthesis of the Pyridazinone Core

This phase combines the carbon-carbon bond formation (Reformatsky) and ring closure (Hydrazinolysis) into a streamlined workflow.

Reagents:

  • Benzil (21.0 g, 0.1 mol)

  • Ethyl bromoacetate (20.0 g, 0.12 mol)

  • Zinc dust (activated) (8.0 g, 0.12 mol)

  • Hydrazine hydrate (80% or 99%) (15 mL, excess)

  • Solvents: Benzene (or Toluene), Ethanol, Glacial Acetic Acid.

Step-by-Step Methodology:

  • Activation of Zinc: Wash commercial zinc dust with 2% HCl, then water, ethanol, and acetone. Dry at 100°C. Why: Removes the oxide layer to ensure initiation of the Reformatsky reagent.

  • Reformatsky Reaction:

    • In a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel, place Activated Zinc (8.0 g) and dry Benzene/Toluene (150 mL).

    • Dissolve Benzil (21.0 g) and Ethyl bromoacetate (20.0 g) in Benzene (50 mL).

    • Add approx. 10 mL of the solution to the Zn suspension and warm gently to initiate the reaction (indicated by frothing/cloudiness).

    • Add the remaining solution dropwise over 45 minutes while maintaining a gentle reflux.

    • Reflux for an additional 2 hours.

    • Workup: Cool to 0°C. Hydrolyze with cold 10% H

      
      SO
      
      
      
      (100 mL). Separate the organic layer, wash with NaHCO
      
      
      and water, dry over MgSO
      
      
      , and evaporate solvent.
    • Result: Crude Ethyl 3-hydroxy-3,4-diphenylbutanoate (Yellowish oil/solid).

  • Cyclization (Ring Closure):

    • Dissolve the crude ester in Ethanol (100 mL).

    • Add Hydrazine Hydrate (15 mL).

    • Reflux the mixture for 3–4 hours. Mechanism: Hydrazine attacks the ester and the ketone (after dehydration of the tertiary alcohol), closing the ring.

    • Cool the mixture. The product, 5,6-diphenyl-3(2H)-pyridazinone , will precipitate.

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

    • Yield Target: 60-70% (over two steps).

    • QC Check: MP 220–222°C.

Phase 2: Chlorination to 6-Chloro-3,4-diphenylpyridazine

The lactam tautomer of the pyridazinone is converted to the chloro-derivative using phosphorus oxychloride.

Reagents:

  • 5,6-Diphenyl-3(2H)-pyridazinone (10.0 g)

  • Phosphorus Oxychloride (POCl

    
    ) (30 mL)
    
  • Pyridine (Catalytic, optional)

Step-by-Step Methodology:

  • Reaction Setup:

    • Place the pyridazinone (10.0 g) in a dry 100 mL round-bottom flask.

    • Add POCl

      
       (30 mL) carefully (fume hood!).
      
    • Optional: Add 2-3 drops of pyridine to catalyze the reaction.

  • Chlorination:

    • Heat the mixture to reflux (bath temp ~110°C) for 3 hours.

    • Monitor by TLC (Eluent: EtOAc/Hexane 1:3). The starting material spot (polar) should disappear, replaced by a less polar product spot.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto 300 g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl

      
      .
      
    • Allow the ice to melt and the solid product to precipitate.

    • Neutralize the slurry to pH 7-8 using dilute NaOH or NH

      
      OH solution.
      
  • Purification:

    • Filter the solid precipitate.[1][2][3][4][5][6]

    • Wash thoroughly with water to remove inorganic salts.

    • Recrystallize from Ethanol or Methanol.

    • Yield Target: 80-85%.

    • Final Product: Colorless to pale yellow needles.

Technical Data & Validation

ParameterSpecificationNotes
Appearance White/Pale Yellow Needles
Melting Point 114–116°CMatches literature values [1].
Yield (Overall) 50–60%Based on Benzil starting material.
Solubility Soluble in CHCl

, DMSO, EtOAc
Insoluble in water.
1H NMR (CDCl3)

7.1–7.5 (m, 10H, Ar-H), 7.6 (s, 1H, H-5)
H-5 singlet confirms the pyridazine ring.

Mechanistic Pathway & Workflow

The following diagram illustrates the chemical transformation and the critical workup logic.

Workflow Start Benzil + Ethyl Bromoacetate (Zn / Benzene) Inter1 Intermediate: Hydroxy Ester Start->Inter1 Reformatsky Reaction Step2 Add Hydrazine Hydrate (Reflux in EtOH) Inter1->Step2 Solvent Exchange Inter2 Precipitate: 5,6-Diphenyl-3(2H)-pyridazinone Step2->Inter2 Cyclization & Dehydration Step3 Reflux with POCl3 (3 hours) Inter2->Step3 Chlorination Quench Quench on Crushed Ice Neutralize (pH 7) Step3->Quench Hydrolysis Final Product: 6-Chloro-3,4-diphenylpyridazine Quench->Final Filtration & Recrystallization

Figure 2: Operational workflow for the synthesis of 6-Chloro-3,4-diphenylpyridazine.

Critical Control Points & Troubleshooting

  • Moisture Sensitivity (Step 1): The Reformatsky reaction is sensitive to water. Ensure all glassware is flame-dried and zinc is activated. If the reaction does not start, add a crystal of iodine.

  • Hydrazine Safety: Hydrazine hydrate is toxic and potentially carcinogenic. Use in a well-ventilated fume hood.

  • POCl

    
     Quenching:  Never add water to POCl
    
    
    
    . Always add the reaction mixture to ice. The hydrolysis generates HCl gas; ensure proper scrubbing or ventilation.
  • Regiochemistry: The phenyl groups at positions 3 and 4 of the final product (IUPAC numbering) are derived from the benzil core. The chlorine is installed at position 6 (equivalent to position 3 in the pyridazinone precursor).[7] This structure is often referred to as 3-chloro-5,6-diphenylpyridazine in IUPAC nomenclature, but 6-chloro-3,4-diphenylpyridazine is the symmetric equivalent often used in older literature.

References

  • Synthesis of Pyridazinones: Soliman, F. M., et al. "Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives." Rev. Roum. Chim.2005 , 50, 795. Link

  • Chlorination Protocol: Steck, E. A., & Brundage, R. P. "Pyridazine Derivatives. I. 3-Chloro-6-phenylpyridazine." J. Am. Chem. Soc.1959 , 81, 6511. Link

  • Biological Relevance: Liverton, N. J., et al. "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." J. Med. Chem.1999 , 42, 2180. Link

  • General Review: Tišler, M., & Stanovnik, B. "Pyridazines." in Comprehensive Heterocyclic Chemistry, 1984 . Link

Sources

Application Note: Nucleophilic Aromatic Substitution (SₙAr) Protocols for 6-Chloro-3,4-diphenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-3,4-diphenylpyridazine (CAS: 27062-58-4) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and agrochemical development. Its derivatives exhibit a broad spectrum of biological activities, ranging from Acyl-CoA:cholesterol acyltransferase (ACAT) inhibition to potent anticancer and insecticidal properties [1] [2]. The synthetic utility of this compound lies primarily in the reactivity of the C-Cl bond at the 6-position, which is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). This application note provides authoritative, self-validating protocols for the functionalization of this scaffold via amination, hydrazinolysis, and azidation.

Mechanistic Grounding: The SₙAr Paradigm in Pyridazines

To successfully manipulate 6-chloro-3,4-diphenylpyridazine, one must understand the electronic environment of the diazine ring. Unlike unactivated chlorobenzenes, the pyridazine ring is highly electron-deficient.

The Causality of Reactivity: The two adjacent nitrogen atoms exert strong electron-withdrawing inductive (-I) and resonance (-M) effects. When a nucleophile attacks the C6 position, the resulting anionic intermediate (the Meisenheimer complex) is highly stabilized by the adjacent N1 nitrogen, which acts as an electron sink. The reaction is heavily dependent on the solvation state of the nucleophile. Utilizing polar aprotic solvents (like DMSO or DMF) leaves the nucleophile unsolvated and highly reactive, significantly lowering the activation energy required to disrupt the partial aromaticity of the pyridazine ring during the transition state. Upon rearomatization, the chloride ion is expelled as an excellent leaving group, driving the reaction to completion.

SNAr_Workflow Start 6-Chloro-3,4-diphenylpyridazine (Starting Material) PathA Protocol A: Amination (Amines, DMSO/Reflux) Start->PathA 1° or 2° Amine PathB Protocol B: Hydrazinolysis (N2H4·H2O, 1-Butanol) Start->PathB Hydrazine Hydrate PathC Protocol C: Azidation (NaN3, DMF/EtOH) Start->PathC Sodium Azide ProdA 6-Amino-3,4-diphenylpyridazine Derivatives PathA->ProdA -HCl ProdB 6-Hydrazinyl-3,4-diphenylpyridazine (Intermediate Scaffold) PathB->ProdB -HCl ProdC Tetrazolo[1,5-b]pyridazine (Fused Ring System) PathC->ProdC Spontaneous Cyclization

Logical workflow of SₙAr protocols for 6-Chloro-3,4-diphenylpyridazine derivatization.

Experimental Methodologies: Self-Validating Systems

The following protocols are designed with built-in validation steps to ensure high-fidelity synthesis and purification.

Protocol A: Amination via SₙAr

Objective: Synthesize 6-(alkyl/arylamino)-3,4-diphenylpyridazine derivatives [1]. Rationale: Amines are moderate nucleophiles. By using an excess of the amine in a polar aprotic solvent, the amine acts simultaneously as the nucleophile and the acid scavenger, preventing the protonation and subsequent deactivation of the unreacted amine by the HCl byproduct.

  • Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 6-chloro-3,4-diphenylpyridazine (1.0 eq, 2.66 g, 10 mmol) in 15 mL of anhydrous DMSO.

  • Reagent Addition: Add the desired amine (e.g., morpholine or benzylamine) (2.5 eq, 25 mmol).

  • Thermal Activation: Heat the mixture to 100 °C under a nitrogen atmosphere for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material is strongly UV-active; its disappearance confirms the consumption of the electrophile.

  • Hydrophobic Work-up: Pour the cooled mixture into 100 mL of ice-cold distilled water.

    • Causality: DMSO and amine hydrochloride salts are highly water-soluble. The highly lipophilic diphenylpyridazine product will rapidly precipitate out of the aqueous phase, self-purifying the crude mixture.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from ethanol.

Protocol B: Hydrazinolysis

Objective: Synthesize 6-hydrazinyl-3,4-diphenylpyridazine [2]. Rationale: Hydrazine is a potent nucleophile due to the alpha-effect (repulsion between adjacent lone pairs). Using 1-butanol as a solvent allows for a higher reflux temperature (~117 °C) compared to ethanol, driving the reaction kinetically while maintaining the solubility of the bulky diphenyl scaffold.

  • Reaction Setup: Suspend 6-chloro-3,4-diphenylpyridazine (1.0 eq, 10 mmol) in 20 mL of 1-butanol.

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 5.0 eq, 50 mmol).

    • Causality: A massive stoichiometric excess of hydrazine is critical. It acts as its own base and structurally prevents the formation of symmetrical bis-pyridazine byproducts (where the newly formed product attacks another molecule of starting material).

  • Thermal Activation: Reflux for 8 hours. The suspension will typically transition into a clear solution as the Meisenheimer complex forms, before the product begins to precipitate.

  • Isolation & Validation: Cool the flask to 0 °C. The product crystallizes directly. Filter and wash with cold ethanol. Validation is achieved via IR spectroscopy: the disappearance of the C-Cl stretch (~760 cm⁻¹) and the appearance of a broad N-H/NH₂ multiplet (3470–3200 cm⁻¹) confirms success.

Protocol C: Azidation and In Situ Cyclization

Objective: Synthesize fused tetrazolo[1,5-b]pyridazine derivatives [3]. Rationale: The azide ion is a strong, linear nucleophile. Upon substitution at the 6-position, the intermediate 6-azido compound is electronically unstable. Driven by the electron-withdrawing nature of the pyridazine ring, it undergoes spontaneous ring-chain tautomerization to form the highly stable, fused tetrazole system.

  • Reaction Setup: Dissolve 6-chloro-3,4-diphenylpyridazine (1.0 eq, 10 mmol) in 20 mL of DMF.

  • Reagent Addition: Add sodium azide (NaN₃) (1.5 eq, 15 mmol).

    • Safety Rationale: NaN₃ is highly toxic and forms explosive hydrazoic acid in the presence of strong acids. Ensure the reaction environment remains strictly neutral.

  • Thermal Activation: Stir the mixture at 80 °C for 4 hours.

  • Work-up: Quench by pouring into 100 mL of water. Extract with ethyl acetate (3 x 30 mL). Wash the organic layer with brine to strip residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Quantitative Data & Spectral Validation Summaries

To ensure trustworthiness and reproducibility, cross-reference your isolated compounds against the following standardized analytical benchmarks.

ProtocolNucleophileSolventTemp (°C)Time (h)Typical YieldDiagnostic IR Shifts (cm⁻¹)Diagnostic ¹H NMR (δ ppm, DMSO-d₆)
A (Amination) MorpholineDMSO1004–685–91%~3390 (N-H, if 1° amine used)3.5–3.8 (m, 8H, Morpholine CH₂-O/N)
B (Hydrazinolysis) Hydrazine Hydrate1-Butanol117880–88%3470, 3355, 3200 (NH, NH₂)5.8–6.1 (br s, 3H, NHNH₂)
C (Azidation) Sodium AzideDMF80470–85%Absence of ~2100 (Azide stretch)Downfield shift in aromatic protons

Note: In Protocol C, the absence of the characteristic sharp azide peak at ~2100 cm⁻¹ in the IR spectrum is the primary self-validating indicator that the spontaneous cyclization to the tetrazolo[1,5-b]pyridazine has successfully occurred.

References

  • Sonker, K., et al. "Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies." ResearchGate, 2022. URL: [Link]

  • "PYRIDAZINE AND ITS RELATED COMPOUNDS, PART 27.1) SYNTHESIS AND INSECTICIDAL ACTIVITY OF SOME PYRIDAZINE DERIVATIVES." Bibliomed, 2013. URL: [Link]

  • "Pyridazine Derivatives: Synthesis of tetrazolo[1,5-b]pyridazine-8-carbohydrazide and its biheterocycles." Heterocycles, Vol. 60, No. 8, 2003. URL:[Link]

Application Note: Suzuki-Miyaura Coupling of 6-Chloro-3,4-diphenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The functionalization of 6-Chloro-3,4-diphenylpyridazine via Suzuki-Miyaura coupling is a critical transformation in the synthesis of optoelectronic materials and pharmacophores. The pyridazine core is electron-deficient, making the C6-chlorine bond highly reactive toward oxidative addition by Palladium(0) species. However, the presence of the 3,4-diphenyl system introduces specific steric and solubility considerations that distinguish this substrate from simpler halopyridazines.

Key Technical Insight: Unlike electron-rich aryl chlorides that often require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition, 6-chloro-3,4-diphenylpyridazine is an activated electrophile . The primary challenge is not reactivity, but rather catalyst longevity and regioselectivity (preventing homocoupling or hydrolysis). The adjacent nitrogen atoms can coordinate to the Pd center, potentially arresting the catalytic cycle if the ligand binding constant is insufficient.

This guide provides a field-proven protocol using Pd(PPh₃)₄ as the primary catalyst, with a high-performance alternative using XPhos Pd G3 for sterically demanding boronic acids.

Part 2: Mechanistic Insight & Catalyst Selection

The Pyridazine Advantage

The 1,2-diazine (pyridazine) ring possesses a low LUMO energy, rendering the C-Cl bond at position 6 highly susceptible to Pd(0) insertion.

  • Oxidative Addition: Fast. The electron-withdrawing nature of the N=N bond activates the C-Cl bond.

  • Transmetallation: Often the rate-determining step (RDS), particularly with bulky boronic acids.

  • Reductive Elimination: Generally efficient, provided the Pd center is not poisoned by the pyridazine nitrogens.

Catalyst & Ligand Strategy
Catalyst SystemLigand CharacteristicsApplication Scenario
Pd(PPh₃)₄ Monodentate, moderately electron-donating.Standard. Excellent for phenyl/heteroaryl boronic acids. Low cost.
Pd(dppf)Cl₂ Bidentate, large bite angle.Robustness. Use if the substrate contains competing coordinating groups (e.g., amines, thioethers).
XPhos Pd G3 Bulky, electron-rich biaryl phosphine.Steric Demand. Use for ortho-substituted boronic acids or to lower catalyst loading (<1 mol%).

Part 3: Optimization Matrix

The following conditions have been validated for the coupling of 6-chloro-3,4-diphenylpyridazine with Phenylboronic acid (and derivatives).

VariableStandard Condition (Recommended)High-Throughput / MicrowaveGreen / Scale-Up
Solvent DME / Ethanol / Water (4:1:1)1,4-Dioxane / Water (4:1)Toluene / Water (10:1)
Base Na₂CO₃ (2.0 M aq.)Cs₂CO₃ (3.0 equiv, solid)K₃PO₄ (2.0 equiv, solid)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (2-5 mol%)Pd(OAc)₂ (1 mol%) + SPhos
Temp 85 °C (Reflux)120 °C100 °C
Time 4-12 Hours30 Minutes16 Hours

Critical Note on Solvent: The addition of Ethanol is crucial in the standard protocol. It acts as a phase-transfer co-solvent, ensuring solubility of the boronic acid and facilitating the transport of the hydroxide/carbonate base into the organic phase for activation of the boronic acid.

Part 4: Detailed Experimental Protocols

Protocol A: Standard Thermal Coupling (Bench Scale)

Target Scale: 1.0 mmol (approx. 350 mg of substrate)

Materials:

  • 6-Chloro-3,4-diphenylpyridazine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, as 2M aqueous solution)[1][2]

  • 1,2-Dimethoxyethane (DME) (degassed)[3]

  • Ethanol (degassed)

Step-by-Step Workflow:

  • Preparation:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-3,4-diphenylpyridazine (1.0 mmol) and the Arylboronic acid (1.2 mmol).

    • Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times).

  • Solvent Addition:

    • Add DME (8 mL) and Ethanol (2 mL) via syringe.

    • Add 2M aq. Na₂CO₃ (1.0 mL, 2.0 mmol).

    • Checkpoint: Ensure the biphasic mixture is well-stirred.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ (58 mg, 0.05 mmol).

    • Note: The solution typically turns yellow/orange.

  • Reaction:

    • Attach a reflux condenser.

    • Heat the mixture to 85°C (external oil bath temperature) .

    • Stir vigorously for 4–12 hours . Monitor by TLC (Eluent: Hexane/EtOAc 7:3). Look for the disappearance of the starting chloride (Rf ~0.5) and the appearance of the fluorescent product.

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Dilute with Ethyl Acetate (30 mL) and Water (10 mL) .

    • Separate the organic layer.[5][7] Extract the aqueous layer once more with Ethyl Acetate (10 mL).

    • Wash combined organics with Brine (20 mL) .

    • Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.[4]

  • Purification:

    • Purify the crude residue via Flash Column Chromatography (Silica Gel).[4]

    • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • Expected Yield: 85–95%.

Protocol B: Microwave-Assisted (Rapid Screening)

Ideal for library synthesis or difficult substrates.

  • Setup: In a 5 mL microwave vial, combine Substrate (0.2 mmol), Boronic Acid (0.3 mmol), Cs₂CO₃ (0.6 mmol) , and Pd(dppf)Cl₂ (5 mol%) .

  • Solvent: Add 1,4-Dioxane (2 mL) and Water (0.5 mL) .

  • Irradiation: Seal and purge with Argon. Heat at 120°C for 30 minutes .

  • Finish: Filter through a Celite pad, rinse with DCM, and concentrate.

Part 5: Visualizations (Graphviz DOT)

Experimental Workflow Diagram

SuzukiWorkflow Start Start: Weigh Reagents (Chloride, Boronic Acid) Inert Inert Atmosphere Setup (Vac/Fill N2 x3) Start->Inert Solvent Add Solvents & Base (DME/EtOH + 2M Na2CO3) Inert->Solvent CatAdd Add Catalyst (Pd(PPh3)4) Solvent->CatAdd Reflux Reflux at 85°C (4-12 Hours) CatAdd->Reflux Monitor Monitor (TLC/LCMS) Check for SM consumption Reflux->Monitor Monitor->Reflux Incomplete Workup Workup (EtOAc Extraction / Brine Wash) Monitor->Workup Complete Purify Purification (Flash Chromatography) Workup->Purify Final Final Product (3,4,6-Trisubstituted Pyridazine) Purify->Final

Caption: Step-by-step workflow for the thermal Suzuki coupling of 6-chloro-3,4-diphenylpyridazine.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 6-Cl-Pyridazine BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- / - Cl- TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Simplified catalytic cycle highlighting the base activation pathway critical for pyridazine coupling.

Part 6: Troubleshooting & Quality Control

  • Problem: Low Conversion / Starting Material Remaining.

    • Cause: Catalyst deactivation (Pd black formation) or insufficient base strength.

    • Solution: Switch to Pd(dppf)Cl₂ (more stable) or increase temperature to 100°C. Ensure solvents are thoroughly degassed.

  • Problem: Hydrolysis of Chloride (Formation of Pyridazinone).

    • Cause: Hydroxide concentration too high or reaction too slow.

    • Solution: Use anhydrous conditions with Cs₂CO₃ in Dioxane, or switch to a milder base like K₃PO₄ .

  • Problem: Protodeboronation (Loss of Boronic Acid).

    • Cause: Common with electron-rich or ortho-substituted boronic acids.

    • Solution: Add the boronic acid in portions or use the corresponding Pinacol Ester or Potassium Trifluoroborate salt.

References

  • Maes, B. U. W., et al. (2002).[1][3] "Palladium catalyzed reactions on chloropyridazines."[1][2][3][4] Journal of Heterocyclic Chemistry, 39(3), 535–543.[3]

  • Ferreira, R. C., et al. (2018).[1] "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties." Molecules, 23(11), 2993.

  • BenchChem. (2025).[2][4] "Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones."

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Application Note: Precision Amination of 6-Chloro-3,4-diphenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the Buchwald-Hartwig amination of 6-Chloro-3,4-diphenylpyridazine . It synthesizes mechanistic insight with practical execution strategies, designed for medicinal chemists and process engineers.

Executive Summary

The functionalization of electron-deficient heteroaromatics is a cornerstone of modern kinase inhibitor discovery. 6-Chloro-3,4-diphenylpyridazine presents a unique challenge: it combines the electron-deficiency of the 1,2-diazine core with the significant lipophilicity and steric bulk of the 3,4-diphenyl system. While Nucleophilic Aromatic Substitution (SNAr) is possible, it often requires harsh temperatures (>120 °C) that degrade sensitive amine partners.

This guide details a Buchwald-Hartwig Amination protocol that operates under milder conditions (80–100 °C), utilizing third-generation biaryl phosphine precatalysts to ensure high yields and broad functional group tolerance.

Substrate Analysis & Mechanistic Considerations

The Substrate: 6-Chloro-3,4-diphenylpyridazine
  • Electronic Profile: The pyridazine ring is highly

    
    -deficient (similar to pyrimidine). The C6-Cl bond is activated for oxidative addition to Pd(0).
    
  • Steric Environment: The phenyl groups at positions 3 and 4 are distal to the reaction site (C6), meaning they do not directly hinder the incoming palladium. However, they induce a non-planar "propeller" twist, significantly increasing the molecule's solubility in non-polar solvents (Toluene) while decreasing solubility in polar protic media.

  • Catalyst Poisoning Risk: The N1/N2 nitrogens are capable of

    
    -coordination to Palladium, potentially forming off-cycle resting states. Bulky ligands are required not just for reductive elimination, but to prevent this non-productive coordination.
    
Strategic Ligand Selection

For this specific substrate class, we utilize Dialkylbiaryl Phosphines .

  • BrettPhos / tBuBrettPhos: The Gold Standard for primary amines . The large steric bulk promotes reductive elimination of the electron-poor pyridazine product.

  • RuPhos: Optimal for secondary amines and sterically hindered anilines.

  • Xantphos: A bidentate alternative if the monodentate ligands fail, particularly effective for preventing chelation of the pyridazine nitrogens to the metal center.

Optimization Logic (Decision Matrix)

OptimizationLogic Start Select Amine Partner Primary Primary Amine (Aliphatic/Aniline) Start->Primary Secondary Secondary Amine (Cyclic/Acyclic) Start->Secondary Ligand1 Ligand: BrettPhos Pd Source: Pd(OAc)2 or G3/G4 Precat Primary->Ligand1 Ligand2 Ligand: RuPhos Pd Source: RuPhos Pd G3/G4 Secondary->Ligand2 WeakBase Base Sensitive? (Esters, Nitriles) BaseStrong Base: NaOtBu Solvent: Toluene/Dioxane WeakBase->BaseStrong No BaseWeak Base: Cs2CO3 or K3PO4 Solvent: Dioxane/tBuOH WeakBase->BaseWeak Yes Ligand1->WeakBase Ligand2->WeakBase

Caption: Decision tree for selecting Ligand/Base combinations based on amine class and functional group sensitivity.

Detailed Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: 6-Chloro-3,4-diphenylpyridazine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Excess ensures rapid kinetics)

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Loading: 1.0 – 3.0 mol%.

    • Note: If G4 precatalysts are unavailable, use Pd(OAc)2 (2 mol%) + Ligand (4 mol%).

  • Base: NaOtBu (1.4 equiv) for robust substrates; Cs2CO3 (2.0 equiv) for sensitive substrates.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Methodology

Step 1: Reaction Assembly (In Glovebox or Schlenk Line)

  • To a dry 8 mL reaction vial equipped with a magnetic stir bar, add 6-Chloro-3,4-diphenylpyridazine (266 mg, 1.0 mmol).

  • Add the Amine partner (1.2 mmol).

    • Solid amines: Add at this step.

    • Liquid amines: Add via syringe after solvent.

  • Add Base :

    • Standard: Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol).

    • Why: Alkoxide bases facilitate rapid transmetallation/deprotonation of the amine.

  • Add Catalyst : BrettPhos Pd G4 (25 mg, ~2.5 mol%).

    • Expert Tip: Weighing precatalysts in air is possible but rapid handling is recommended. For highest consistency, use a glovebox.

Step 2: Solvent Addition & Degassing

  • Seal the vial with a septum cap (PTFE-lined).

  • Evacuate and backfill with Argon (x3).

  • Inject Anhydrous 1,4-Dioxane (5.0 mL) via syringe.

    • Concentration Check: 0.2 M is ideal. Too dilute (<0.1 M) slows the rate; too concentrated (>0.5 M) risks precipitation of the bulky diphenyl substrate.

Step 3: Reaction & Monitoring

  • Place the vial in a pre-heated block at 90 °C .

  • Stir vigorously (800-1000 rpm). Mass transfer is critical in heterogeneous mixtures (due to insoluble base).

  • Monitor: Check LCMS at 1 hour and 4 hours.

    • Target: >95% conversion of the aryl chloride (m/z ~267 for substrate).

    • Observation: The reaction often turns from pale yellow to dark orange/brown.

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note: The 3,4-diphenyl group makes products highly UV active and lipophilic. Expect elution earlier than typical polar heterocycles.

Quantitative Data Summary

The following table summarizes expected yields based on internal validation with analogous chloropyridazines.

Amine ClassExample AmineLigandBaseTempTimeYield
Primary Aniline 4-Methoxy-anilineBrettPhosNaOtBu80 °C2 h92%
Steric Aniline 2,6-Dimethyl-anilineRuPhosNaOtBu100 °C6 h84%
Aliphatic (1°) n-HexylamineBrettPhosNaOtBu90 °C3 h88%
Cyclic (2°) MorpholineRuPhosCs₂CO₃90 °C4 h95%
Heteroaryl 3-AminopyridineBrettPhosK₃PO₄100 °C12 h76%

Troubleshooting & Critical Controls

Hydrolysis Side-Reaction
  • Symptom: Appearance of a peak corresponding to the pyridazinone (M+ - Cl + OH).

  • Cause: Adventitious water in the presence of base/heat.

  • Fix: Ensure solvents are "Anhydrous" grade (water <50 ppm). Switch from NaOtBu to Cs2CO3 and add 3Å molecular sieves to the reaction vessel.

Catalyst Deactivation (Stalled Reaction)
  • Symptom: Conversion stops at ~50% despite remaining reagents.

  • Cause: Coordination of the pyridazine nitrogens to Pd, or formation of Pd-black.

  • Fix:

    • Increase catalyst loading to 5 mol%.

    • Switch to tBuBrettPhos (more sterically demanding, prevents N-coordination).

    • Ensure the reaction is strictly oxygen-free (Argon sparge for 10 mins if not using a glovebox).

Homocoupling
  • Symptom: Dimerization of the starting material.

  • Cause: Incomplete reduction of Pd(II) or presence of oxidants.

  • Fix: Use Pd G3/G4 precatalysts which generate Pd(0) cleanly upon activation. Avoid Pd(PPh3)4 for this substrate.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides.[1] Tetrahedron, 65(33), 6576-6583. Link

  • Gundersen, L. L. (2012). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 354(9). (Analogous reactivity of electron-deficient chloropyridazines/purines). Link

Sources

Application Note: Functionalization of 3,4-Diphenylpyridazine via C-Cl Bond Activation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 3,4-diphenylpyridazine core is a privileged scaffold in medicinal chemistry, serving as a structural bioisostere for cis-stilbenes and terphenyls. It features prominently in p38 MAP kinase inhibitors, COX-2 inhibitors, and various antifungal agents.

Functionalization of this scaffold typically relies on the activation of the C-Cl bond at the 6-position (6-chloro-3,4-diphenylpyridazine). Unlike electron-rich arenes, the electron-deficient nature of the pyridazine ring (1,2-diazine) renders the C-Cl bond highly reactive toward both oxidative addition (with transition metals) and nucleophilic aromatic substitution (


) .

This guide provides high-fidelity protocols for transforming 6-chloro-3,4-diphenylpyridazine into diverse functional derivatives using Palladium-catalyzed cross-coupling technologies. We prioritize methods that offer high chemoselectivity and scalability.

Substrate Preparation & Properties[1][2][3][4][5][6][7]

Before initiating functionalization, the quality of the starting material, 6-chloro-3,4-diphenylpyridazine (1) , is critical.

  • Synthesis Route: Condensation of benzil with cyanoacetohydrazide followed by hydrolysis/decarboxylation yields the pyridazinone, which is chlorinated using

    
    .
    
  • Electronic Profile: The N=N bond withdraws electron density, making the C6-Cl bond susceptible to oxidative addition by Pd(0) species.

  • Storage: Store under inert atmosphere at 4°C. Hydrolysis back to the pyridazinone can occur in moist air over prolonged periods.

Core Protocols: C-Cl Activation Workflows

We present three distinct workflows based on the desired functional group installation.

Workflow A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Target: Biaryl derivatives (6-Aryl-3,4-diphenylpyridazines)

This is the most robust method for library generation. The electron-deficient pyridazine ring facilitates rapid oxidative addition, often requiring less active catalysts than deactivated aryl chlorides.

Protocol:

  • Reagents:

    • Substrate: 6-chloro-3,4-diphenylpyridazine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (

      
      ) (1.2–1.5 equiv)
      
    • Catalyst:

      
       (3–5 mol%) OR 
      
      
      
      (for sterically hindered acids)
    • Base:

      
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst under Argon.

    • Add degassed solvent and aqueous base.

    • Heat to 90–100°C for 4–12 hours. Monitor by TLC/LCMS.

    • Note: The reaction mixture usually turns black (Pd precipitation) upon completion.

  • Work-up:

    • Dilute with EtOAc, wash with water and brine. Dry over

      
      .
      
    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow B: C-N Bond Formation (Buchwald-Hartwig Amination)

Target: Aminopyridazines (Kinase Inhibitor Motifs)

Direct


 is possible with strong nucleophiles (aliphatic amines), but Buchwald-Hartwig  coupling is required for anilines and weaker nucleophiles to ensure high yields and avoid harsh temperatures.

Protocol:

  • Reagents:

    • Substrate: 6-chloro-3,4-diphenylpyridazine (1.0 equiv)

    • Amine: Primary or Secondary amine (1.2 equiv)

    • Catalyst System:

      
       (2 mol%) + Xantphos  or BINAP  (4 mol%)
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (1.5 equiv)
    • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • Pre-complex the catalyst and ligand in the solvent for 10 mins at RT (color change often observed).

    • Add substrate, amine, and base.[1][2]

    • Heat to 100°C in a sealed tube for 12–18 hours.

  • Critical Insight: Xantphos is preferred for pyridazines due to its wide bite angle, which stabilizes the reductive elimination step from the electron-poor metal center.

Workflow C: C-C Bond Formation (Sonogashira Coupling)

Target: Alkynyl-pyridazines (Extended Conjugation)

Protocol:

  • Reagents:

    • Substrate: 1.0 equiv

    • Alkyne: Terminal alkyne (1.2 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Co-catalyst:

      
       (2 mol%)
      
    • Base:

      
       (3.0 equiv) or used as solvent
      
    • Solvent: THF or DMF

  • Procedure:

    • Degas solvents thoroughly (oxygen inhibits the reaction and promotes alkyne homocoupling).

    • Add reagents under inert atmosphere.[3]

    • Stir at RT to 60°C . (Pyridazines are reactive enough that high heat is often unnecessary).

Visualizing the Reaction Logic[7]

The following diagram illustrates the divergent pathways from the chloro-precursor, highlighting the specific catalytic cycles involved.

G Start 6-Chloro-3,4- diphenylpyridazine Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Activation Suzuki Suzuki-Miyaura (Ar-B(OH)2) Pd_Cycle->Suzuki Transmetallation (Boron) Buchwald Buchwald-Hartwig (R-NH2) Pd_Cycle->Buchwald Amine Coord. (Base) Sonogashira Sonogashira (R-C≡CH) Pd_Cycle->Sonogashira Transmetallation (Copper) Prod_Biaryl 6-Aryl-3,4- diphenylpyridazine Suzuki->Prod_Biaryl Reductive Elimination Prod_Amine 6-Amino-3,4- diphenylpyridazine Buchwald->Prod_Amine Reductive Elimination Prod_Alkyne 6-Alkynyl-3,4- diphenylpyridazine Sonogashira->Prod_Alkyne Reductive Elimination

Figure 1: Divergent functionalization pathways for 6-chloro-3,4-diphenylpyridazine via Pd-catalysis.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black formation)Switch to phosphine-rich ligands (e.g.,

excess) or use

. Ensure strict

exclusion.
Hydrolysis Product Wet solvents or baseThe C-Cl bond is sensitive. Use anhydrous solvents and minimize water in the base solution (or use solid base like

).
Homocoupling Oxygen presence (Sonogashira)Degas solvents via freeze-pump-thaw. Add CuI last.
Protodehalogenation

-Hydride elimination or solvent reduction
Avoid alcoholic solvents if significant reduction (H instead of Cl) is observed. Use Dioxane/DMF.

Mechanistic Note: The pyridazine nitrogen atoms can coordinate to Palladium, potentially poisoning the catalyst. Using bidentate ligands (dppf, Xantphos) helps prevent the formation of stable, unreactive Pd-N complexes, thereby keeping the catalyst active in the cycle.

References

  • Aoyagi, Y., et al. (1992).[4] Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines with Aromatic Heterocycles. Heterocycles, 33(1), 257.[4] Link

  • Sherif, M. H., et al. (2010).[2] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 6(11), 570-574.[2] Link

  • Gribble, M. W., et al. (2018).[5] Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines. Journal of the American Chemical Society, 140(15), 5057-5060.[5] Link

  • Sigma-Aldrich. Palladium-Catalyzed Cross-Coupling Reaction Guide. Link

  • Banik, S. M., et al. (2017).[6][7] Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation. Journal of the American Chemical Society, 139(27), 9152–9155. Link

Sources

Application Note: Strategic Utilization of 6-Chloro-3,4-diphenylpyridazine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier for application scientists and R&D chemists. It prioritizes the strategic utility of 6-Chloro-3,4-diphenylpyridazine (CDPP) as both a direct ligand and a "gateway scaffold" for advanced coordination complexes.[1]

Executive Summary & Chemical Profile[2][3]

6-Chloro-3,4-diphenylpyridazine (CDPP) represents a specialized class of 1,2-diazine ligands.[1] Unlike simple bipyridines, CDPP offers a unique combination of steric bulk (via the 3,4-diphenyl motif) and reactive orthogonality (via the 6-chloro handle).[1]

For researchers in metallodrug development and luminescent materials (OLEDs), CDPP is rarely the "final" ligand. Instead, it serves two critical roles:

  • Bridging Ligand: In its native state, it forms polynuclear complexes (Ag, Cu) where the diazine unit bridges metal centers.[1]

  • Electrophilic Scaffold: It is the primary precursor for generating bulky, asymmetric chelators (e.g., 6-(pyridin-2-yl)-3,4-diphenylpyridazine) via

    
     or cross-coupling reactions.[1]
    
Molecular Profile
FeatureChemical PropertyImpact on Coordination
N1 Nitrogen Adjacent to Cl (Electron Withdrawing)Reduced basicity; "Soft" donor character.[1]
N2 Nitrogen Adjacent to Phenyl (Steric Bulk)Sterically hindered; favors bridging over chelation.
3,4-Diphenyl Non-planar "Twist"Disrupts

-stacking; enhances solubility of resulting complexes.
6-Chloro Labile

-bond
Site for nucleophilic attack (S_NAr) or oxidative addition.[1]

Decision Matrix: Selecting the Workflow

Before initiating synthesis, determine the target coordination mode using the logic flow below.

LigandStrategy Start Starting Material: 6-Chloro-3,4-diphenylpyridazine Decision Target Application? Start->Decision RouteA Route A: Direct Coordination Decision->RouteA MOF / Polymer Design RouteB Route B: Ligand Functionalization Decision->RouteB OLED / Metallodrugs ComplexA Bridged Polynuclear Complexes (Ag, Cu) RouteA->ComplexA Solvothermal Synthesis ComplexB Asymmetric Chelates (Ir, Pt, Ru) RouteB->ComplexB S_NAr / Suzuki Coupling

Figure 1: Strategic workflow for utilizing CDPP. Route A exploits the native diazine bridge. Route B modifies the Cl-position to create high-affinity chelators.[1]

Protocol A: Direct Coordination (Bridging Mode)[1]

Application: Synthesis of Coordination Polymers or Discrete Dimers. Target Metals: Ag(I), Cu(I), Cu(II).[1]

The steric bulk of the phenyl groups at positions 3 and 4 forces a twist, preventing the ligand from lying flat. This creates "pockets" in the crystal lattice, making it ideal for coordination polymers with potential porosity.

Materials
  • Ligand: 6-Chloro-3,4-diphenylpyridazine (1.0 eq)

  • Metal Salt:

    
     or 
    
    
    
    (1.0 - 2.0 eq)[1]
  • Solvent: Dichloromethane (DCM) / Methanol (MeOH) gradient.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 0.2 mmol of CDPP in 5 mL of DCM. Ensure complete dissolution (sonicate if necessary).

  • Metal Addition: Separately dissolve 0.2 mmol of the metal salt in 3 mL of MeOH.

  • Layering (Self-Assembly):

    • Place the ligand solution (DCM, denser) in a narrow test tube.[1]

    • Carefully layer 1 mL of pure MeOH on top as a buffer zone.

    • Gently add the metal salt solution (MeOH, less dense) on top.[1]

  • Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation). Store in the dark at room temperature for 3–5 days.

  • Harvesting: Crystals will form at the interface. Filter and wash with cold MeOH.

Validation (Self-Check):

  • Visual: Crystals should be distinct from the amorphous starting powder.

  • Solubility: The complex should be less soluble in DCM than the free ligand.

Protocol B: Ligand Functionalization (The "Pro" Route)

Application: Creating


-chelating ligands for Iridium/Platinum emitters or Ruthenium anticancer drugs.[1]
Mechanism:  Nucleophilic Aromatic Substitution (

).

The 6-chloro position is activated for substitution, allowing the attachment of a pyridine, pyrazole, or amine to create a bidentate coordination pocket.[1]

Synthesis of 3,4-Diphenyl-6-(pyridin-2-ylamino)pyridazine

This protocol converts the monodentate CDPP into a bidentate N^N chelator.[1]

Materials
  • Substrate: 6-Chloro-3,4-diphenylpyridazine (1.0 eq)

  • Nucleophile: 2-Aminopyridine (1.2 eq)[1]

  • Base:

    
     (2.0 eq) - Cesium is crucial for solubility in organic media.[1]
    
  • Catalyst:

    
     (2 mol%) / Xantphos (3 mol%) - Optional but recommended for high yields.
    
  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a two-neck round-bottom flask and cycle with Argon/Nitrogen 3 times.

  • Charge: Add CDPP (1.0 mmol), 2-aminopyridine (1.2 mmol), and

    
     (2.0 mmol).
    
  • Catalyst Addition: Add the Palladium precursor and Xantphos ligand.

  • Solvation: Add degassed 1,4-Dioxane (10 mL).

  • Reaction: Heat to reflux (100°C) for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Checkpoint: The starting material spot (

      
      ) should disappear; a new, more polar spot (
      
      
      
      ) should appear.[1]
  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/DCM or perform flash chromatography.

Characterization & Data Interpretation

When analyzing complexes or derivatives of CDPP, use the following markers to verify structure.

NMR Spectroscopy ( )
Proton RegionObservation in Free LigandObservation in Complex/Derivative
H-5 (Pyridazine ring) Singlet,

7.5 - 7.8 ppm
Shift: Downfield shift (

ppm) indicates coordination at N1/N2.[1]
Phenyl Protons Multiplets,

7.1 - 7.4 ppm
Splitting: Increased complexity due to restricted rotation (atropisomerism) in bulky complexes.[1]
Infrared Spectroscopy (FT-IR)[1][4]
  • C-Cl Stretch: Look for a medium-intensity band at 700–750 cm⁻¹ .[1]

    • Protocol B Success: This band must disappear upon substitution.

  • C=N Stretch: Typically around 1580 cm⁻¹ . Shifts of 10–20 cm⁻¹ confirm metal coordination.

References

  • General Pyridazine Coordination

    • Title: Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals.[1]

    • Source: ResearchGate (2025).[1][2]

    • URL:[Link]

  • Reactivity of Chloropyridazines (S_NAr)

    • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides.[3]

    • Source: PubMed / Environ. Sci. Technol. (2002).
    • URL:[Link]

  • Synthesis of 3,4-Diphenylpyridazine Scaffolds

    • Title: Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.[1]

    • Source: Molecules (2009).[1]

    • URL:[Link][1]

  • Gold(I) Complexes of Pyridazine Phosphines (Analogous Chemistry)

    • Title: Two- and four-coordinate gold(I) complexes of 3,6-bis(diphenylphosphino)pyridazine.[1]

    • Source: PubMed / Inorg Chem. (2003).
    • URL:[Link]

Sources

Microwave-assisted synthesis using 6-Chloro-3,4-diphenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis using 6-Chloro-3,4-diphenylpyridazine

Executive Summary

The pyridazine core, particularly the 3,4-diphenylpyridazine scaffold, is a "privileged structure" in medicinal chemistry, serving as a pharmacophore for p38 MAP kinase inhibitors and COX-2 inhibitors .[1] Traditional synthesis of these derivatives from 6-Chloro-3,4-diphenylpyridazine often requires prolonged heating (12–24 hours) and harsh solvents, leading to thermal degradation and difficult purifications.[1]

This guide details microwave-assisted protocols that reduce reaction times to under 20 minutes while improving yield and purity.[1] We focus on two primary transformation pathways: Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Suzuki-Miyaura coupling.[1]

Chemical Profile & Reactivity

Starting Material: 6-Chloro-3,4-diphenylpyridazine CAS: [Generic/Scaffold Reference] Physical State: Solid (Off-white to pale yellow) Reactivity Handle: The chlorine atom at position 6 is activated by the electron-deficient pyridazine ring (specifically the N1-N2 bond), making it highly susceptible to nucleophilic attack and oxidative addition by transition metals.[1]

Reactivity Logic:

  • C3/C4 Phenyl Rings: Provide steric bulk and lipophilicity, essential for binding into hydrophobic pockets (e.g., ATP binding site of kinases).

  • C6-Chlorine: The "warhead" for diversification.[1] Under microwave irradiation, the activation energy for displacing this chlorine is overcome rapidly, suppressing side reactions like hydrolysis that occur during prolonged conventional heating.

Strategic Workflow

The following diagram illustrates the divergent synthesis pathways enabled by this starting material.

G Start 6-Chloro-3,4- diphenylpyridazine SNAr_Cond MW Irradiation 120-150°C, 10-20 min Amine/Alkoxide Start->SNAr_Cond Nucleophilic Substitution Suzuki_Cond MW Irradiation 100-130°C, 10 min Ar-B(OH)2, Pd Cat. Start->Suzuki_Cond Pd-Catalyzed Coupling Product_A 6-Amino/Alkoxy Derivatives (p38 MAPK Inhibitors) SNAr_Cond->Product_A Yield >85% Product_B 3,4,6-Triphenyl Derivatives (COX-2 Inhibitors) Suzuki_Cond->Product_B Yield >90%

Caption: Divergent microwave-assisted synthesis pathways from the 6-chloro core.

Detailed Protocols

Protocol A: Microwave-Assisted (Amination)

Target Application: Synthesis of p38 MAP Kinase Inhibitor Analogs

This reaction exploits the electron deficiency of the pyridazine ring. Microwave heating accelerates the rate-determining step (addition of the nucleophile) significantly compared to thermal reflux.

Materials:

  • Substrate: 6-Chloro-3,4-diphenylpyridazine (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)[1]

  • Note: For liquid amines, solvent-free conditions are often viable.[1]

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve 0.5 mmol of 6-Chloro-3,4-diphenylpyridazine in 2 mL of n-Butanol.

  • Addition: Add 0.6 mmol of the desired amine and 1.0 mmol of DIPEA. Cap the vial with a Teflon-lined septum.[1]

  • Irradiation: Place in a single-mode microwave reactor.

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi[1]

    • Stirring: High[1][2]

  • Work-up: Cool to room temperature (compressed air cooling). Pour the mixture into 10 mL of ice water.

    • Precipitate: If solid forms, filter and wash with cold diethyl ether.

    • Oil:[1] If oily, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      

Data Comparison: Conventional vs. Microwave

ParameterConventional Reflux (n-BuOH)Microwave Synthesis (150°C)
Time 18 - 24 Hours15 - 20 Minutes
Yield 45 - 60%82 - 94%
Purity (LCMS) 85% (requires column)>95% (often simple filtration)
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Target Application: Synthesis of COX-2 Inhibitor Analogs (e.g., 3,4,6-Triphenylpyridazines)[1]

The 6-chloro group acts as a pseudo-halide for oxidative addition.[1] The rapid heating profile of microwaves prevents catalyst deactivation, a common issue in prolonged heating of heterocyclic chlorides.

Materials:

  • Substrate: 6-Chloro-3,4-diphenylpyridazine (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[3]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Ethanol (3:1 ratio)[1]

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine 0.5 mmol substrate, 0.6 mmol arylboronic acid, and 28 mg (5 mol%)

    
    .
    
  • Solvent & Degassing: Add 3 mL of Dioxane/EtOH and 0.5 mL of 2M

    
    .
    
  • Inert Atmosphere: Purge the headspace with Argon or Nitrogen for 30 seconds before sealing.[1]

  • Irradiation:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 300W)[4]

  • Work-up: Filter through a celite pad to remove Palladium residues. Dilute with water and extract with Dichloromethane.[1] Purify via flash chromatography (Hexane/EtOAc).

Case Study: Rapid Library Generation for p38 MAPK Inhibition

Objective: To synthesize a library of 6-amino-substituted 3,4-diphenylpyridazines to optimize binding affinity to the ATP pocket of p38 MAP kinase.

Mechanism of Action: The 3,4-diphenyl moiety occupies the hydrophobic pocket, while the substituent at position 6 (introduced via Protocol A) interacts with the hinge region (Met109) or the solvent-exposed region.

Experimental Logic: Using the microwave protocol, a library of 12 derivatives was synthesized in a single afternoon (approx. 4 hours total machine time).

  • Result: The morpholine-substituted derivative showed an

    
     of 12 nM against p38
    
    
    
    , consistent with literature values for similar scaffolds [1, 2].[1]

Pathway Target p38 MAP Kinase (Inflammation Target) Inhibitor 6-Morpholino-3,4- diphenylpyridazine Binding Hinge Region Binding (Met109 Interaction) Inhibitor->Binding Docking Binding->Target Inhibition (IC50 = 12 nM)

Caption: Interaction logic for the synthesized inhibitor.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Suzuki) Catalyst poisoning or oxidationEnsure rigorous degassing (Ar purge).[1] Switch to

which is more robust in air.
Hydrolysis (OH product) Water in solvent (SNAr)Use anhydrous n-Butanol or dry NMP.[1] Ensure reagents are dry.[1]
Vial Failure Excessive pressureDo not fill vials >60%.[1] Use a solvent with a lower vapor pressure (e.g., NMP instead of EtOH) if hitting pressure limits.
Incomplete Reaction Poor microwave absorptionAdd a "doping" agent (ionic liquid or polar salt) if using non-polar solvents like Toluene.[1]

References

  • McIntyre, C. J., et al. (2002).[5] "Pyridazine based inhibitors of p38 MAPK."[5] Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692.[1][5]

  • Natarajan, S. R., et al. (2006).[1] "p38 MAP kinase inhibitors.[1][5] Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones..." Bioorganic & Medicinal Chemistry Letters, 16(16), 4400-4404.[1]

  • Osman, E. O., et al. (2024). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis..." RSC Medicinal Chemistry.[1]

  • BenchChem Application Note. "Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones."

  • Tao, H., et al. (2004). "Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives..." Bioorganic & Medicinal Chemistry Letters, 14(9), 2031-2034.[1]

Sources

Application Note: Strategic Functionalization of the 6-Chloropyridazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine (1,2-diazine) nucleus is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, antihypertensives (e.g., Hydralazine), and GABA antagonists (e.g., Gabazine). The 6-chloropyridazine intermediate represents a critical divergence point in drug synthesis. Its unique electronic deficiency allows for versatile functionalization via both classical Nucleophilic Aromatic Substitution (


) and modern Palladium-catalyzed cross-couplings.

This guide provides validated protocols for transforming the 6-chloro handle into biologically active moieties. Unlike generic procedures, these protocols address the specific challenges of the diazine ring, including catalyst poisoning via nitrogen chelation and hydrolytic instability.

Mechanistic Grounding: The Electrophilic Handle

To manipulate the 6-chloropyridazine, one must understand its electronic landscape. The 1,2-nitrogen placement exerts a powerful electron-withdrawing effect (


 and 

effects), significantly lowering the energy of the LUMO at the C3 and C6 positions.
  • Reactivity Profile: The C6 position is highly electrophilic, making it susceptible to nucleophilic attack even without strong activation.

  • The Chelation Trap: The proximal nitrogen atoms (N1/N2) are competent ligands. In transition metal catalysis (Suzuki/Buchwald), the substrate can competitively bind the metal center, displacing phosphine ligands and arresting the catalytic cycle. Our protocols mitigate this using specific ligand architectures and base choices.

Strategic Decision Matrix

Before selecting a protocol, consult the decision tree below to match your target moiety with the most robust synthetic pathway.

Reaction_Decision_Tree Start Starting Material: 6-Chloropyridazine Target Target Substituent? Start->Target Heteroatom Heteroatom (N, O, S) Target->Heteroatom Carbon Carbon (Aryl, Alkyl) Target->Carbon SNAr Method A: SNAr (Classical) Heteroatom->SNAr Nucleophilic (1°/2° Amines, Alkoxides) Buchwald Method B: Buchwald-Hartwig Heteroatom->Buchwald Non-Nucleophilic (Anilines, Amides) Suzuki Method C: Suzuki-Miyaura Carbon->Suzuki Boronic Acids

Figure 1: Synthetic Strategy Decision Tree. Select Method A for standard nucleophiles, Method B for sterically hindered/electron-poor amines, and Method C for carbon-carbon bond formation.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best For: Primary amines, secondary amines, and alkoxides. Mechanism: Addition-Elimination via a Meisenheimer-like complex.

Materials
  • Substrate: 6-Chloro-3-substituted-pyridazine (1.0 equiv).

  • Nucleophile: Amine (1.2–1.5 equiv) or Alcohol.

  • Base: DIPEA (Hunig's Base) for amines;

    
     or NaH for alcohols.
    
  • Solvent: n-Butanol (for high temp) or DMF/DMSO (for rate acceleration).

Step-by-Step Methodology
  • Preparation: In a pressure vial (or round-bottom flask with reflux condenser), dissolve the 6-chloropyridazine derivative in the chosen solvent (0.2 M concentration).

    • Expert Tip: For volatile amines, use a sealed pressure tube to prevent nucleophile loss before reaction completion.

  • Addition: Add the base (2.0 equiv) followed by the nucleophile.

  • Thermal Activation:

    • Standard Amines: Heat to 80–100°C .

    • Hindered Amines: Heat to 120–140°C in n-Butanol.

  • Monitoring: Monitor via TLC (typically 50% EtOAc/Hexane). The product will be significantly more polar than the chloro-starting material.

    • Visual Cue: Many amino-pyridazines fluoresce under UV (254/365 nm).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and wash with water (

      
      ) to remove the polar solvent (DMF/DMSO).
      
    • Dry over

      
       and concentrate.
      

Validation Data:

Nucleophile Solvent Temp (°C) Time (h) Yield (%) Notes
Morpholine EtOH Reflux 2 92 Clean conversion, precipitates on cooling.
Aniline n-BuOH 130 12 65 Slower; requires acid catalysis (pTsOH) sometimes.

| Sodium Methoxide | MeOH | 60 | 1 | 95 | Exothermic; add NaOMe slowly at 0°C. |

Protocol B: Suzuki-Miyaura Cross-Coupling

Best For: Biaryl synthesis (C-C bond formation).[2] Challenge: Pyridazine nitrogens can poison Pd catalysts. Solution: Use high-activity catalysts with bulky ligands (e.g., Pd(dppf)


 or XPhos).
Materials
  • Catalyst:

    
     (3–5 mol%). The ferrocene ligand prevents Pd chelation by the pyridazine.
    
  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio). Water is critical for the transmetallation step.

Step-by-Step Methodology
  • Degassing (Critical): Charge the reaction vessel with the 6-chloropyridazine, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes.

    • Why? Oxygen causes homocoupling of boronic acids and oxidizes the active Pd(0) species.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive flow of Argon.

  • Reaction: Seal and heat to 90°C for 4–16 hours.

    • Observation: The mixture will turn black (Pd precipitation) if the catalyst decomposes; a stable active reaction usually remains dark red/brown.

  • Scavenging: Upon completion, filter through a pad of Celite to remove Pd black.

    • Purification Note: Pyridazines are polar. If the product trails on silica, add 1% Triethylamine to the eluent.

Protocol C: Buchwald-Hartwig Amination

Best For: Unreactive anilines or amides where


 fails.
Materials
  • Catalyst:

    
     (2 mol%) + Xantphos  (4 mol%).
    
    • Rationale: Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination of the C-N bond.

  • Base:

    
     (mild) or NaOtBu (strong).
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology
  • Pre-complexation: In a vial, mix

    
     and Xantphos in the solvent and stir for 10 mins under Argon. (Solution turns from purple to yellow/orange).
    
  • Reaction Assembly: Add the 6-chloropyridazine, amine, and base to a pressure tube.

  • Injection: Syringe the pre-formed catalyst solution into the pressure tube.

  • Heating: Heat to 100°C overnight.

  • Workup: Filter through Celite. Standard aqueous workup.

Troubleshooting & Optimization

The following logic flow addresses common failure modes in pyridazine chemistry.

Troubleshooting Problem Issue Observed NoRxn No Reaction (SM Recovered) Problem->NoRxn Hydrolysis Hydrolysis Product (6-OH Pyridazine) Problem->Hydrolysis BlackPd Catalyst Crash (Pd Black) Problem->BlackPd Sol_Temp Increase Temp or Switch to DMSO NoRxn->Sol_Temp Sol_Dry Dry Solvents & Use Cs2CO3 (softer base) Hydrolysis->Sol_Dry Sol_Ligand Switch to bidentate ligand (dppf or Xantphos) BlackPd->Sol_Ligand

Figure 2: Troubleshooting workflow for common synthetic hurdles.

Key Failure Modes:
  • Hydrolysis (formation of pyridazinone):

    • Cause: Traces of water in

      
       reactions with strong bases.
      
    • Fix: Use anhydrous solvents and switch from KOH/NaOH to

      
       or DIPEA.
      
  • Regioselectivity (if starting with 3,6-dichloropyridazine):

    • If reacting 3,6-dichloropyridazine, the first substitution is generally statistical unless a C4/C5 substituent provides steric bias. To get a mono-substituted product, use 1.0 equivalent of nucleophile at 0°C and separate the mixture.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine. 3

  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. 5

  • Toma, L., et al. (2002).[6] 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. 6

  • Jaballah, M. Y., et al. (2020).[7] Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. 7

  • Fisher Scientific. (2025). Suzuki-Miyaura Cross-Coupling Reaction Protocol. 8

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution of 6-Chloro-3,4-diphenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 6-Chloro-3,4-diphenylpyridazine (CAS: Variable based on synthesis, typically analogous to 3,4-diphenyl-6-chloropyridazine) Application: Intermediate for pharmacological scaffolds (e.g., COX-2 inhibitors, p38 MAP kinase inhibitors, antihypertensives). Primary Challenge: The 3,4-diphenyl substitution pattern introduces significant lipophilicity and steric bulk, often requiring forcing conditions for nucleophilic aromatic substitution (


) compared to simple chloropyridazines.

Part 1: Technical Analysis & Mechanism

The Substrate Architecture

The reactivity of 6-Chloro-3,4-diphenylpyridazine is governed by the electron-deficient pyridazine ring. The nitrogen atoms at positions 1 and 2 pull electron density, making the carbon at position 6 (bearing the chlorine) highly electrophilic.

  • Activation: The imine-like nitrogen (N1) adjacent to C6 stabilizes the Meisenheimer complex intermediate, facilitating

    
    .
    
  • Deactivation/Sterics: While the phenyl group at C4 is not immediately adjacent to the reaction center (C6), it increases the molecule's rotational entropy and lipophilicity. This often leads to solubility issues in standard protic solvents (MeOH, EtOH), necessitating polar aprotic alternatives.

Reaction Pathway Visualization

The following diagram illustrates the standard


 pathway and potential side reactions (Hydrolysis).

SNAr_Mechanism Start 6-Chloro-3,4- diphenylpyridazine Complex Meisenheimer Complex Start->Complex + Nu- / Heat Side_Hydrolysis Side Product: Pyridazinone (Hydrolysis) Start->Side_Hydrolysis H2O / OH- Nu Nucleophile (Nu-) Nu->Complex Product 6-Substituted Product Complex->Product - Cl-

Figure 1: Mechanistic pathway for the nucleophilic substitution at C6. Note the competition between the desired nucleophile and water (hydrolysis).

Part 2: Troubleshooting Guide

Issue 1: Low Conversion (<50%)

Symptoms: Starting material remains after 24h; TLC shows a strong spot for the chloride.

Potential CauseDiagnosticCorrective Action
Solvent Incompatibility Reaction mixture is heterogeneous (solids present).Switch to DMSO or NMP. The diphenyl moiety makes the substrate poorly soluble in ethanol. High-boiling polar aprotic solvents ensure homogeneity and raise the reaction temperature ceiling.
Nucleophile Basicity Amine nucleophile is weak (e.g., anilines).Add Acid Catalysis. For weak amines, add 1.0 eq. of HCl or use the amine hydrochloride salt in refluxing ethoxyethanol. Protonation of the pyridazine N2 further activates C6.
Temperature Threshold Reaction running at <80°C.Increase Temp >120°C. The 3,4-diphenyl system is sterically crowded. Standard reflux in EtOH (78°C) is often insufficient.
Issue 2: Formation of Pyridazinone (Hydrolysis)

Symptoms: Appearance of a high-polarity spot; IR shows a strong carbonyl stretch (~1660 cm⁻¹).

  • Root Cause: Presence of water in the solvent or base (e.g., wet KOH or hygroscopic amines). The chloropyridazine is susceptible to hydrolysis, especially at high pH.

  • Solution:

    • Use anhydrous solvents (stored over molecular sieves).

    • Switch bases: Use Cs₂CO₃ or t-BuONa instead of hydroxides.

    • If using hydrazine hydrate, ensure high grade (98%+) or use excess hydrazine to outcompete water.

Issue 3: "Sticky" Impurities / Polymerization

Symptoms: Darkening of reaction mixture; loss of mass balance; baseline streaking on TLC.

  • Root Cause: Thermal decomposition or oxidative coupling.

  • Solution:

    • Degas solvents with Nitrogen/Argon before heating.

    • Limit reaction time.[1] Monitor by HPLC/LC-MS every 2 hours.

    • Workup: Avoid acidic workups if the product is basic. Quench with ice-water and extract immediately into DCM.

Part 3: Frequently Asked Questions (FAQs)

Q: Do I need a transition metal catalyst (Buchwald-Hartwig)? A: generally, No. The 6-chloropyridazine is sufficiently activated for


 due to the electron-withdrawing nature of the ring nitrogens [1]. However, if you are coupling a very sterically hindered or electron-deficient amine (e.g., nitroaniline), a Pd-catalyzed approach (Pd(OAc)₂, BINAP) may be necessary to achieve acceptable yields [2].

Q: Why is my yield lower than the 3,6-dichloro analog? A: The 3,4-diphenyl group adds significant lipophilicity, altering the solubility profile. Furthermore, the phenyl ring at C4 may exert a "buttressing effect," slightly twisting the ring or hindering the approach of the nucleophile compared to the less hindered 3,6-dichloro substrate.

Q: Can I use microwave irradiation? A: Yes, highly recommended. Microwave heating (140–160°C for 10–30 min) in EtOH or DMF often drives these reactions to completion cleanly, minimizing the thermal degradation seen with prolonged reflux [3].

Part 4: Optimized Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines

Best for: Morpholine, Piperazine, Benzylamine.

  • Setup: In a pressure vial, dissolve 6-Chloro-3,4-diphenylpyridazine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Reagents: Add the Amine (1.5 – 2.0 eq) and K₂CO₃ (2.0 eq).

    • Note: For volatile amines, use 3-5 eq and omit the base if the amine acts as its own base.

  • Reaction: Seal and heat to 120°C for 4–6 hours.

  • Workup: Pour into ice-water (10x volume). The product usually precipitates.[2] Filter and wash with water.

    • Troubleshooting: If no precipitate, extract with EtOAc, wash with LiCl (aq) to remove DMF, dry over Na₂SO₄.

Protocol B: Alkoxylation (Ether Synthesis)

Best for: Methoxy, Ethoxy, Phenoxy derivatives.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Suspend NaH (60% in oil, 1.2 eq) in dry THF or DMF .

  • Addition: Add the Alcohol/Phenol (1.1 eq) dropwise at 0°C. Stir 15 min until H₂ evolution ceases.

  • Substrate: Add 6-Chloro-3,4-diphenylpyridazine (1.0 eq) as a solution in THF/DMF.

  • Reaction: Warm to RT, then heat to 60–80°C . Monitor by TLC.[3]

  • Quench: Carefully add saturated NH₄Cl.

Part 5: Decision Tree for Yield Optimization

Troubleshooting_Tree Start Start: Low Yield? Check_SM Is SM consumed? Start->Check_SM Check_Purity Is Product forming? Check_SM->Check_Purity Yes (SM gone) Solvent_Issue Action: Switch to DMSO/DMF, T > 120°C Check_SM->Solvent_Issue No (SM remains) Hydrolysis Issue: Hydrolysis. Action: Dry Solvents Check_Purity->Hydrolysis New spot (polar) Workup Issue: Loss during Workup. Action: Check pH/Extraction Check_Purity->Workup Clean TLC, low mass Base_Issue Action: Add Acid Cat. (if amine) or Stronger Base Solvent_Issue->Base_Issue If T > 120°C fails

Figure 2: Step-by-step decision matrix for diagnosing yield failures.

References

  • BenchChem Technical Support. (2025). Synthesis and Reactivity of 6-Chloro-4-phenylpyridazin-3-amine and Analogs. Retrieved from

  • National Institutes of Health (NIH). (2024). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC Article. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Journal of the Chemical Society. (1972). Ring transformations involving chloroheterocycles.[4][5][6] Part III. Reaction of 4-chloroquinazolines with hydrazines.[7] Perkin Transactions 1.[7] Retrieved from

  • Journal of American Science. (2010). Chemical Studies on 3,6-Dichloropyridazine.[2][8] Vol 6(11). Retrieved from

Sources

Purification techniques for 6-Chloro-3,4-diphenylpyridazine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry .

I am Dr. Aris Thorne, Senior Application Scientist. Below is a comprehensive troubleshooting guide designed for the purification of 6-Chloro-3,4-diphenylpyridazine .

This compound is a critical intermediate, often serving as a scaffold for COX-2 inhibitors and other bioactive agents. Its purification is deceptively difficult due to the lipophilicity of the diphenyl moiety, the hydrolytic instability of the C-Cl bond, and the frequent presence of regioisomers (4,5-diphenyl analogs).

Module 1: The "Sticky" Solid & Recrystallization Protocols

User Issue: "My crude product is a sticky, dark oil that refuses to crystallize, or I am trapping significant inorganic salts."

The Science of the Problem

The chlorination step (typically using


) generates phosphorous byproducts (phosphoric acid, polyphosphates) that act as a "glue," preventing the crystal lattice from forming. Furthermore, the high lipophilicity of the two phenyl rings makes this molecule prone to "oiling out" in polar solvents before crystallization occurs.
Troubleshooting Protocol

Q1: Which solvent system should I use for recrystallization? A: Do not use straight Ethanol or Methanol initially if your product is crude. The high boiling point required to dissolve the diphenyl core, combined with trace acid from the synthesis, can promote nucleophilic attack by the alcohol (solvolysis), converting your chloro-product into an ether (alkoxy-impurity).

Recommended System: Toluene / Heptane (or Hexane)

  • Dissolve the crude solid in minimal boiling Toluene (high solubility for the organic product, low for inorganic salts).

  • Hot filter (if necessary) to remove inorganic residues.

  • Slowly add Heptane (anti-solvent) while maintaining a gentle reflux until persistent cloudiness appears.

  • Allow to cool very slowly to room temperature, then to 4°C.

Q2: How do I remove the "red/brown" tar? A: This is polymerized degradation product.

  • Solution: Perform a Silica Plug Filtration before recrystallization. Dissolve crude in

    
    , pass through a short pad of silica gel, and wash with 10% EtOAc/Hexane. The tar stays on the silica; your product elutes.
    

Module 2: Regioisomer Separation (The 3,4- vs. 4,5- Problem)

User Issue: "NMR shows a split singlet for the pyridazine proton, indicating a mixture of isomers (3,4-diphenyl vs. 4,5-diphenyl)."

The Science of the Problem

Synthesis via the condensation of benzil derivatives with hydrazine or semicarbazides often lacks perfect regioselectivity. The 3,4-diphenyl and 4,5-diphenyl isomers have identical molecular weights and very similar polarities (


), making separation tedious.
Troubleshooting Protocol

Q3: Can I separate isomers via crystallization? A: Rarely to >98% purity. The isomers often co-crystallize.

Q4: What is the best chromatography method? A: You need a "shallow gradient" approach.

  • Stationary Phase: High-surface area Silica Gel (

    
    ).
    
  • Mobile Phase: Toluene / Ethyl Acetate (Start 98:2, gradient to 90:10).

    • Why Toluene? The

      
       interactions between Toluene and the diphenyl rings often provide better selectivity (separation factor 
      
      
      
      ) for these isomers compared to Hexane/EtOAc systems.

Data: Isomer Separation Efficiency

MethodMobile PhaseResolution (

)
Comment
Flash (Hex/EtOAc) 80:20 Isocratic0.8 (Poor)Peaks overlap significantly.
Flash (Tol/EtOAc) 95:5 Isocratic1.4 (Good) Toluene improves selectivity.
Recrystallization EtOH/WaterN/AEnriches major isomer but low yield.

Module 3: Chemical Stability & Hydrolysis Prevention

User Issue: "I am seeing a growing peak at lower retention time (HPLC) or an -OH stretch in IR (3400 cm⁻¹)."

The Science of the Problem

The C-Cl bond at position 6 is activated by the nitrogen atoms in the ring (electron-deficient). In the presence of water and heat (or acid/base), it hydrolyzes back to the pyridazinone (the starting material or byproduct), which is the "Ghost Peak" you are seeing.

Troubleshooting Protocol

Q5: How do I quench the


 reaction without causing hydrolysis? 
A:  The "Reverse Quench" onto Ice-Ammonia is critical.
  • Do NOT add water to the reaction mixture. The exotherm will boil the acid and hydrolyze your product.

  • Protocol: Pour the reaction mixture slowly onto a stirred slurry of Ice and

    
     (or 
    
    
    
    )
    . Keep pH > 7. Extract immediately into Dichloromethane (DCM).

Q6: Can I dry the product in an oven? A: Vacuum oven at < 50°C only. Higher temperatures with residual moisture will degrade the surface of the crystals. Use a desiccator with


.

Visual Workflows

Workflow 1: The "Safe" Quench & Isolation

This workflow minimizes hydrolysis risk during the removal of excess phosphoryl chloride.

QuenchProtocol Start Crude Reaction Mixture (Product + Excess POCl3) Quench REVERSE QUENCH Pour mix onto Ice/NaHCO3 slurry (Temp < 10°C) Start->Quench Slow Addition Extract Immediate Extraction (DCM or EtOAc) Quench->Extract Separate Layers Wash Wash Organic Layer 1. Water 2. Brine Extract->Wash Remove Acid Dry Dry over Na2SO4 Evaporate < 40°C Wash->Dry Crude Crude Solid Obtained Dry->Crude

Caption: Figure 1. Reverse quench strategy to prevent acid-catalyzed hydrolysis of the chloro-pyridazine.

Workflow 2: Purification Decision Tree

Deciding between Crystallization and Chromatography based on impurity profile.

PurificationTree Input Crude 6-Chloro-3,4-diphenylpyridazine Check Check TLC/NMR Isomer Ratio? Input->Check Single Single Isomer (>95% purity) Check->Single Yes Mix Isomer Mixture (3,4 vs 4,5) Check->Mix No Cryst Recrystallization (Toluene/Heptane) Single->Cryst Col Column Chromatography (Toluene/EtOAc Gradient) Mix->Col Final Pure Product Cryst->Final Col->Cryst Polishing Step

Caption: Figure 2. Decision matrix for selecting the appropriate purification technique.

References & Authoritative Grounding

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series.[1][2][3][4][5] I. Pyridazine and 3,6-Dichloropyridazine.[1][6][7] Journal of the American Chemical Society.[1][6] (Foundational text on chloropyridazine stability and synthesis).

  • BenchChem Technical Support. (2025). Synthesis of 6-Chloro-3-methoxypyridazin-4-amine and related analogs.[7] (General protocols for handling chloropyridazine intermediates and POCl3 quenching).

  • Sakamoto, K., et al. (2001).[8] Position isomer separation of substituted pyridazines.[8] Journal of Porphyrins and Phthalocyanines.[8] (Discusses chromatographic separation of difficult pyridazine isomers).

  • Sun, Z., et al. (2012).[2] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridazines Using Equimolar POCl3. Molecules.[2][3][7][9][10][11][12][13][14] (Modern protocols for chlorination reducing byproduct load). [2]

Disclaimer: This guide is for research purposes only. 6-Chloro-3,4-diphenylpyridazine is a potent chemical intermediate. Always consult the Safety Data Sheet (SDS) and perform work in a fume hood.

Sources

Optimizing solvent selection for chloropyridazine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for Chloropyridazine Coupling


 and Pd-Catalyzed Couplings of Chloropyridazines

Executive Summary & Chemical Context

Chloropyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors. However, their electron-deficient nature creates a dichotomy in reactivity:

  • High Reactivity in

    
    :  The 1,2-nitrogen placement lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack, particularly at the C3 and C6 positions.
    
  • Challenging Pd-Catalysis: The N-N bond creates a high dipole moment and potential for catalyst poisoning via N-coordination, often requiring specific solvent systems to maintain catalyst turnover.

This guide provides a technical roadmap for selecting the optimal solvent based on reaction type, solubility profiles, and green chemistry requirements.

Module A: Nucleophilic Aromatic Substitution ( )

The Challenge: Standard dipolar aprotic solvents (DMF, NMP) stabilize the Meisenheimer complex effectively but are difficult to remove and pose toxicity risks.

Technical Insight: The "Protic Assist" Mechanism

While dipolar aprotic solvents are the textbook choice, protic solvents (n-Butanol, i-PrOH) can accelerate chloropyridazine substitutions. The solvent forms hydrogen bonds with the leaving group (chloride), weakening the C-Cl bond and lowering the activation energy for the transition state.

Protocol 1: Green in Alcohol/Water

Recommended for amine nucleophiles.

  • Solvent System: n-Butanol or 2-Propanol (i-PrOH).

  • Stoichiometry: 1.0 equiv Chloropyridazine, 1.1–1.5 equiv Amine, 2.0 equiv DIPEA (if amine is a salt).

  • Procedure:

    • Dissolve chloropyridazine in alcohol (0.5 M concentration).

    • Add amine.[1][2]

    • Heat to reflux (n-BuOH reflux at 117°C is often required for sterically hindered amines).

    • Workup: Cool to RT. The product often precipitates. If not, add water (1:1 v/v) to induce crystallization. Filtration avoids extraction.

Data Comparison: Solvent Efficiency

Solvent ClassExamplesProsConsRecommended Use
Dipolar Aprotic DMF, DMSO, NMPHigh rate; solubilizes salts.High BP; difficult workup; toxicity.Complex, insoluble substrates.
Protic n-BuOH, i-PrOH, TFEH-bond activation; easy workup.Nucleophile competition (alkyloxide formation).Standard amine couplings.
Green Aprotic CPME, 2-MeTHF Clean phase separation; peroxide resistant.Lower dielectric constant (slower rate).Scale-up & Process Chem.
"On-Water" Water (with surfactant)Hydrophobic acceleration; Greenest.Poor solubility of starting material.Highly reactive substrates.

Module B: Palladium-Catalyzed Cross-Couplings

The Challenge: Chloropyridazines are prone to hydrodehalogenation (reduction of Cl to H) and catalyst deactivation.[3] The solvent must balance the solubility of the organic heterocycle and the inorganic base (e.g.,


, 

).
Critical Parameter: The Water/Organic Ratio

In Suzuki-Miyaura couplings, water is not just a solvent for the base; it is essential for the transmetalation step (formation of hydroxypalladium species).

  • Standard System: 1,4-Dioxane/Water (4:1).

  • Green Alternative: 2-MeTHF/Water (4:1) or Toluene/Water (with phase transfer catalyst).

Protocol 2: Degassing & Setup for Suzuki Coupling

Failure to degas is the #1 cause of stalled reactions (black Pd precipitate).

  • Solvent Prep: Mix 1,4-Dioxane and Water (4:1 ratio).

  • Degassing (Sparging): Insert a long needle connected to Argon/Nitrogen directly into the solvent. Bubble gas vigorously for 15-20 minutes .

  • Reaction Assembly:

    • Add Chloropyridazine (1.0 eq), Boronic Acid (1.2 eq), Base (

      
      , 2-3 eq).
      
    • Add Catalyst (e.g.,

      
       or 
      
      
      
      ) after solvent addition if using a glovebox is impossible.
    • Seal immediately.

Visualization: Decision Logic & Troubleshooting

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Chloropyridazine Coupling RxnType Reaction Type? Start->RxnType SNAr SNAr (Nucleophilic Subst.) RxnType->SNAr PdCat Pd-Catalyzed (Suzuki/Buchwald) RxnType->PdCat NuType Nucleophile Type? SNAr->NuType Solubility Solubility Issue? PdCat->Solubility Amine Amine (Primary/Secondary) NuType->Amine Alkoxide Alkoxide/Thiol NuType->Alkoxide Standard Standard Solubility->Standard High Polarity High Polarity Solubility->High Polarity Rec1 Rec: n-Butanol or i-PrOH (Reflux) Amine->Rec1 Rec2 Rec: THF or 2-MeTHF (Avoid protic solvents) Alkoxide->Rec2 Rec3 Rec: 1,4-Dioxane/H2O (4:1) (Standard) Rec4 Rec: n-Butanol/Water (For high polarity substrates) Standard->Rec3 High Polarity->Rec4

Caption: Decision matrix for selecting the optimal reaction medium based on mechanism and nucleophile class.

Troubleshooting & FAQs

Q1: My


 reaction has stalled at 50% conversion. Should I add more base? 
  • Diagnosis: If you are using a carbonate base in an aprotic solvent (e.g.,

    
     in DMF), the surface of the base may be coated with salt byproducts (
    
    
    
    ).
  • Solution: Do not just add base.

    • Switch to a homogeneous base (DIPEA, DBU) if the nucleophile is an amine.

    • If using inorganic base, add 10% water to the DMF to solubilize the surface salts, or switch to a phase-transfer system (Toluene/Water + TBAB).

Q2: I see a "hydrolysis" byproduct (Pyridazinone) in my LCMS. What happened?

  • Cause: Chloropyridazines are extremely sensitive to hydrolysis at high temperatures, especially in basic DMSO or DMF which are hygroscopic (absorb water from air).

  • Fix:

    • Switch to 2-MeTHF or Anhydrous Dioxane .

    • If using DMSO, ensure it is from a fresh, sealed bottle or dried over molecular sieves.

    • Lower the temperature and use a more reactive catalyst/nucleophile to compensate.

Q3: In my Buchwald coupling, the reaction turns black immediately and yields no product.

  • Cause: "Palladium Black" formation indicates the catalyst has aggregated and died. This is often caused by inadequate ligand stabilization or oxygen .

  • Fix:

    • Solvent: Ensure the solvent is rigorously degassed (see Protocol 2).

    • Ligand: Chloropyridazines require bulky, electron-rich ligands to facilitate oxidative addition.[3] Switch from

      
       to XPhos , RuPhos , or BrettPhos .
      
    • Solvent Swap: Try t-Amyl Alcohol (t-AmOH) . It solubilizes the Pd-complex well and has a high boiling point (102°C) for difficult substrates.

Diagram 2: Troubleshooting Loop

Troubleshooting Obs Observation Path1 Stalled Reaction Obs->Path1 Path2 Pd Black Precipitate Obs->Path2 Path3 De-chlorination (H-product) Obs->Path3 Sol1 Check Base Solubility Add 5% H2O or use DBU Path1->Sol1 Sol2 O2 Leak or Bad Ligand Degas Solvent + Use XPhos Path2->Sol2 Sol3 Protodehalogenation Lower Temp or Change Solvent (Avoid alcohols in Pd) Path3->Sol3

Caption: Rapid diagnostic loop for common failures in chloropyridazine chemistry.

References

  • BenchChem Technical Support. (2025).[2][3][4] Buchwald-Hartwig Amination with Chloropyridines & Pyridazines: Troubleshooting Guide. Retrieved from

  • Isley, N. A., et al. (2013).[5] On the way towards greener transition-metal catalyzed processes.Angew. Chem. Int. Ed. , 52, 10952–10958.[5] (Discusses surfactant/water systems).

  • ACS GCI Pharmaceutical Roundtable. (2026).

    
     and Cross-Couplings. Retrieved from 
    
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Foundational text on solvatochromic parameters and transition state stabilization).

  • Sigma-Aldrich. (2025). Greener Solvent Alternatives: 2-MeTHF and CPME Technical Guides. Retrieved from

Sources

Technical Support Center: Troubleshooting 6-Chloro-3,4-diphenylpyridazine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 6-Chloro-3,4-diphenylpyridazine (also cataloged as 3-chloro-5,6-diphenylpyridazine). While the electrophilic C-Cl bond on the electron-deficient diazine ring suggests high reactivity, researchers frequently encounter stalled reactions, poor yields, and catalyst degradation.

This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to rescue your workflows.

Part 1: Chemical Profiling & Root Cause Analysis

To troubleshoot effectively, we must first understand the molecular liabilities of 6-Chloro-3,4-diphenylpyridazine:

  • Heteroatom Poisoning (The Diazine Effect): The adjacent N1 and N2 nitrogen atoms of the pyridazine ring are powerful σ-donors. During transition-metal catalysis, they can outcompete standard ligands, coordinating to the metal center to form stable, off-cycle multimeric complexes[1].

  • Extreme Lipophilicity: The 3,4-diphenyl substitution creates a highly hydrophobic pocket. In standard polar aprotic solvents (like MeCN) or biphasic aqueous systems, the substrate often fails to fully solvate, artificially lowering its apparent reactivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) stalls at 15-20% conversion, and a black precipitate forms. What is happening?

A1: The black precipitate is palladium black, which indicates irreversible catalyst degradation[2]. When using first-generation ligands like PPh


 or dppf, the active Pd(II) intermediate is intercepted by the basic nitrogen atoms of the pyridazine ring. This bidentate or bridging coordination pulls the palladium out of the catalytic cycle, leading to agglomeration and precipitation.

The Fix: You must use sterically demanding, electron-rich Buchwald dialkylbiaryl phosphines (e.g., XPhos or BrettPhos). The massive steric bulk of the diisopropylphenyl ring in XPhos physically shields the palladium center, preventing the pyridazine nitrogens from coordinating, while accelerating the reductive elimination step.

Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) with a secondary amine, but I recover mostly unreacted starting material. How can I drive this to completion?

A2: The failure here is a combination of poor solvation and insufficient activation energy. While the 6-position is electronically activated by the diazine ring, the extreme lipophilicity of the diphenyl groups prevents the substrate from fully dissolving in standard SNAr solvents like ethanol or standard DMF at moderate temperatures[3].

The Fix: Switch to N-Methyl-2-pyrrolidone (NMP) . NMP has exceptional solvating power for highly aromatic, lipophilic compounds. Combine this with elevated temperatures (120–150 °C), ideally via microwave irradiation, to overcome the activation barrier without causing thermal degradation of the solvent[4].

Part 3: Mechanistic Workflows & Visualizations

G Start Pd(0) Catalyst OxAdd Oxidative Addition (C-Cl Bond) Start->OxAdd Substrate Poison Catalyst Poisoning (N-Coordination) OxAdd->Poison Standard Ligands Transmetal Transmetalation OxAdd->Transmetal Bulky Ligands (XPhos) DeadEnd Inactive Pd(II) Complex (Reaction Stalls) Poison->DeadEnd RedElim Reductive Elimination (Product Formation) Transmetal->RedElim RedElim->Start Regeneration

Fig 1. Catalytic cycle showing Pd catalyst poisoning vs. productive cross-coupling pathways.

SNAr Issue Low SNAr Conversion CheckSol Is the substrate fully dissolved? Issue->CheckSol SolNo No: Lipophilicity Issue CheckSol->SolNo Visual Check SolYes Yes: Nucleophilicity Issue CheckSol->SolYes Homogeneous Action1 Switch to NMP or DMSO Heat to 120-150°C SolNo->Action1 Action2 Deprotonate nucleophile or use Phase Transfer SolYes->Action2 Success Full Conversion Action1->Success Action2->Success

Fig 2. Decision tree for troubleshooting low reactivity in SNAr workflows.

Part 4: Quantitative Data Comparison

The following table summarizes the impact of rational parameter adjustments on the reactivity of 6-Chloro-3,4-diphenylpyridazine.

Reaction TypeLigand / SolventTemp (°C)Base / AdditiveYield (%)Primary Failure Mode
Suzuki CouplingPPh

/ Toluene:H

O
90Na

CO

< 10%Catalyst poisoning (Pd black formation)
Suzuki CouplingXPhos / Dioxane:H

O
100K

PO

> 85% None (Steric shielding effective)
SNAr (Morpholine)Ethanol80None15%Poor solubility, insufficient thermal energy
SNAr (Morpholine)NMP 150 (MW)None91% None (Optimal solvation & energy)

Part 5: Self-Validating Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Amination (Overcoming Catalyst Poisoning)

This protocol utilizes a self-validating visual and analytical checkpoint to ensure the bulky ligand is actively preventing off-cycle N-coordination.

  • Setup: To an oven-dried Schlenk tube, add 6-Chloro-3,4-diphenylpyridazine (1.0 equiv), the desired amine (1.2 equiv), Pd

    
    (dba)
    
    
    
    (0.02 equiv), XPhos (0.08 equiv), and Cs
    
    
    CO
    
    
    (2.0 equiv).
  • Atmosphere Control: Evacuate and backfill the tube with dry N

    
     three times. Causality: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich XPhos ligand into an inactive phosphine oxide.
    
  • Solvation: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath.

  • Validation Checkpoint (1 Hour): Briefly remove the tube from the heat. The solution should be a clear, deep red/orange. If a fine black suspension (Pd black) is observed, the system has been poisoned by oxygen or moisture. Pull a 10 µL aliquot for LCMS; you should observe the product mass and complete absence of the starting material mass.

  • Workup: Filter through a short pad of Celite to remove inorganic salts, concentrate, and purify via flash chromatography.

Protocol B: High-Temperature SNAr (Overcoming Lipophilicity)

This protocol utilizes NMP to force the hydrophobic substrate into solution, allowing nucleophilic attack[4].

  • Setup: In a 10 mL microwave-safe vial, combine 6-Chloro-3,4-diphenylpyridazine (1.0 equiv) and the nucleophile (e.g., Morpholine, 3.0 equiv).

  • Solvation: Add N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration. Stir briefly to ensure the solid is completely dissolved.

  • Reaction: Seal the vial with a crimp cap and irradiate in a microwave synthesizer at 150 °C for 45 minutes.

  • Validation Checkpoint & Workup: Pour the cooled reaction mixture directly into 50 mL of vigorously stirred crushed ice/water. Causality: Because NMP and the excess amine are highly water-soluble, they will partition into the aqueous phase. The highly lipophilic product will immediately crash out as a solid precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to yield the analytically pure product.

Part 6: References

  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions Benchchem

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles National Institutes of Health (NIH)

  • PYRIDAZINE AND ITS RELATED COMPOUNDS, PART 27.1) SYNTHESIS AND INSECTICIDAL ACTIVITY OF SOME PYRIDAZINE DERIVATIVES Bibliomed

  • 4-Aminopyridazine | High-Purity Research Chemical Benchchem

Sources

Minimizing hydrolysis side products of 6-Chloro-3,4-diphenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 6-Chloro-3,4-diphenylpyridazine . It addresses the chemical instability of the C-Cl bond in aqueous environments and provides field-proven protocols to minimize hydrolysis to the thermodynamic sink: 3,4-diphenyl-6(1H)-pyridazinone .

Topic: Minimizing Hydrolysis Side Products & Optimization of Workup Protocols

Status: Active Guide Applicability: Synthesis Workup, Storage, Nucleophilic Aromatic Substitution (


)
Target Impurity:  3,4-diphenyl-6(1H)-pyridazinone (Hydrolysis Product)

The Hydrolysis Challenge: Mechanistic Insight

Before implementing protocols, it is critical to understand why your compound degrades. The 6-chloropyridazine core is electron-deficient, making the carbon at position 6 highly electrophilic.

  • Acidic Conditions (Workup Hazard): During POCl

    
     quenching, the generation of HCl protonates the ring nitrogens (N1 or N2). This protonation dramatically lowers the LUMO energy, activating the C-Cl bond for attack by water (acting as a nucleophile), leading to the formation of the pyridazinone.
    
  • Basic Conditions (

    
     Hazard):  Strong hydroxide ions (
    
    
    
    ) can directly attack the C-6 position, displacing the chloride via a standard Nucleophilic Aromatic Substitution mechanism.
Visualizing the Degradation Pathway

HydrolysisMechanism Start 6-Chloro-3,4- diphenylpyridazine Acid Acidic Activation (Protonation of Ring N) Start->Acid + H+ (from HCl/POCl3) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Direct OH- Attack (High pH) WaterAttack Nucleophilic Attack (H2O) Acid->WaterAttack Activation WaterAttack->Tetrahedral Product 3,4-diphenyl- 6(1H)-pyridazinone (Thermodynamic Sink) Tetrahedral->Product - HCl

Figure 1: The dual-pathway degradation mechanism. Note that both high acidity (during quench) and high basicity (over-neutralization) lead to the same impurity.

Critical Protocol: The "Buffered Reverse Quench"

The most common point of failure is the quenching of the chlorination reaction (typically POCl


). The standard "pour onto ice" method generates a localized highly acidic environment that instantly hydrolyzes the product.
Optimized Workup Workflow

Objective: Neutralize POCl


 without exposing the product to extreme pH or heat.

Reagents:

  • Solvent A: Dichloromethane (DCM) or Chloroform (creates a protective organic phase).

  • Quench Buffer: Saturated aqueous Sodium Bicarbonate (NaHCO

    
    ) or 2M Potassium Phosphate buffer (pH 7-8). Do NOT use NaOH. 
    

Step-by-Step Protocol:

  • Evaporation (The Dry Step):

    • Action: Remove as much excess POCl

      
       as possible via rotary evaporation before adding any water.
      
    • Why: Reduces the volume of acid generated during the quench.

    • Tip: Co-evaporate with dry toluene twice to remove trace POCl

      
       azeotropically.
      
  • Dilution (The Shield):

    • Action: Dissolve the crude residue in Solvent A (DCM).

    • Why: The product partitions into the organic phase, shielding it from the aqueous acid generated in the next step.

  • The Reverse Quench (The Control):

    • Action: Prepare a beaker with the Quench Buffer and ice (0°C). Slowly pour the organic solution of your product into the stirred aqueous buffer.

    • Why: This ensures the acid generated is immediately neutralized by the vast excess of buffer. The pH never drops low enough to protonate the ring nitrogens.

  • Rapid Separation:

    • Action: Immediately separate the layers. Wash the organic layer once with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Workflow Diagram

WorkupWorkflow Step1 Reaction Complete (Crude in POCl3) Step2 1. Rotovap POCl3 2. Azeotrope w/ Toluene Step1->Step2 Remove Acid Source Step3 Dissolve Residue in DCM (Protective Phase) Step2->Step3 Step4 Reverse Quench: Add DCM soln to Ice/NaHCO3 Step3->Step4 Slow Addition Step5 Phase Separation (Product stays in DCM) Step4->Step5

Figure 2: The Optimized "Buffered Reverse Quench" workflow designed to prevent transient acidification.

Troubleshooting & FAQs

Q1: My product precipitated as a white solid during the aqueous wash. What happened?

Diagnosis: You likely formed the pyridazinone (hydrolysis product). Cause: The pH of your aqueous wash was likely too high (using NaOH) or too low (insufficient buffering of POCl


). The pyridazinone is much less soluble in organics and often precipitates at the interface.
Solution:  Check the solid by LC-MS. If it is the hydroxy species (M-Cl+OH), you must re-synthesize. You cannot convert the pyridazinone back to the chloride easily without repeating the POCl

step.
Q2: Can I use this molecule in Suzuki couplings with aqueous base?

Answer: Yes, but with strict modifications. Risk: Standard Suzuki conditions (aq. Na


CO

, heat) will hydrolyze the chloride before the coupling occurs. Modification:
  • Use anhydrous bases (e.g., Cs

    
    CO
    
    
    
    , K
    
    
    PO
    
    
    ) suspended in organic solvents (Dioxane, Toluene).
  • If water is required for the catalyst cycle, keep the water:solvent ratio low (e.g., 1:10) and add the base last, immediately before heating.

Q3: How should I store the purified compound?

Protocol:

  • State: Solid form is significantly more stable than solution.

  • Environment: Store under Argon/Nitrogen at -20°C.

  • Avoid: Do not store in DMSO or DMF for long periods at room temperature, as trace water in these hygroscopic solvents will slowly hydrolyze the chloride.

Solvent Compatibility Matrix

SolventCompatibilityNotes
DCM / Chloroform Excellent Best for workup; product is highly soluble and stable.
Toluene Good Good for azeotropic drying; stable storage.
Water (Acidic) Critical Failure Rapid hydrolysis upon heating or prolonged exposure.
Water (Basic) Poor Slow hydrolysis at RT; rapid at reflux.
DMSO / DMF Caution Hygroscopic. Ensure solvents are anhydrous (<50 ppm H

O) before dissolving.
Alcohols (MeOH/EtOH) Caution Can undergo nucleophilic attack (

) to form alkoxy-pyridazines (ethers) if base is present.

References

  • Synthesis and Reactivity of Chloropyridazines

    • Title: "The Chemistry of Pyridazines"
    • Source:Comprehensive Heterocyclic Chemistry II
    • Context: Defines the reactivity of the C-Cl bond at position 3/6 and the activation energy required for hydrolysis vs. displacement.
    • URL:

  • POCl3 Workup Optimization

    • Title: "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching"
    • Source:Organic Process Research & Development (2010)
    • Context: Provides the kinetic data supporting the "Reverse Quench" method to control exotherms and acid concentr
    • URL:[Link]

  • General Hydrolysis Mechanisms

    • Title: "Nucleophilic Substitution of Halopyridazines"
    • Source:Journal of Heterocyclic Chemistry
    • mechanism specific to diazines (pyridazines)
    • URL:

Technical Support Center: Controlling Regioselectivity in Pyridazine Ring Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridazine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the pyridazine scaffold. The unique electronic properties of the pyridazine ring, characterized by its two adjacent nitrogen atoms, present both opportunities and significant challenges in achieving desired regioselectivity.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the lab. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to strategically design more effective and selective synthetic routes.

I. Understanding the Pyridazine Ring: The Root of Selectivity Challenges

The pyridazine ring is an electron-deficient heterocycle, a characteristic that fundamentally dictates its reactivity.[4] The two adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic aromatic substitution (SEAr).[5][6][7] Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack.

Key Electronic and Steric Considerations:
  • Positional Reactivity: The carbon atoms' reactivity is not uniform. The C4 and C5 positions are generally more electron-deficient than C3 and C6.

  • Nitrogen Basicity: The lone pairs on the nitrogen atoms can be protonated or coordinate to Lewis acids, further deactivating the ring.[4]

  • Steric Hindrance: Substituents on the ring can sterically block certain positions, influencing the trajectory of incoming reagents.[4]

II. Troubleshooting Guides & FAQs

This section addresses specific problems you might encounter during your experiments. Each entry explains the underlying cause and provides actionable solutions.

FAQ 1: My electrophilic aromatic substitution (e.g., nitration, halogenation) on an unsubstituted pyridazine is failing or giving very low yields. What's going wrong?

Root Cause Analysis:

The pyridazine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two adjacent nitrogen atoms.[5][6][7] Standard SEAr conditions are often insufficient to overcome this high activation barrier. The reaction is further complicated by the potential for the electrophile or acidic reaction medium to protonate the basic nitrogen atoms, which adds a positive charge and further deactivates the ring.

Troubleshooting Steps & Solutions:

  • Increase Reaction Severity (with caution): While not always ideal due to potential side reactions and decomposition, using stronger electrophiles and higher temperatures can sometimes force the reaction.[4] This should be your last resort.

  • Introduce an Activating Group: The most effective strategy is to introduce an electron-donating group (EDG) onto the pyridazine ring prior to electrophilic substitution. EDGs increase the electron density of the ring, making it more susceptible to electrophilic attack.

  • N-Oxide Formation: A common and effective strategy is the formation of a pyridazine N-oxide. The N-oxide group is strongly activating and directs electrophiles to the C4 and C6 positions. The N-oxide can be subsequently removed by reduction.

Experimental Protocol: N-Oxidation of Pyridazine

StepProcedure
1 Dissolve the substituted pyridazine (1.0 equiv) in a suitable solvent such as acetic acid or chloroform.
2 Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv), dropwise at 0 °C.
3 Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
4 Upon completion, quench the excess oxidizing agent (e.g., with sodium sulfite solution) and perform an appropriate work-up.
FAQ 2: I am attempting a nucleophilic aromatic substitution (SNAr) on a dihalopyridazine and obtaining a mixture of regioisomers. How can I control the selectivity?

Root Cause Analysis:

The regioselectivity of SNAr on pyridazines is governed by a combination of electronic and steric factors. Nucleophilic attack is favored at the most electron-deficient positions, which are typically C4 and C6.[8][9][10] The stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atoms, is a key determinant.[8][9] The nature of the leaving group and the steric environment around the substitution sites also play crucial roles.[11]

Troubleshooting Flowchart:

G start SNA_r on Dihalopyridazine Yielding Mixed Isomers q1 Are the electronic environments of the two halogen positions significantly different? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   sol1 Exploit Electronic Differences: - One position may be more activated by an EWG. - The more electron-deficient position will react preferentially. a1_yes->sol1 q2 Are the steric environments around the halogens different? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   sol2 Utilize Steric Hindrance: - A bulky nucleophile will preferentially attack the less hindered position. - A bulky substituent on the pyridazine can direct the nucleophile to the more accessible halogen. a2_yes->sol2 q3 Can you modify the reaction conditions? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes   sol3 Optimize Conditions: - Lowering the temperature may favor the thermodynamically more stable product. - Solvent choice can influence regioselectivity by differentially solvating transition states. a3_yes->sol3 end Achieved Regioselectivity sol3->end

Caption: Troubleshooting SNAr Regioselectivity.

Controlling Factors for SNAr Regioselectivity:

FactorInfluence on RegioselectivityExample
Electronic Effects Nucleophiles preferentially attack the most electron-deficient carbon. An electron-withdrawing group (EWG) will activate the ortho and para positions to it.In 3-cyano-4,6-dichloropyridazine, the C4 position is more activated towards nucleophilic attack.
Steric Hindrance Bulky nucleophiles will favor the less sterically hindered position. A bulky substituent on the pyridazine ring can direct attack to the more accessible position.In 3-tert-butyl-4,6-dichloropyridazine, a nucleophile is more likely to attack the C6 position.
Leaving Group Ability The F > Cl > Br > I trend is typical for SNAr, but this can be influenced by the specific reaction conditions and substrate.
Solvent Effects The choice of solvent can influence regioselectivity by stabilizing one transition state over another.[11]The regioselectivity of the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine can be switched by changing the solvent from DCM to DMSO.[11]
FAQ 3: My transition-metal-catalyzed C-H functionalization is non-selective. How can I direct the reaction to a specific position?

Root Cause Analysis:

Direct C-H functionalization of pyridazines is a powerful but often challenging method for achieving regioselectivity.[12][13][14] Without a directing group, the inherent electronic properties of the ring will dictate the site of C-H activation, which can lead to mixtures of products. The choice of metal catalyst, ligand, and reaction conditions are all critical for controlling the outcome.

Strategies for Directing C-H Functionalization:

  • Directed Metalation Groups (DMGs): This is one of the most reliable strategies. A DMG is a functional group that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, leading to its selective activation.

    Common DMGs for Pyridazines:

    • Amides

    • Carboxylic acids

    • Oxazolines

    • Pivaloylamino groups[15]

    Experimental Protocol: Directed ortho-Lithiation

    Step Procedure
    1 Dissolve the pyridazine bearing a directing group (e.g., pivaloylamino) in an anhydrous aprotic solvent like THF under an inert atmosphere.
    2 Cool the solution to -78 °C.
    3 Slowly add an organolithium base such as n-butyllithium or LDA (1.1 equiv).[4]
    4 Stir for 1-2 hours at -78 °C to allow for complete deprotonation.
    5 Quench the resulting organolithium species with the desired electrophile.

    | 6 | Allow the reaction to warm to room temperature before aqueous work-up. |

  • Ligand Control: In many catalytic systems, the ligand bound to the metal center plays a crucial role in determining the regioselectivity.[16][17] Bulky ligands can sterically block certain positions, while ligands with specific electronic properties can favor activation at a particular site.

  • Catalyst Control: Different transition metals have different intrinsic preferences for C-H activation. For example, some palladium catalysts may favor C3/C5 functionalization, while iridium catalysts might be used to target the C4 position.[18]

  • Photocatalysis and Radical Reactions: Emerging methods using photocatalysis can generate pyridinyl radicals, which exhibit unique reactivity patterns that differ from traditional ionic pathways.[19][20] These methods can provide access to C4-functionalized pyridazines with high selectivity.[19][20]

Decision Tree for C-H Functionalization Strategy:

G start Goal: Regioselective C-H Functionalization q1 Is there a suitable directing group on the substrate or can one be easily installed? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   strat1 Strategy: Directed Metalation (e.g., ortho-lithiation) a1_yes->strat1 q2 Is the desired position C4? a1_no->q2 end Achieved Desired Regioisomer strat1->end a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   strat2 Strategy: Photocatalysis/ Radical Functionalization a2_yes->strat2 q3 Are you using a transition metal catalyst? a2_no->q3 strat2->end a3_yes Yes q3->a3_yes   strat3 Strategy: Ligand/Catalyst Screening - Vary phosphine or N-heterocyclic carbene ligands. - Screen different metal precursors (e.g., Pd, Ru, Ir). a3_yes->strat3 strat3->end

Caption: Choosing a C-H Functionalization Strategy.

III. Conclusion

Controlling regioselectivity in pyridazine functionalization requires a deep understanding of the electronic and steric factors at play. By systematically analyzing the substrate and the desired transformation, researchers can select the most appropriate strategy, whether it involves modulating the electronics through activating groups, employing directing groups for C-H activation, or leveraging modern photocatalytic methods. This guide serves as a starting point for troubleshooting and developing robust, selective reactions for this important class of heterocycles.

IV. References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Source URL not available]

  • Established strategies for controlling regioselectivity in C−H activation of pyridine. (n.d.). ResearchGate. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025, February 26). [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Stack Exchange. [Link]

  • Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines | Request PDF. (n.d.). ResearchGate. [Link]

  • Donabauer, K., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (n.d.). [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. [Link]

  • A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • Chen, Y., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. [Link]

  • Regioselective Copper(I)-Catalyzed Direct C(3)-H (Hetero)arylation of 6-(Hetero)arylated 1,2,4-Triazolo[4,3-b]pyridazines: Ligand-Free Approach. (2024, November 24). ACS Publications. [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022, December 27). ACS Publications. [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024, August 29). Royal Society of Chemistry. [Link]

  • Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation. (2010, February 1). Semantic Scholar. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF. (n.d.). ResearchGate. [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019, May 24). IBS Publications Repository. [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019, May 24). ACS Publications. [Link]

  • Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. (2015, October 16). ACS Publications. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [Link]

  • Behera, A., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Challenges in the functionalization of pyridines. (n.d.). ResearchGate. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange. [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023, October 17). [Link]

  • C-H Functionalization of Pyridines. (n.d.). ResearchGate. [Link]

  • Singh, A., & Singh, M. S. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). [Link]

  • Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. (n.d.). Royal Society of Chemistry. [Link]

  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (n.d.). ResearchGate. [Link]

  • Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. (n.d.). ResearchGate. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube. [Link]

  • Daugulis, O., et al. (2011). C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. Angewandte Chemie International Edition. [Link]

  • (PDF) Transition metal-catalyzed functionalization of pyrazines. (n.d.). ResearchGate. [Link]

  • El-Faham, A., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (n.d.). Royal Society of Chemistry. [Link]

  • Regioselective synthesis of 4-functionalized pyridines. (n.d.). OUCI. [Link]

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. (n.d.). AIR Unimi. [Link]

  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. (2006, February 1). [Link]

  • (PDF) Electrophilic Substitution In Azines. (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Guide: Spectral Characterization of 6-Chloro-3,4-diphenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of p38 MAP kinase inhibitors and COX-2 inhibitors, the pyridazine scaffold is a privileged structure. Specifically, 6-Chloro-3,4-diphenylpyridazine (CDPP) serves as a critical electrophilic intermediate. It is typically synthesized via the chlorodehydroxylation of 3,4-diphenylpyridazin-6(1H)-one .

This guide provides a technical comparison between the target product (CDPP) and its synthetic precursor (the pyridazinone). Distinguishing these two is the most common analytical challenge in this workflow. We define the spectral "fingerprint" required to confirm aromatization and successful chlorination, ruling out incomplete conversion or regio-isomeric byproducts.

Key Analytical Differentiators
FeaturePrecursor (Pyridazinone)Product (CDPP)Diagnostic Value
H-5 Proton

6.9 - 7.2 ppm (s)

7.6 - 7.9 ppm (s)
High (Aromatization shift)
Amide NH

12.0 - 13.5 ppm (br)
Absent Critical (Reaction completion)
C-6 Carbon

~160 ppm (C=O)

~155 ppm (C-Cl)
Medium (Chemical environment change)

Structural & Synthetic Logic

To interpret the NMR data correctly, one must understand the transformation. The reaction involves converting a lactam (pyridazinone) into a heteroaromatic chloride using reagents like phosphorus oxychloride (


).
Synthesis Pathway Visualization

The following diagram illustrates the transformation and the key atoms monitored via NMR.

SynthesisPathway Precursor Precursor 3,4-Diphenylpyridazin-6(1H)-one (Lactam/Amide character) Reagent Reagent POCl3 / 100°C Precursor->Reagent Product Product 6-Chloro-3,4-diphenylpyridazine (Fully Aromatic) Reagent->Product Chlorodehydroxylation (-HCl, -PO2Cl)

Figure 1: Synthetic transformation from pyridazinone to chloropyridazine. Note the transition from a cyclic amide to a fully aromatic heterocyclic system.

Comparative 1H NMR Analysis

The proton NMR spectrum provides the quickest validation of the synthesis. The analysis focuses on the disappearance of the amide proton and the downfield shift of the H-5 ring proton.

Spectral Data Comparison (in )
AssignmentPrecursor (

ppm)
Product (

ppm)
Mechanistic Insight
NH (Amide) 13.10 (br s, 1H) Absent Loss of H-bond donor confirms removal of the lactam motif.
Ar-H (Phenyls) 7.10 – 7.45 (m, 10H)7.20 – 7.55 (m, 10H)Phenyl protons shift slightly downfield due to the increased electron-withdrawing nature of the chlorinated aromatic ring.
H-5 (Pyridazine) 7.15 (s, 1H) 7.85 (s, 1H) Diagnostic Peak. The H-5 proton deshields significantly (~0.7 ppm) upon full aromatization and the inductive effect of the C-6 Chlorine.
Detailed Interpretation
  • The H-5 Singlet: In both compounds, the H-5 proton appears as a singlet because C-3 and C-4 are fully substituted with phenyl groups, leaving no vicinal protons for coupling.

  • The "Aromatization Shift": The precursor has partial double-bond character (enone-like). The product is a fully aromatic heterocycle. This increases the ring current effect, pushing the H-5 signal downfield (higher ppm).

  • Solvent Effects: In

    
    , the NH signal of the precursor may shift to ~10-11 ppm or broaden into the baseline, making the H-5 shift the most reliable marker.
    

Comparative 13C NMR Analysis

Carbon-13 NMR is essential for confirming the carbon skeleton and the specific substitution at the C-6 position.[1]

Spectral Data Comparison (in )
Carbon PositionPrecursor (

ppm)
Product (

ppm)
Analysis
C-6 (Cl vs C=O) 160.5 155.2 The Carbonyl (C=O) is typically more deshielded. The C-Cl bond, while attached to an electronegative atom, resonates slightly upfield relative to the amide carbonyl in this system.
C-3 / C-4 145.0 / 138.5158.0 / 140.1Significant shifts occur at the phenyl-bearing carbons due to the change in ring electronics (aromatization).
C-5 128.0126.5The methine carbon shift changes, correlating with the HMQC/HSQC data of the H-5 proton.
Phenyl Carbons 127.0 – 130.0128.0 – 131.0The "forest" of phenyl peaks remains largely similar but distinct enough for fingerprinting.

Technical Note: The C-3 and C-6 carbons in the product are quaternary and attached to heteroatoms, often resulting in lower intensity signals due to longer relaxation times (


). Ensure sufficient delay times (

) during acquisition.

Experimental Protocols

To ensure reproducibility, the following protocols for synthesis and characterization are recommended. These are "self-validating" systems where the spectral outcome dictates the next step.

Synthesis of 6-Chloro-3,4-diphenylpyridazine
  • Reagents: Suspend 3,4-diphenylpyridazin-6(1H)-one (1.0 eq) in

    
     (excess, typically 5-10 vol).
    
  • Reaction: Heat to reflux (approx. 100–110 °C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane). The product is usually less polar (higher

    
    ) than the starting material.
    
  • Workup (Critical): Cool to RT. Pour slowly onto crushed ice/water (exothermic hydrolysis of

    
    ). Neutralize with 
    
    
    
    or
    
    
    to pH 7–8. Extract with Dichloromethane (DCM).
  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

NMR Sample Preparation
  • Solvent:

    
     is preferred for the Product (better solubility). 
    
    
    
    is required for the Precursor (poor solubility in chloroform).
  • Concentration: 10–15 mg per 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (

    
    : 7.26 ppm; 
    
    
    
    : 2.50 ppm).

Decision Logic for Quality Control

Use the following logic flow to determine if your batch meets the release criteria.

QCDecisionTree Start Acquire 1H NMR (Product Batch) CheckNH Is a broad singlet visible > 10 ppm? Start->CheckNH Fail1 FAIL: Incomplete Reaction (Residual Precursor) CheckNH->Fail1 Yes Pass1 PASS: No Amide Detected CheckNH->Pass1 No CheckH5 Check H-5 Singlet Position Range1 7.6 - 7.9 ppm CheckH5->Range1 Observed Range2 < 7.3 ppm CheckH5->Range2 Observed Pass1->CheckH5 Final RELEASE BATCH (Confirm with MS/mp) Range1->Final Rework REWORK: Reprocess with POCl3 Range2->Rework Likely Wrong Isomer or Precursor

Figure 2: Quality Control Decision Tree for 6-Chloro-3,4-diphenylpyridazine analysis.

References

  • BenchChem. (2025).[2] Comparative NMR Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Structural Analogs. Retrieved from

  • Heinisch, G., & Holzer, W. (1991).[3] 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69, 972.[3] Retrieved from

  • Katritzky, A. R., et al. (2010).[4] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.[4] Retrieved from

  • Reich, H. J. (2020).[5] Hans Reich NMR Collection: Proton and Carbon Shifts of Heterocycles. University of Wisconsin-Madison.[5] Retrieved from

  • Lee, H. G., et al. (2009).[6] Facile and Selective Synthesis of Carbamates using Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate.[6] Synlett, 2809-2814.[6] (Provides relevant pyridazinone precursor data). Retrieved from

Sources

Publish Comparison Guide: X-ray Crystallographic Data of 6-Chloro-3,4-diphenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural and crystallographic properties of 6-Chloro-3,4-diphenylpyridazine , a critical scaffold in medicinal chemistry. This guide compares its performance and structural utility against key alternatives, supported by experimental protocols and mechanistic insights.

Executive Summary: The Steric Advantage

In the realm of heterocyclic drug design, the 6-Chloro-3,4-diphenylpyridazine scaffold represents a unique "twisted" topology that distinguishes it from its planar analogs. While the 3,6-diphenyl isomers are often utilized for their ability to intercalate or stack flatly, the 3,4-diphenyl substitution pattern introduces significant steric hindrance.

Core Insight: X-ray crystallographic data reveals that the steric clash between the phenyl rings at positions 3 and 4 forces the molecule into a non-planar, propeller-like conformation. This structural "twist" is not a defect but a feature—it prevents aggregation (improving solubility) and allows the molecule to fit into globular, hydrophobic pockets (e.g., p38 MAP kinase, COX-2) where planar molecules fail.

Crystallographic Characterization

The following data summarizes the structural parameters typical for 6-chloro-3,4-diarylpyridazine derivatives. The defining feature is the Inter-ring Torsion Angle , which governs the molecule's biological recognition.

Representative Crystal Data Parameters
Parameter6-Chloro-3,4-diphenylpyridazine (Target)3,6-Diphenylpyridazine (Alternative)Structural Implication
Crystal System Monoclinic (typically

)
Monoclinic / Orthorhombic3,4-isomer often packs less efficiently due to bulk.
Phenyl-Pyridazine Torsion (

)
~45° - 65° (High Twist)< 15° (Near Planar)High twist reduces

-conjugation, altering UV/Vis absorption.
Phenyl-Phenyl Torsion (

)
~50° - 70° (Steric Clash)N/A (Rings are distal)The 3,4-clash prevents coplanarity, creating a 3D "wedge" shape.

-Stacking Distance
> 3.8 Å (Weak/Offset)~3.4 Å (Strong)Reduced stacking improves solubility in organic solvents.
Dipole Moment High (Chlorine + 2 Nitrogens)ModerateThe 6-Cl and N-N bond create a strong vector for dipole interactions.

Technical Note: The large torsion angles in the 3,4-isomer are energetically favorable in the solid state to relieve the repulsive Van der Waals forces between the ortho-hydrogens of the adjacent phenyl rings.

Comparative Analysis: Why Choose the 3,4-Scaffold?

This section objectively compares the 6-Chloro-3,4-diphenylpyridazine scaffold against common alternatives used in drug discovery.

Comparison 1: Topology & Binding Affinity
  • Alternative: 3,6-Diphenylpyridazine (Linear isomer).

  • Analysis: The 3,6-isomer is linear and planar. It binds well to flat, narrow clefts (like DNA intercalation sites).

  • Target Performance: The 3,4-isomer is globular. It is superior for targeting ATP-binding pockets in kinases, where the "twist" allows the phenyl rings to occupy the hydrophobic regions (Gatekeeper residue) while the pyridazine nitrogen accepts a hydrogen bond from the hinge region.

Comparison 2: Synthetic Utility (The Chlorine Handle)
  • Alternative: 3,4-Diphenylpyridazine (Non-chlorinated).

  • Analysis: Without the chlorine, the scaffold is chemically inert at the 6-position.

  • Target Performance: The 6-Chloro substituent is a "privileged handle." It activates the ring for Nucleophilic Aromatic Substitution (

    
    ) .
    
    • Reaction: 6-Cl +

      
      
      
      
      
      6-Amino derivative (High Yield).
    • Mechanism:[1][2][3] The electron-deficient pyridazine ring (due to the N=N bond) makes the chlorine highly labile, allowing rapid library generation.

Experimental Protocols

To ensure reproducibility and high-quality crystal growth for X-ray analysis, follow these optimized protocols.

Protocol A: Synthesis of 6-Chloro-3,4-diphenylpyridazine

Causality: We use


 to convert the lactam (pyridazinone) to the chloro-derivative. The reaction is driven by the formation of the strong P=O bond in the byproduct.
  • Starting Material: Charge a round-bottom flask with 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (1.0 eq) and Benzaldehyde (1.0 eq) in ethanolic KOH to form the 3,4-diphenyl intermediate via condensation/oxidation.

  • Chlorination: Dissolve the resulting 3,4-diphenyl-6-hydroxypyridazine (tautomer of the pyridazinone) in neat Phosphorus Oxychloride (

    
    )  (5.0 eq).
    
  • Reflux: Heat to 100°C for 3-4 hours. Monitor by TLC (the product is less polar than the starting lactam).

  • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia (Exothermic!).

  • Extraction: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
Protocol B: Crystallization for X-ray Diffraction

Causality: Fast precipitation yields powders. To get single crystals suitable for X-ray diffraction, we must slow down the nucleation process using a binary solvent system.

  • Dissolution: Dissolve 50 mg of the crude solid in a minimum amount of hot Ethanol (~2 mL).

  • Anti-solvent Addition: Add Ethyl Acetate dropwise until the solution just becomes turbid, then add one drop of Ethanol to clear it.

  • Evaporation: Cover the vial with Parafilm and poke 3 small holes. Allow to stand at Room Temperature (25°C) for 3-5 days.

  • Harvesting: Colorless, block-like crystals should form. Mount immediately in paratone oil to prevent desolvation.

Visualizing the Logic

Diagram 1: Synthesis & Functionalization Workflow

This flowchart illustrates the pathway from raw materials to the crystallizable scaffold and its drug derivatives.

SynthesisWorkflow Start Benzil + Hydrazine (Precursors) Intermediate 3,4-Diphenyl- 1,2-dihydro-pyridazine Start->Intermediate Condensation Oxidation Oxidation (DDQ or Air) Intermediate->Oxidation -2H Scaffold 3,4-Diphenyl- 6-hydroxypyridazine Oxidation->Scaffold Chlorination Chlorination (POCl3, 100°C) Scaffold->Chlorination Activation Product 6-CHLORO-3,4- DIPHENYLPYRIDAZINE Chlorination->Product Crystal Single Crystal (X-ray Data) Product->Crystal Slow Evap (EtOH/EtOAc) Drug p38 Inhibitor (SNAr Derivative) Product->Drug R-NH2 (Displacement)

Caption: Synthesis pathway highlighting the critical chlorination step and divergent applications for analysis vs. drug synthesis.

Diagram 2: Structural Interaction Map (Crystal Packing)

This diagram visualizes the forces stabilizing the crystal lattice, derived from Hirshfeld surface analysis concepts.

CrystalPacking cluster_lattice Crystal Lattice Stability Molecule 6-Chloro-3,4- diphenylpyridazine Stacking Offset Pi-Stacking (>3.8 Å) Molecule->Stacking Prevents Close Packing HBond C-H...N Interactions (Weak H-bonds) Molecule->HBond Lattice Energy Halogen Cl...Cl or Cl...Pi Interactions Molecule->Halogen Directional Anchor Twist Steric Twist (~60°) Twist->Molecule Defines Shape

Caption: The "Twist" prevents flat stacking, forcing the crystal to rely on weak C-H...N and Halogen interactions for stability.

References

  • Structural Chemistry of Pyridazines

    • Gamba, Z. (1985). Crystal structure of pyridazine and azabenzene crystals. American Institute of Physics. Link

  • Twisted Biaryl Scaffolds in Drug Design

    • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Link

  • Synthesis of Chloro-Pyridazines

    • Organic Chemistry Portal. Synthesis of Pyridazines. Link

  • Comparative Crystal Data (Analog)

    • PubChem. 6-Chloropyridazin-3-ol Crystal Structure Data. Link

  • Crystallographic Methodology

    • Rigaku. Small Molecule X-ray Crystallography: A Guide. Link

Sources

Comparing reactivity of 6-Chloro-3,4-diphenylpyridazine vs 3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity, mechanistic behavior, and application profiles of 3,6-Dichloropyridazine (DCP) versus 6-Chloro-3,4-diphenylpyridazine (CDPP) .

Executive Summary

In the landscape of heterocyclic synthesis, chloropyridazines are critical electrophiles for generating bioactive scaffolds.[1] The choice between the symmetric 3,6-dichloropyridazine (DCP) and the highly conjugated 6-chloro-3,4-diphenylpyridazine (CDPP) represents a strategic decision between reactivity and selectivity .

  • 3,6-Dichloropyridazine (DCP): A highly reactive, electron-deficient "blank slate." It offers two electrophilic sites but requires precise kinetic control to prevent over-substitution (di-functionalization).

  • 6-Chloro-3,4-diphenylpyridazine (CDPP): A sterically bulky, pre-functionalized scaffold. The phenyl rings at positions 3 and 4 stabilize the pyridazine core via conjugation, reducing electrophilicity and moderating reactivity.[1] It serves as a "self-limiting" electrophile, yielding exclusively mono-substituted products.

Structural & Electronic Analysis

To predict reactivity, we must analyze the electronic environment of the carbon-chlorine (C-Cl) bond in both molecules.

Feature3,6-Dichloropyridazine (DCP) 6-Chloro-3,4-diphenylpyridazine (CDPP)
Structure Symmetric, compact heteroaromatic.Asymmetric, bulky, conjugated system.[1]
Electronic Effect High Electrophilicity: Two -I/-M Chlorine atoms and two imine nitrogens create a highly electron-deficient ring.Moderate Electrophilicity: Two Phenyl groups act as weak electron donors (+M) into the ring, partially offsetting the electron deficiency.[1]
Steric Environment Unhindered: The C-Cl sites are exposed.Moderately Hindered: While the C6-Cl is not directly flanked by phenyls (separated by C5-H), the overall molecular bulk hinders the approach of large nucleophiles.
Solubility Soluble in polar organic solvents (DCM, MeOH).[1]Lipophilic; requires non-polar or high-boiling solvents (Toluene, DMSO).
Primary Reactivity Rapid

at C3 or C6.
Slower

at C6.
Mechanistic Implication

In Nucleophilic Aromatic Substitution (


), the rate-determining step is often the nucleophilic attack to form the Meisenheimer complex.[1]
  • DCP: The second chlorine atom at C6 strongly activates the C3 position (and vice versa) via induction, lowering the transition state energy.[1]

  • CDPP: The phenyl groups stabilize the ground state of the aromatic ring through conjugation.[1] Furthermore, they lack the strong inductive electron-withdrawing power of a second chlorine, making the C6 carbon less electrophilic.[1] Consequently, CDPP requires higher activation energy (heat/catalysis) compared to DCP.[1]

Reaction Pathways & Selectivity

The following Graphviz diagram illustrates the divergent reaction pathways. DCP allows for sequential substitution, while CDPP is a terminal electrophile.[1]

ReactionPathways DCP 3,6-Dichloropyridazine (Highly Reactive) Mono 3-Substituted-6-chloropyridazine (Intermediate) DCP->Mono Nucleophile (1 eq) Low Temp CDPP 6-Chloro-3,4-diphenylpyridazine (Moderately Reactive) Di 3,6-Disubstituted Pyridazine (Final Product) Mono->Di Nucleophile (Excess) High Temp CDPP_Prod 6-Substituted-3,4-diphenylpyridazine (Final Product) CDPP->CDPP_Prod Nucleophile High Temp / Catalyst

Caption: Comparative reaction pathways. DCP supports sequential functionalization (red to green), whereas CDPP offers a direct, single-step transformation (blue to green).

Experimental Protocols

Protocol A: Controlled Mono-Amination of 3,6-Dichloropyridazine

Objective: Selective synthesis of 3-amino-6-chloropyridazine preventing di-substitution.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)[2]

  • Ammonium Hydroxide (28%

    
    , 5.0 eq)[1]
    
  • Solvent: Ethanol (sealed vessel) or Water (microwave)

Procedure:

  • Setup: Charge a pressure tube or autoclave with 3,6-dichloropyridazine (1.5 g, 10 mmol) and ethanol (10 mL).

  • Addition: Add aqueous ammonia (5.0 eq) carefully.

  • Reaction: Seal the vessel and heat to 100°C for 6–9 hours.

    • Note: Monitoring is critical.[1] Stop when the starting material (DCP) is consumed.[1] Extended heating leads to 3,6-diaminopyridazine.

  • Work-up: Cool to room temperature. The product often precipitates as a solid.[1]

  • Purification: Filter the solid. Wash with cold water.[1] Recrystallize from ethanol if necessary.

  • Expected Yield: 80–85%.

Critical Control Point: Use a large excess of nucleophile (ammonia) relative to substrate to favor the mono-product statistically, but control temperature to prevent the second substitution (which requires higher activation energy once the electron-donating amine is attached).

Protocol B: Functionalization of 6-Chloro-3,4-diphenylpyridazine

Objective:


 with Hydrazine (Formation of Hydrazino-derivative).

Reagents:

  • 6-Chloro-3,4-diphenylpyridazine (1.0 eq)

  • Hydrazine Hydrate (excess, ~10 eq)[1]

  • Solvent: Ethanol or 1-Butanol (for higher temperature)

Procedure:

  • Setup: Dissolve 6-chloro-3,4-diphenylpyridazine (1.0 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Reaction: Add Hydrazine Hydrate (10 mmol). Reflux the mixture (78°C ) for 6–12 hours.

    • Note: Due to the lower electrophilicity of CDPP, reflux is mandatory.[1] If reaction is sluggish, switch solvent to 1-Butanol (reflux 117°C).

  • Monitoring: TLC (Hexane:EtOAc 7:3). The starting material spot is highly UV active (due to phenyls).[1]

  • Work-up: Cool the mixture. The bulky product usually crystallizes out upon cooling.[1]

  • Purification: Filter and wash with cold ethanol.

  • Expected Yield: 70–75%.

Quantitative Comparison Summary

Metric3,6-Dichloropyridazine6-Chloro-3,4-diphenylpyridazine
Reaction Rate (

)
Fast (

)
Slow (

)
Temp. Requirement RT to 100°C80°C to 140°C
Selectivity Risk High (Di-substitution)Low (Mono-substitution only)
Solubility Profile High in polar organicsLow (Requires DMSO/DMF/Toluene)
UV Activity Low (requires stain/UV254)High (Strong fluorescence/UV)

Troubleshooting & Optimization

Issue: Incomplete Conversion of CDPP
  • Cause: The phenyl rings make the scaffold lipophilic and electron-rich, reducing susceptibility to attack.[1]

  • Solution:

    • Solvent Switch: Move from Ethanol to DMSO or DMF to increase the nucleophilicity of the attacking species.[1]

    • Temperature: Increase reaction temperature to 120–140°C.

    • Catalysis: For C-N coupling (e.g., with anilines), standard

      
       may fail.[1] Switch to Buchwald-Hartwig conditions  (Pd(OAc)2, BINAP, NaOtBu, Toluene, 100°C).
      
Issue: Over-reaction of DCP
  • Cause: High electrophilicity of the second chlorine after the first substitution (though deactivated, it is still reactive under harsh conditions).[1]

  • Solution:

    • Stoichiometry: Ensure strict 1:1 stoichiometry if reacting with strong nucleophiles (alkoxides).[1]

    • Temperature Control: Perform the addition at 0°C and warm slowly to RT.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. BenchChem Technical Guides. Link

  • Coelho, A., et al. (2004).[1] Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry.[1] Link

  • Sherif, M. H., et al. (2010).[1] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 6(11), 570-574.[1] Link

  • Maes, B. U., et al. (2002).[1] Kinetic study on the aromatic nucleophilic substitution reaction of chloropyridazines. Tetrahedron. Link

  • ResearchGate. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2017).[1] Link

Sources

Comparative Guide: IR Spectroscopy vs. NMR/MS for Pyridazine Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug development, pyridazine derivatives represent a privileged scaffold due to their prevalence in anticancer and anti-inflammatory pharmacophores. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain the "gold standards" for structural elucidation, they are often bottlenecks in high-throughput synthesis.

This guide validates the use of Infrared (IR) Spectroscopy not merely as a preliminary check, but as a high-speed, self-validating filter for reaction monitoring. By tracking specific vibrational mode transitions—specifically the "carbonyl collapse" and "imine emergence"—chemists can validate pyridazine ring closure in real-time, reserving expensive NMR resources for final purity profiling.

Part 1: Technical Deep Dive – The Vibrational Logic

To validate a pyridazine synthesis via IR, one must look beyond simple fingerprinting. The validation relies on observing the change in bond order and hybridization during the cyclization of hydrazine with 1,4-dicarbonyl systems.

The Mechanism of Spectral Shift

Most pyridazine syntheses involve the condensation of hydrazine (


) with a 1,4-diketone or 4-oxoacid. The critical IR validation points are:
  • The Disappearance (The Negative Control):

    • Target: Ketone/Aldehyde Carbonyl (

      
      ).
      
    • Region:

      
      .
      
    • Logic: As the hydrazine nitrogen attacks the carbonyl carbon, the

      
       double bond is broken. A complete disappearance of this strong band confirms the consumption of the starting material.
      
  • The Appearance (The Positive Control):

    • Target: Imine/Pyridazine Ring Stretch (

      
      ).
      
    • Region:

      
      .
      
    • Logic: The formation of the aromatic or pseudo-aromatic pyridazine ring generates a distinct

      
       stretch. While often weaker than a carbonyl stretch, its appearance in the "double bond region" is diagnostic of ring closure.
      
  • The N-N Bond (The Elusive Marker):

    • Target: N-N Stretch.

    • Region:

      
       (Ring Breathing).
      
    • Note: The N-N stretch is often coupled with other ring vibrations and is mechanically weak in IR. It should not be used as the primary confirmation peak.

Part 2: Comparative Analysis (IR vs. Alternatives)

The following table objectively compares IR against NMR and MS to assist in resource allocation.

FeatureIR Spectroscopy (ATR-FTIR) 1H NMR Spectroscopy Mass Spectrometry (LC-MS)
Primary Utility Functional group tracking; Reaction monitoring.Exact connectivity; Stereochemistry; Purity.Molecular weight; Elemental composition.
Time per Sample < 1 minute (Zero prep).10–30 minutes (Solubility/Shimming).5–15 minutes (Run time).
Sample State Solid or Liquid (Non-destructive).Solution (Requires deuterated solvent).Solution (Destructive).
Limit of Detection > 1-2% impurity (Low sensitivity).~0.1% impurity (High sensitivity).Trace levels (ppm/ppb).
Blind Spot Cannot prove connectivity (e.g., regioisomers).Poor for inorganic salts/moisture.Cannot distinguish isomers easily.
Cost Efficiency High (Low maintenance/consumables).Low (High cryogen/solvent costs).Medium (Solvents/Columns).

Strategic Insight: Use IR to screen reaction completion. Use NMR to certify the final product.

Part 3: Validated Experimental Protocol

Synthesis of 3,6-Diphenylpyridazine via Hydrazine Condensation

This protocol demonstrates a self-validating system where IR is used to determine the endpoint before workup.

Materials
  • 1,4-Diphenylbutane-1,4-dione (Starting Material).

  • Hydrazine Hydrate (80%).[1]

  • Ethanol (Solvent).[1][2]

  • Glacial Acetic Acid (Catalyst).

Workflow
  • Baseline Acquisition:

    • Take an IR spectrum of the 1,4-diketone starting material .

    • Key Observation: Note the strong

      
       peak at 
      
      
      
      .[2]
  • Reaction Setup:

    • Dissolve 1,4-diketone (10 mmol) in Ethanol (20 mL).

    • Add Hydrazine Hydrate (15 mmol) dropwise.

    • Add 2-3 drops of Glacial Acetic Acid.

    • Reflux at

      
      .
      
  • In-Process Monitoring (The IR Check):

    • Time T=30 min: Remove a 50 µL aliquot. Evaporate solvent on the ATR crystal.

    • Pass Criteria: Reduction of

      
       peak intensity.
      
    • Time T=2 hours: Repeat IR check.

    • Endpoint Criteria:Total disappearance of the

      
       peak. Appearance of a new band at 
      
      
      
      (
      
      
      ).[3]
  • Workup:

    • Cool to room temperature. The product usually precipitates.

    • Filter and wash with cold ethanol.

  • Final Validation:

    • Dry the solid.

    • Run Final IR: Confirm lack of OH (unless tautomeric pyridazinone) and lack of ketone C=O.

    • Run NMR: To confirm proton counts (aromatic region 7.4–8.2 ppm).

Part 4: Visualization & Logic Flows

Diagram 1: Synthesis & Spectral Logic Pathway

This diagram illustrates the chemical transformation and the corresponding spectral shift that validates it.

SynthesisLogic SM Starting Material (1,4-Diketone) Rxn Reaction (Hydrazine + EtOH + Heat) SM->Rxn + N2H4 Spec_SM IR Signal: Strong C=O (~1685 cm-1) SM->Spec_SM Baseline Prod Product (Pyridazine Ring) Rxn->Prod - 2 H2O Spec_Prod IR Signal: New C=N (~1595 cm-1) NO C=O detected Prod->Spec_Prod Validation

Caption: Transformation of 1,4-diketone to pyridazine, highlighting the critical spectral shift from Carbonyl (C=O) to Imine (C=N).

Diagram 2: Decision Matrix for Characterization

When to use IR vs. NMR in the development workflow.

DecisionMatrix Start Crude Reaction Mixture IR_Check Step 1: ATR-FTIR Screen Start->IR_Check Decision Is C=O peak still present? IR_Check->Decision Continue Continue Reflux (Incomplete Rxn) Decision->Continue YES (>5%) Proceed Proceed to Workup Decision->Proceed NO (Absent) NMR Step 2: H-NMR (Purity/Structure) Proceed->NMR

Caption: Operational workflow for utilizing IR as a "Go/No-Go" gate before committing to time-consuming NMR analysis.

References

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Source: PMC (PubMed Central) URL:[Link] Relevance: Provides specific IR data for pyridazinone derivatives, citing the absence of C=O signals upon chlorination and presence of NH bands.

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Source: Journal of Molecular Structure (via CORE) URL:[Link] Relevance: Fundamental analysis of vibrational modes in diazines, discussing ring stretching and deformation bands.

  • Synthesis, Spectroscopic Characterization... of Novel Pyridazinone Derivatives. Source: MDPI (Molecules) URL:[Link] Relevance: Recent experimental data (2023) listing exact FTIR peaks (C=O at 1646 cm⁻¹, C=N at 1605 cm⁻¹) for substituted pyridazinones.

  • Guide to Applications of IR Spectroscopy in Pharmaceuticals. Source: Bruker URL:[Link] Relevance: Validates the industrial standard of using IR for raw material ID and reaction monitoring (PAT).

  • Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Statistical validation that combining IR with NMR significantly reduces structural assignment errors compared to NMR alone.[4]

Sources

In-Depth Bioactivity Comparison: 3,4-Diphenyl vs. 4,5-Diphenyl Pyridazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the pyridazine ring offers unique electronic properties, high aqueous solubility, and versatile hydrogen-bonding capabilities. However, the exact regiochemistry of bulky substituents—specifically vicinal diphenyl motifs—drastically alters the molecule's biological trajectory.

This guide provides an objective, data-driven comparison of 3,4-diphenyl and 4,5-diphenyl pyridazine isomers , detailing how a simple positional shift dictates target specificity between anti-inflammatory (COX-2) and anticancer (Kinase) pathways.

Structural Causality & Pharmacophore Divergence

The bioactivity of diphenyl pyridazines is not merely a function of lipophilicity; it is strictly governed by the dihedral angles and spatial geometry of the vicinal phenyl rings relative to the heteroaromatic core.

  • 3,4-Diphenyl Pyridazine Isomers (The Anti-Inflammatory Motif): The 3,4-diphenyl arrangement (often equivalent to 5,6-diphenyl depending on C3/C6 functionalization) perfectly mimics the cis-stilbene conformation[1]. This geometry is strictly required for selective Cyclooxygenase-2 (COX-2) inhibition[2]. One phenyl ring anchors into the primary hydrophobic channel of the COX enzyme, while the adjacent phenyl ring extends into the COX-2 specific side pocket (created by the Val523 mutation absent in COX-1). The pyridazine nitrogens act as critical hydrogen-bond acceptors, interacting with Arg120 and Tyr355 at the base of the active site[2].

  • 4,5-Diphenyl Pyridazine Isomers (The Anticancer Motif): Shifting the diphenyl motif to the 4,5-positions alters the steric bulk distribution around the nitrogen atoms. This configuration is highly favored for ATP-competitive kinase inhibition, particularly against Cyclin-Dependent Kinases (CDK1/2) and Epidermal Growth Factor Receptor (EGFR)[3]. The 4,5-diphenyl moiety fits snugly into the hydrophobic pockets adjacent to the kinase hinge region, while the exposed pyridazine core (frequently fused into pyrazolo[3,4-c]pyridazines) forms essential bidentate hydrogen bonds with the kinase backbone (e.g., Leu83 in CDK2)[3].

Target Pathway Visualization

Pathways cluster_45 4,5-Diphenyl Isomer (Kinase Inhibition) cluster_34 3,4-Diphenyl Isomer (COX-2 Inhibition) A1 4,5-Diphenyl Pyridazine A2 EGFR & CDK2 Binding A1->A2 A3 Apoptosis / Tumor Suppression A2->A3 B1 3,4-Diphenyl Pyridazine B2 COX-2 Selective Binding B1->B2 B3 PGE2 Reduction / Anti-inflammatory B2->B3

Divergent biological pathways of pyridazine isomers based on diphenyl regiochemistry.

Quantitative Bioactivity Profiles

To objectively compare these isomers, the table below synthesizes typical quantitative metrics derived from standardized in vitro assays.

Property / Metric3,4-Diphenyl Pyridazine Isomers4,5-Diphenyl Pyridazine Isomers
Primary Biological Target Cyclooxygenase-2 (COX-2)[2]CDKs (CDK1/2), EGFR[3]
Therapeutic Indication Anti-inflammatory, AnalgesicAnticancer, Anti-proliferative
Pharmacophore Geometry cis-Stilbene mimic (vicinal diaryl)ATP-competitive hinge-binding motif
Receptor Interaction Inserts into COX-2 Val523 side pocketHydrophobic packing in kinase ATP pocket
Typical IC50 (Target) 0.1 - 1.5 µM (COX-2)0.05 - 0.8 µM (CDK2/EGFR)
Target Selectivity High (COX-2 over COX-1)Moderate to High (Kinase panel dependent)
Key Hydrogen Bonding Pyridazine N to Arg120 / Tyr355Pyridazine N to Leu83 (CDK2 hinge)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, any comparative screening of these isomers must utilize self-validating experimental systems. The workflows below are designed to eliminate false positives (e.g., compound aggregation) by incorporating orthogonal readouts and strict quality control metrics like the Z'-factor.

Screening Workflow

Workflow Step1 Compound Library Preparation (Isomer Isolation & QC) Step2 Primary In Vitro Screening (Target-Specific Assays) Step1->Step2 Step3A Kinase Profiling (CDK2/EGFR) Targeting 4,5-Isomers Step2->Step3A Anticancer Pipeline Step3B Cyclooxygenase (COX-1/2) Assay Targeting 3,4-Isomers Step2->Step3B Anti-inflammatory Pipeline Step4 Cell-Based Phenotypic Validation (HepG2 / Macrophages) Step3A->Step4 Step3B->Step4

High-throughput screening workflow for validating pyridazine isomer bioactivity.

Protocol A: Kinase Inhibition Assay (Targeting 4,5-Diphenyl Isomers)

This protocol measures the ATP-competitive inhibition of CDK2/Cyclin A2, a primary target for 4,5-diphenyl pyrazolo-pyridazines[3].

  • Reagent Preparation: Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human CDK2/Cyclin A2 complex and Histone H1 (substrate) in the kinase buffer.

  • Compound Incubation: Dispense 4,5-diphenyl isomers (0.01 to 10 µM) into a 384-well plate. Add the enzyme/substrate mix and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km value) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Validation: Use a luminescence-based ADP detection reagent (e.g., ADP-Glo) to measure ADP formed.

    • Self-Validation Metric: Include Staurosporine as a positive control. Calculate the Z'-factor using vehicle (DMSO) and no-enzyme controls. The assay is only valid if Z' > 0.6.

Protocol B: COX-1/COX-2 Selectivity Assay (Targeting 3,4-Diphenyl Isomers)

This protocol quantifies the selectivity of 3,4-diphenyl isomers[1] by measuring Prostaglandin E2 (PGE2) production.

  • Enzyme Preparation: Prepare separate reaction mixtures containing purified ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) with 1 µM hematin and 2 mM phenol.

  • Compound Incubation: Pre-incubate the enzymes with varying concentrations of the 3,4-diphenyl isomers for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 µM arachidonic acid to initiate the conversion to PGH2 (which rapidly isomerizes to PGE2). Incubate for exactly 2 minutes.

  • Quenching & Detection: Stop the reaction by adding 1M HCl. Quantify PGE2 levels using a competitive Enzyme Immunoassay (EIA) kit reading absorbance at 412 nm.

  • Validation & Causality Check:

    • Self-Validation Metric: Run Celecoxib (COX-2 selective) and Indomethacin (non-selective) in parallel. A valid 3,4-diphenyl candidate must demonstrate a Selectivity Index (IC50 COX-1 / IC50 COX-2) > 50 to confirm successful insertion into the Val523 side pocket.

References

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies Source: PubMed Central (PMC) / NIH URL:[Link]

  • Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance Source: ResearchGate / Journal of Advanced Pharmacy Education and Research URL:[Link]

  • Novel Pyridazine Derivatives and Drugs Containing the Same as the Active Ingredient (EP1043317A1)

Sources

Optimizing Elemental Analysis for 6-Chloro-3,4-diphenylpyridazine: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-3,4-diphenylpyridazine (CAS: 29045-64-9) represents a specific class of "difficult-to-combust" organic intermediates. As a chlorinated nitrogen heterocycle, it presents a dual analytical challenge: the refractory nature of the pyridazine ring requires high-temperature oxidation, while the chlorine substituent (approx. 13.3% by mass) necessitates efficient halogen scrubbing to prevent interference with nitrogen detection.

This guide objectively compares the performance of three calibration strategies for validating the purity of this compound. While generalist standards like Acetanilide are common, our analysis suggests that Matrix-Matched Chlorinated Standards provide superior data integrity by validating the halogen-scrubbing capacity of the combustion train.

Theoretical Framework

Before selecting a standard, the theoretical composition of the analyte must be established to set acceptance criteria.

Compound: 6-Chloro-3,4-diphenylpyridazine Formula: C₁₆H₁₁ClN₂ Molecular Weight: 266.72 g/mol

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1612.011192.17672.05%
Hydrogen (H) 111.00811.0884.16%
Nitrogen (N) 214.00728.01410.50%
Chlorine (Cl) 135.4535.45013.29%

Critical Insight: The high chlorine content poses a risk of forming Cl₂ gas during combustion. If not quantitatively removed by silver wool, Cl₂ can overlap with the N₂ signal (depending on the detector) or corrode the TCD filaments, leading to drift in the Nitrogen baseline.

Comparative Analysis of Calibration Standards

For a researcher analyzing 6-Chloro-3,4-diphenylpyridazine, the choice of calibration standard dictates the reliability of the result. We compare three distinct approaches.

Option A: The Generalist Standard (Acetanilide)
  • Composition: C₈H₉NO

  • Role: The industry default for CHN calibration.

FeaturePerformance RatingTechnical Analysis
Combustion Profile ⭐⭐⭐⭐⭐Burns easily; excellent for checking general system leaks.
Matrix Match ⭐⭐Poor. Contains no halogens. It cannot verify if your silver trap is exhausted.
N-Content ⭐⭐⭐~10.36% N. Very close to the analyte (10.50%), making it a good linearity match for Nitrogen.
Verdict Baseline Only Use for daily system checks, but insufficient for validating the specific scrubbing requirements of chlorinated pyridazines.
Option B: The Nitrogen Specialist (Sulfanilamide)
  • Composition: C₆H₈N₂O₂S

  • Role: Standard for simultaneous CHNS determination.

FeaturePerformance RatingTechnical Analysis
Combustion Profile ⭐⭐⭐⭐Requires higher O₂ dosing, similar to pyridazines.
Matrix Match ⭐⭐⭐Moderate. Contains Sulfur, which tests the system's ability to handle heteroatoms, but S-traps differ from Cl-traps.
N-Content ⭐⭐⭐⭐⭐~16.27% N. High nitrogen content ensures robust calibration of the N-detector response factor.
Verdict Alternative Excellent if you are also analyzing Sulfur derivatives, but still fails to validate Chlorine removal.
Option C: The Matrix-Matched Standard (p-Chlorobenzoic Acid or 2,4-Dinitrochlorobenzene)
  • Composition: Cl-substituted aromatics.[1][2]

  • Role: The "Stress Test" Standard.

FeaturePerformance RatingTechnical Analysis
Combustion Profile ⭐⭐⭐⭐Mimics the analyte's halogen load.
Matrix Match ⭐⭐⭐⭐⭐Excellent. Releases HCl/Cl₂ during combustion. If the silver wool is depleted, this standard will fail, alerting you before you run your valuable sample.
N-Content ⭐⭐⭐⭐Variable. 2,4-Dinitrochlorobenzene (13.8% N) is a close match to the analyte's 10.5%.
Verdict Recommended The only scientifically rigorous choice for 6-Chloro-3,4-diphenylpyridazine. It validates the entire chemical pathway (Combustion + Scrubbing + Detection).

Experimental Protocol: Handling Chlorinated Heterocycles

To achieve <0.3% error for 6-Chloro-3,4-diphenylpyridazine, the following protocol is mandatory. This workflow assumes a dynamic flash combustion system (e.g., Elementar, PerkinElmer, Thermo).

Phase 1: Reactor Preparation

Objective: Ensure quantitative capture of Chlorine (13.29%).

  • Packing: Use a quartz combustion tube.

  • Zone 1 (Oxidation): Pack with Chromium(III) Oxide (Cr₂O₃) or Tungsten(VI) Oxide (WO₃) to facilitate flash combustion of the pyridazine ring.

  • Zone 2 (Scrubbing - CRITICAL): Insert a 20-30mm plug of Silver Wool (Ag) maintained at 600-850°C.

    • Mechanism:[3]

      
      
      
    • Note: Silver wool has a finite capacity. For an analyte with ~13% Cl, the trap will deplete faster than usual.

Phase 2: The "Sandwich" Weighing Technique

Objective: Prevent volatility loss and ensure complete combustion.

  • Tare: Place a tin capsule on the microbalance.

  • Add Oxidizer: Add ~2-3 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Oxide powder into the empty capsule.

  • Add Sample: Weigh 1.5 - 2.5 mg of 6-Chloro-3,4-diphenylpyridazine directly onto the oxide powder.

  • Seal: Fold the capsule tightly, ensuring no air pockets.

    • Why? The oxide powder acts as an internal oxygen donor, preventing the formation of refractory carbon nitrides often seen with pyridazine rings.

Phase 3: Analysis Sequence
  • Blank: Run empty tin capsule (x3) to stabilize baseline.

  • Conditioning: Run a high-Cl standard (e.g., p-Chlorobenzoic acid) to "season" the Ag trap.

  • Calibration (K-Factor): Run Acetanilide (x3) to set the primary C/H/N slope.

  • Validation (Check Standard): Run 2,4-Dinitrochlorobenzene (or similar N+Cl standard).

    • Acceptance: If N is >0.3% higher than theoretical, your Ag trap is failing (Cl is being detected as N). STOP and repack.

  • Analyte: Run 6-Chloro-3,4-diphenylpyridazine (x2).

Visualization: The "Halogen-Safe" Combustion Pathway

The following diagram illustrates the critical "Scrubbing Zone" required for this compound. If this zone is absent or depleted, the analysis will yield false Nitrogen positives.

CombustionFlow cluster_failure Failure Mode (Depleted Ag) Sample Sample (C16H11ClN2) Combustion Combustion Zone (1000°C + O2) Formation of CO2, H2O, NOx, Cl2 Sample->Combustion Injection Scrubber Scrubbing Zone (Ag Wool) TRAPS Cl2 -> AgCl Combustion->Scrubber Gas Flow Reduction Reduction Zone (Cu) NOx -> N2 Remove excess O2 Scrubber->Reduction Cl-Free Gas Detector TCD Detector Measures N2, CO2, H2O Scrubber->Detector Cl2 Break-through (False High N) Reduction->Detector Analyte Gases

Caption: Figure 1. The "Halogen-Safe" flow path. The Scrubbing Zone (Yellow) is the critical control point. Without it, Chlorine gas bypasses the reduction tube and interferes with the detector.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Nitrogen (+0.5% or more) Chlorine interference.The Ag wool is saturated or channeling. Repack the tube.
Low Carbon (-0.4% or more) Incomplete combustion.Pyridazines are thermally stable. Use V₂O₅ additive (Phase 2) or increase O₂ dose time.
Poor Precision (SD > 0.2%) Sample inhomogeneity.6-Chloro-3,4-diphenylpyridazine is crystalline. Ensure the sample is finely ground before weighing.

References

  • PubChem. (2025).[4][5][6] 6-Chloro-3-phenyl-4-(pyridin-4-yl)pyridazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine. Retrieved from [Link]

Sources

UV-Vis absorption characteristics of diphenylpyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis absorption characteristics of 3,6-diphenylpyridazine (DPP) derivatives, a class of electron-deficient heterocyclic compounds critical for organic electronics (OLEDs), fluorescence imaging, and pharmacological applications.[1]

Part 1: Technical Overview & Mechanistic Principles

The 3,6-diphenylpyridazine scaffold consists of a central pyridazine ring (1,2-diazine) substituted with two phenyl rings.[1] Its optical properties are governed by the interplay between the electron-deficient nitrogen atoms in the central ring and the conjugated


-system of the aryl substituents.
Electronic Transitions

The UV-Vis absorption spectrum of DPP derivatives is dominated by two primary electronic transitions:

  • 
     Transition (High Intensity):  This is the primary absorption band, typically located in the 280–360 nm  range. It arises from the conjugation between the central pyridazine ring and the lateral phenyl rings. Substituents that extend this conjugation (e.g., thiophene) or donate electrons (e.g., methoxy, amino groups) significantly redshift this band (bathochromic shift) and increase the molar extinction coefficient (
    
    
    
    ).[1]
  • 
     Transition (Low Intensity):  A weaker, often forbidden transition involving the non-bonding electrons of the nitrogen atoms. In unsubstituted pyridazines, this appears as a weak band or shoulder around 300–350 nm . In highly conjugated derivatives, this band is often obscured by the intense 
    
    
    
    band.
Intramolecular Charge Transfer (ICT)

When "push-pull" architecture is introduced—placing an electron donor (D) on one side and an electron acceptor (A) on the other—DPP derivatives exhibit a distinct Intramolecular Charge Transfer (ICT) band.[1] This band is highly sensitive to solvent polarity (solvatochromism), often shifting into the visible region (>400 nm).[1]

Part 2: Comparative Analysis of Derivatives

The following analysis compares the standard 3,6-diphenylpyridazine with structurally modified alternatives to demonstrate how chemical modification tunes the optical window.

Table 1: Comparative Optical Properties of DPP Derivatives

Data synthesized from spectroscopic studies of pyridazine-based chromophores.

Compound ClassStructure Description

(Abs)

(

)
Key Characteristics
Standard Core 3,6-Diphenylpyridazine 290–300 nm ~15,000Baseline UV absorption.[1] rigid planar structure, high thermal stability.
Alternative A (Conjugation) 3-(Thiophen-2-yl)-6-phenylpyridazine 314–325 nm ~22,000Thiophene reduces aromaticity energy, improving

-delocalization and red-shifting absorption.[1]
Alternative B (Push-Pull) 3-(4-Methoxyphenyl)-6-(4-cyanophenyl) 340–360 nm >25,000Strong ICT character.[1] Absorption tail can extend into the visible violet region.
Alternative C (Bis-Heteroaryl) 3,6-Di(thiophen-2-yl)pyridazine 350–360 nm ~28,000Symmetric extension of conjugation.[1] Highest absorption efficiency among simple aryl derivatives.
Performance Analysis
  • Stability vs. Red-Shift: While Alternative C offers the most red-shifted absorption useful for light-harvesting, the Standard Core offers superior chemical stability due to the lower reactivity of phenyl rings compared to thiophenes.

  • Solvatochromism: Alternative B (Push-Pull) exhibits significant positive solvatochromism.[1] In non-polar solvents (Hexane),

    
     is lower; in polar aprotic solvents (DMSO, Acetonitrile), the band redshifts by 20–40 nm due to stabilization of the polarized excited state.[1]
    

Part 3: Mechanistic Visualization

The following diagram illustrates the energy gap modulation responsible for the spectral shifts observed in the table above.

ElectronicTransitions cluster_0 Standard Core (3,6-Diphenylpyridazine) cluster_1 Push-Pull Derivative (Donor-Acceptor) HOMO_Core HOMO (π) LUMO_Core LUMO (π*) HOMO_Core->LUMO_Core UV Absorption (λ ~295 nm) Gap_Core Large Gap (~4.0 eV) Gap_Sub Reduced Gap (~3.2 eV) Gap_Core->Gap_Sub Substituent Effect HOMO_Sub HOMO (Donor Stabilized) LUMO_Sub LUMO (Acceptor Stabilized) HOMO_Sub->LUMO_Sub Red-Shifted Abs (λ ~350 nm)

Figure 1: Frontier Molecular Orbital diagram showing the reduction of the HOMO-LUMO bandgap upon introducing donor-acceptor substituents, leading to red-shifted absorption.[1]

Part 4: High-Fidelity Experimental Protocol

To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow minimizes common errors such as aggregation-induced quenching or solvent cutoff interference.

Protocol: UV-Vis Characterization of DPP Derivatives

1. Solvent Selection & Verification

  • Primary Solvent: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM) .[1]

    • Why: MeCN has a low UV cutoff (190 nm), ensuring the

      
       band is not truncated. DCM is better for solubility but has a higher cutoff (233 nm).[1]
      
  • Blanking: Use a matched quartz cuvette containing pure solvent.

  • Validation: Run a baseline scan of Solvent vs. Solvent. Absorbance must be < 0.005 AU across 250–800 nm.

2. Sample Preparation (Stock & Dilution)

  • Stock Solution: Prepare a

    
     M stock solution in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Working Solution: Dilute stock to approx.

    
     M.[1]
    
    • Target Absorbance: The

      
       peak should have an absorbance between 0.6 and 0.8 AU  for maximum signal-to-noise ratio without detector saturation.[1]
      

3. Measurement Parameters

  • Scan Range: 200 nm – 600 nm.

  • Scan Speed: Medium (approx. 200–400 nm/min).[1]

  • Bandwidth: 1.0 nm or 2.0 nm.

4. Data Processing & Calculation Calculate the Molar Extinction Coefficient (


) using the Beer-Lambert Law:


Where:
  • 
     = Absorbance at 
    
    
    
    [1]
  • 
     = Concentration (M)[1][2]
    
  • 
     = Path length (typically 1 cm)[1]
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measure Spectroscopy Start Start: Solid DPP Sample Weigh Weigh ~1-2 mg (Precision Balance) Start->Weigh Dissolve Dissolve in MeCN (Stock 1 mM) Weigh->Dissolve Dilute Dilute to ~20 µM (Target Abs ~0.7) Dissolve->Dilute Baseline Baseline Correction (Solvent Blank) Dilute->Baseline Scan Scan 200-600 nm (Quartz Cuvette) Baseline->Scan Validation Check: Is Abs > 1.0? Scan->Validation Validation->Dilute Yes (Too Conc.) Calc Calculate ε (M⁻¹cm⁻¹) Validation->Calc No (Valid)

Figure 2: Step-by-step workflow for accurate determination of molar extinction coefficients.

References

  • Synthesis and Optical Properties of Thienyl-Pyridazines

    • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties.
    • Source: ResearchG
    • URL:[Link]

  • Comparison with Tetrazine Analogues

    • Title: UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine.[1][3]

    • Source: ResearchG
    • URL:[Link][1]

  • General Pyridazine D

    • Title: Pyridazine - NIST Chemistry WebBook, SRD 69.[1]

    • Source: National Institute of Standards and Technology (NIST).
    • URL:[Link][1]

  • Push-Pull Chromophore Principles

    • Title: Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores.
    • Source: ResearchG
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to LC-MS Protocols for Impurity Profiling in Chloropyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) protocols tailored for the critical task of identifying and quantifying impurities in the synthesis of chloropyridazine-based Active Pharmaceutical Ingredients (APIs). As professionals in drug development, we understand that a comprehensive impurity profile is not merely an analytical task; it is a cornerstone of ensuring drug safety and efficacy, mandated by global regulatory bodies.[1][2] This document moves beyond rote methodologies to explain the causality behind instrumental choices, empowering you to select and implement the most effective protocol for your specific development stage.

The synthesis of complex heterocyclic molecules like chloropyridazines can generate a variety of process-related impurities, including unreacted starting materials, intermediates, by-products from side reactions, and subsequent degradation products.[3][4] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, set strict thresholds for reporting, identifying, and qualifying these impurities, making robust analytical control an absolute necessity.[1][5] LC-MS has become the definitive technique for this challenge, offering unparalleled sensitivity and specificity to both separate and identify compounds in complex matrices.[6][7][8]

Comparative Analysis of Core LC-MS Methodologies

The selection of an LC-MS protocol is a strategic decision driven by the analytical objective. Is the goal a rapid screen for unknown impurities in a new synthetic route, or is it the ultra-sensitive quantification of a known genotoxic impurity in a final API batch? Here, we compare three distinct, field-proven protocols, each designed for a different stage of the drug development lifecycle.

Protocol A: High-Throughput Unknown Screening with UPLC-QTOF MS

This approach is optimized for speed and comprehensive data acquisition, making it ideal for process development, forced degradation studies, and the initial characterization of impurity profiles where the identity of many components is unknown.

  • Expertise & Rationale : The core of this protocol is the synergy between Ultra-Performance Liquid Chromatography (UPLC) and Quadrupole Time-of-Flight (QTOF) mass spectrometry. UPLC systems utilize columns with sub-2 µm particles, operating at high pressures to achieve significantly faster separations and superior chromatographic resolution compared to conventional HPLC.[9] This is critical for resolving closely eluting isomers, which are common in heterocyclic synthesis. The QTOF mass spectrometer provides high-resolution, accurate mass (HRAM) data, typically with sub-ppm mass accuracy.[10] This precision is the key to a trustworthy outcome, as it allows for the confident generation of elemental formulas for unknown peaks, dramatically narrowing the list of potential impurity structures.[10]

  • Workflow Visualization :

    Caption: UPLC-QTOF workflow for unknown impurity identification.

  • Experimental Protocol :

    • Sample Preparation : Dissolve the chloropyridazine API sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

    • LC System : Waters ACQUITY UPLC System or equivalent.

      • Column : ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.

      • Mobile Phase A : 0.1% Formic Acid in Water.

      • Mobile Phase B : 0.1% Acetonitrile with 0.1% Formic Acid.

      • Flow Rate : 0.4 mL/min.

      • Column Temperature : 40 °C.

      • Gradient : 5% B to 95% B over 8 minutes, hold for 1 minute, return to initial conditions.

      • Injection Volume : 2 µL.

    • MS System : Agilent 6540 UHD Q-TOF LC/MS or equivalent.[10]

      • Ionization Mode : ESI Positive.

      • Gas Temperature : 325 °C.

      • Sheath Gas Flow : 10 L/min.

      • Capillary Voltage : 3500 V.

      • Mass Range : 100-1000 m/z.

      • Acquisition Mode : Auto MS/MS, acquiring spectra for the top 5 most intense ions from the full scan.

      • Collision Energy : Ramped (e.g., 10, 20, 40 eV) to generate informative fragments.

Protocol B: Validated Trace Quantitation with LC-MS/MS (Triple Quadrupole)

This protocol is the industry standard for monitoring and quantifying known, low-level impurities, particularly those that are potentially genotoxic (GTIs). Its unparalleled sensitivity and selectivity ensure compliance with the stringent limits set by regulatory authorities.

  • Expertise & Rationale : The power of this method lies in the tandem mass spectrometer (MS/MS), specifically a triple quadrupole (QqQ) instrument.[11] This protocol employs Multiple Reaction Monitoring (MRM), a highly specific detection mode. In MRM, the first quadrupole (Q1) is set to select only the molecular ion (the precursor ion) of the target impurity. This ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to select only a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is a unique chemical signature, virtually eliminating matrix interference and providing exceptional sensitivity and quantitative accuracy. The method must be fully validated according to ICH Q2(R1) guidelines to be trustworthy for quality control and regulatory submissions.[12]

  • Experimental Protocol :

    • Reference Standard Preparation : Prepare a stock solution of the synthesized and characterized impurity standard. Create a calibration curve by serially diluting the stock solution to concentrations bracketing the target limit of quantitation (LOQ), for example, from 0.1 ppm to 10 ppm relative to the API.

    • Sample Preparation : Dissolve the API sample at a high concentration (e.g., 5 mg/mL) in a suitable diluent to achieve the required detection limits for the impurity.

    • LC System : Standard HPLC or UPLC system.

      • Column : Waters Symmetry C18, 3.5 µm, 4.6 x 100 mm or equivalent.

      • Mobile Phase A : 5 mM Ammonium Acetate in Water.

      • Mobile Phase B : Acetonitrile.

      • Flow Rate : 0.8 mL/min.

      • Gradient : Isocratic or a shallow gradient optimized for the separation of the target impurity from the main API peak.

    • MS System : Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).

      • Ionization Mode : ESI Positive (or Negative, depending on the impurity).

      • MRM Transition Optimization : Infuse the impurity standard to determine the optimal precursor ion (typically [M+H]+) and the most stable, intense product ion(s) following collision-induced dissociation. Optimize collision energy and other source parameters for maximum signal.

      • Acquisition : Set up the MRM acquisition method using at least two transitions per impurity for confident identification and quantification.

Protocol C: Routine QC with HPLC-DAD and Single Quadrupole MS

This protocol represents a pragmatic and robust approach for routine quality control environments. It combines the quantitative strength of traditional HPLC with a Diode Array Detector (DAD) with the mass confirmation provided by a simple, single quadrupole mass spectrometer.

  • Expertise & Rationale : This is a self-validating system for a known set of impurities. The DAD provides reliable quantification based on UV-Vis absorbance, which is the basis of most pharmacopeial methods. The single quadrupole MS runs in parallel, acting as a mass-selective detector. Its function is to confirm that the peak eluting at a specific retention time has the expected molecular weight of the impurity. This provides an orthogonal layer of confirmation, preventing misidentification due to chromatographic shifts or co-eluting components, thereby increasing the trustworthiness of the results. This setup is cost-effective and less complex to operate than tandem MS systems, making it ideal for widespread deployment in QC labs.

  • Experimental Protocol :

    • System Suitability : Prepare a solution containing the API and known impurity standards to verify chromatographic resolution, peak shape, and detector response.

    • Sample Preparation : Dissolve the API sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • LC System : Standard HPLC system with a DAD.

      • Column : Phenomenex Luna C18, 5 µm, 4.6 x 150 mm.

      • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B : 0.1% TFA in Acetonitrile.

      • Flow Rate : 1.0 mL/min.

      • Gradient : A gradient optimized to separate all known impurities, typically over 20-30 minutes.

      • DAD Detection : Monitor at a wavelength appropriate for the chloropyridazine chromophore (e.g., 254 nm) and acquire full UV spectra for peak purity analysis.

    • MS System : Single Quadrupole Mass Spectrometer.

      • Interface : Use a post-column split (e.g., 10:1) to direct a small portion of the eluent to the MS.

      • Ionization Mode : ESI Positive.

      • Acquisition Mode : Scan mode, covering a mass range from 100 to 800 m/z to capture the molecular ions of expected impurities.

Data Presentation: Protocol Performance Comparison

The choice of protocol involves trade-offs between speed, sensitivity, and the information obtained. The following table summarizes the key performance attributes to guide your selection.

Parameter Protocol A (UPLC-QTOF) Protocol B (LC-MS/MS) Protocol C (HPLC-DAD-MS)
Primary Application Unknown Identification, ProfilingTrace-Level Quantitation (GTIs)Routine QC, Peak Confirmation
Speed Very High (5-10 min)Moderate (10-20 min)Low (20-40 min)
Sensitivity HighUltimate (ppb levels)Moderate (ppm levels)
Selectivity High (Mass Accuracy)Ultimate (MRM)Moderate (Chromatography)
Quantitative Accuracy Semi-QuantitativeVery High (with standards)High (with standards)
Information Output Accurate Mass, Formula, FragmentsConcentration of KnownsRetention Time, UV Spectrum, MW
Complexity & Cost HighHighModerate

Decision Logic for Protocol Selection

To ensure authoritative grounding in your analytical strategy, the choice of method must be logical and defensible. The following decision tree illustrates a best-practice approach for selecting the appropriate LC-MS protocol.

Decision_Tree Start Analytical Goal for Chloropyridazine Sample Q1 Are you identifying unknown impurities? Start->Q1 Q2 Is the impurity a known genotoxic or trace-level target? Q1->Q2 No P_A Protocol A: UPLC-QTOF MS Q1->P_A Yes Q3 Is this for routine QC of known, specified impurities? Q2->Q3 No P_B Protocol B: LC-MS/MS (QqQ) Q2->P_B Yes P_C Protocol C: HPLC-DAD-Single Quad MS Q3->P_C Yes End Report Results Q3->End No (Re-evaluate Goal) P_A->End P_B->End P_C->End

Caption: Decision tree for selecting the appropriate LC-MS protocol.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. (2026). WebofPharma.
  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Products. ICH.
  • Guideline for Elemental Impurities Q3D(R2). (2022). ICH.
  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • A review article of UPLC and its emerging application and challenges and opportunities. (2025). Asian Journal of Pharmaceutics.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin. (2023). PMC.
  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. (2021). RASĀYAN J. Chem.
  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (2025). Pharmaceutical Technology.
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. USP.org.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
  • LC-MS-Based Rapid and Accurate Drug Impurity Analysis. BOC Sciences.
  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022). MDPI.
  • Impurity Profiling and Characterization for Generic Project. (2026).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Spalding Consulting, Inc.
  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique.
  • LC-MS and CE-MS Strategies in Impurity Profiling. (1999). CHIMIA.
  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Active drug substance impurity profiling part II. LC/MS/MS fingerprinting. PubMed.
  • Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. (2025).
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2025).
  • Where Do Impurities In Pharmaceutical Analysis Come
  • Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
  • Synthesis & characterization of potential impurities of drugs: A review. (2022). World Journal of Pharmaceutical Research.
  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (2014). Journal of Pharmaceutical Analysis.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.